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  • Product: 2-Methyl-5-phenyloxazole
  • CAS: 3969-09-3

Core Science & Biosynthesis

Foundational

Advanced Synthetic Strategies for 2-Methyl-5-phenyloxazole and its Derivatives: A Mechanistic and Practical Guide

In modern drug discovery, the 1,3-oxazole moiety is not merely a structural spacer; it is a critical hydrogen-bond acceptor and metabolic stabilizer. Specifically, 2-Methyl-5-phenyloxazole and its highly substituted deri...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the 1,3-oxazole moiety is not merely a structural spacer; it is a critical hydrogen-bond acceptor and metabolic stabilizer. Specifically, 2-Methyl-5-phenyloxazole and its highly substituted derivatives serve as core scaffolds for advanced therapeutics, including potent 1[1].

As a Senior Application Scientist, I have transitioned these syntheses from discovery-scale empirical trials to robust, self-validating workflows. Traditional approaches, such as the Robinson-Gabriel synthesis, often demand harsh dehydrating agents and pre-functionalized precursors. This whitepaper deconstructs the synthesis of 2-Methyl-5-phenyloxazole by focusing on two state-of-the-art, field-proven methodologies: Hypervalent Iodine(III)-Mediated Annulation and Ruthenium(II)-Catalyzed Oxidative Cyclization .

Strategic Retrosynthetic Disconnections & Mechanistic Pathways

To construct the 2-methyl-5-phenyloxazole core, we must forge the C-N and C-O bonds efficiently. The most direct retrosynthetic disconnection leads back to acetophenone and acetonitrile. However, because both are relatively stable, we must introduce a thermodynamic driving force.

By utilizing hypervalent iodine, specifically iodosobenzene (PhI=O) activated by a superacid, we can achieve an α-functionalization of the ketone. The resulting α-keto iodonium species is highly electrophilic, allowing the weakly nucleophilic acetonitrile to attack, cyclize, and aromatize in a single pot[2].

Mechanism A Acetophenone (Ketone) B Enolate Formation A->B TfOH C α-Keto Iodonium Species B->C PhI=O D Nitrile Addition (Acetonitrile) C->D MeCN E Cyclization Intermediate D->E Nucleophilic Attack F 2-Methyl-5-phenyloxazole (Product) E->F -H2O, -PhI

Figure 1: Mechanistic pathway of Iodine(III)-mediated ketone annulation.

Core Synthetic Methodologies & Self-Validating Protocols

A robust chemical protocol must not rely solely on blind execution; it must be a self-validating system where physical and chemical changes inherently signal the success of each mechanistic step.

Protocol A: Hypervalent Iodine(III)-Mediated One-Pot Annulation

This method directly couples acetophenone with acetonitrile. It utilizes trifluoromethanesulfonic acid (TfOH) to activate iodosobenzene[3].

Materials: Acetophenone (1.0 equiv), Iodosobenzene (PhI=O, 1.5 equiv), Trifluoromethanesulfonic acid (TfOH, 2.0 equiv), Anhydrous Acetonitrile (Solvent/Reactant, 0.2 M).

Step-by-Step Execution & Causality:

  • Electrophile Preparation: In an oven-dried Schlenk flask under N₂, suspend PhI=O in anhydrous acetonitrile at 0 °C.

    • Causality: PhI=O is polymeric and insoluble in organic solvents; it requires superacidic activation to break down into a reactive monomer.

  • Superacid Activation: Add TfOH dropwise over 10 minutes.

    • Causality: TfOH breaks the polymeric chain, generating the highly electrophilic monomeric PhI(OTf)(OH) species.

  • Substrate Addition: Add acetophenone dropwise to the activated mixture.

    • Causality: The acid promotes the enol tautomerization of acetophenone, which immediately attacks the electrophilic iodine(III) center.

  • Thermal Cyclization: Heat the reaction to 80 °C for 2 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier for the weakly nucleophilic acetonitrile to attack the α-carbon, driving the cyclization and subsequent elimination of water and iodobenzene[3].

  • Quenching: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃.

    • Causality: Neutralization is critical before concentration to prevent acid-catalyzed ring-opening or degradation of the newly formed oxazole.

System Validation & In-Process Controls (IPCs):

  • Chromatographic Validation: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active acetophenone (Rf ~0.6) and the appearance of a distinct blue-fluorescent oxazole spot under 254 nm UV light (Rf ~0.4).

Protocol B: Ruthenium(II)-Catalyzed Oxidative C-O Cyclization

For highly substituted or sterically hindered derivatives, transition-metal catalysis offers superior regiocontrol. This protocol uses 4[4].

Workflow A N-Vinylbenzamide Derivative B Ru(II) Catalyst Coordination A->B C C-H Activation Intermediate B->C AgSbF6 additive D Intramolecular C-O Cyclization C->D E Oxidative Aromatization (Cu(OAc)2 / Air) D->E F Substituted Oxazole Product E->F -H2O

Figure 2: Ruthenium(II)-catalyzed oxidative C-O cyclization cascade.

Step-by-Step Execution & Causality:

  • Catalyst Activation: In 1,2-Dichloroethane (DCE), combine [RuCl₂(p-cymene)]₂ (5 mol%) and AgSbF₆ (20 mol%). Stir for 15 minutes.

    • Causality: AgSbF₆ abstracts the chloride ligands from the ruthenium dimer, precipitating AgCl and generating a highly active, cationic Ru(II) species capable of substrate coordination.

  • Reagent Addition: Add the N-vinylbenzamide derivative (1.0 equiv) and Cu(OAc)₂·H₂O (2.0 equiv).

    • Causality: Cu(OAc)₂ acts as the terminal oxidant. It is required to regenerate the active Ru(II) catalyst after the reductive elimination step that forms the oxazole ring[4].

  • Aerobic Cyclization: Heat the mixture at 90 °C under an open air atmosphere for 12 hours.

    • Causality: Atmospheric oxygen assists in the continuous re-oxidation of the copper co-catalyst, establishing a robust and sustainable catalytic cycle.

System Validation & In-Process Controls (IPCs):

  • Visual Validation: The reaction transitions from the characteristic orange/red of the Ru(II) precursor to a deep green/blue suspension, indicating active Cu(II) turnover.

  • Mass Validation: LC-MS monitoring is the definitive IPC here. The target oxazole will present an [M+H]⁺ peak exactly 2 Daltons lighter than the starting material, confirming the oxidative loss of H₂.

Quantitative Data & Scope of Derivatization

The versatility of these methods allows for the rapid generation of 2-Methyl-5-phenyloxazole derivatives. The table below summarizes the optimization data and yields across different substrates, demonstrating the broad applicability of these protocols for library synthesis in drug discovery.

Table 1: Scope and Yields of 2-Methyl-5-phenyloxazole Derivatives

Substrate (Ketone/Amide)Nitrile / SolventCatalyst / OxidantTemp (°C)Yield (%)Ref
AcetophenoneAcetonitrilePhI=O / TfOH8060[3]
4-MethylacetophenoneAcetonitrilePhI=O / TfOH8062[2]
4-ChloroacetophenoneAcetonitrilePhI=O / TfOH8054[3]
PropiophenoneAcetonitrilePhI=O / TfOH8058[2]
N-VinylbenzamideDCE (Intramolecular)[RuCl₂(p-cymene)]₂ / Cu(OAc)₂9085*[4]

*Yield represents the highly efficient intramolecular cyclization route, which bypasses the entropy penalty of intermolecular nitrile addition.

Downstream Applications in Drug Development

Once the 2-Methyl-5-phenyloxazole core is synthesized, it frequently undergoes further functionalization. For instance, functionalizing the C4 position with a carboxylic acid yields 2-methyl-5-phenyloxazole-4-carboxylic acid. This specific derivative is a critical building block. Through standard amide coupling (e.g., using HATU/DIPEA), it is conjugated with hydroxylated aminotriazoles to produce highly selective ALX receptor agonists, which are currently investigated for their profound anti-inflammatory and pro-resolving pharmacological profiles[1].

References

  • Hydroxylated aminotriazole derivatives as alx receptor agonists (WO2012077051A1)
  • Synthesis of Highly Substituted Oxazoles through Iodine(III)
  • Ruthenium (II)
  • Iodoarene-Mediated One-Pot Preparation of 2,4,5-Trisubstituted Oxazoles from Ketones Source: Thieme Connect URL

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2-Methyl-5-phenyloxazole

Introduction 2-Methyl-5-phenyloxazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted oxazole, it forms the core scaffold of numerous pharmacologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-5-phenyloxazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted oxazole, it forms the core scaffold of numerous pharmacologically active agents and functional materials. The precise confirmation of its molecular structure is a prerequisite for any meaningful research and development, a task for which spectroscopic techniques are indispensable. This guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data that collectively serve as a definitive fingerprint for this molecule. The narrative is structured to not only present the data but to explain the underlying principles that make each technique a powerful tool for structural elucidation, reflecting a field-proven approach to analytical chemistry.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry serves as the initial and most direct method for determining the molecular weight and elemental composition of a compound. For 2-Methyl-5-phenyloxazole (C₁₀H₉NO), this technique provides the foundational evidence of its identity.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum is predicated on the molecule's fragmentation into characteristic, stable ions. The stability of the resulting carbocations and radicals governs the fragmentation pathways.[1][2] For 2-Methyl-5-phenyloxazole, the molecular ion (M⁺˙) is expected to be prominent, and its fragmentation is dominated by the cleavage of the bonds adjacent to the stable aromatic and heterocyclic systems.[3] A common fragmentation pathway for related oxazole systems involves the competitive loss of carbon monoxide (CO) and methyl cyanide (CH₃CN).[4]

Key expected fragments are summarized below:

m/z ValueProposed Fragment IonSignificance
159[C₁₀H₉NO]⁺˙Molecular Ion (M⁺˙); confirms the molecular weight.
158[C₁₀H₈NO]⁺Loss of a hydrogen radical ([M-H]⁺), a common fragmentation.
131[C₉H₈N]⁺Loss of carbon monoxide ([M-CO]⁺), indicative of the oxazole ring cleavage.
118[C₈H₇O]⁺Loss of methyl cyanide ([M-CH₃CN]⁺), another key indicator of the oxazole core.
105[C₇H₅O]⁺Benzoyl cation; a common rearrangement fragment.
77[C₆H₅]⁺Phenyl cation; indicates the presence of the unsubstituted phenyl ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring EI-MS data is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of 2-Methyl-5-phenyloxazole in 1 mL of a volatile solvent, such as methanol or dichloromethane.

  • Instrumentation: Utilize a mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] While it cannot establish the full connectivity of atoms, it provides crucial evidence for the presence of the oxazole core and the associated methyl and phenyl substituents.[3]

Characteristic Absorption Bands

The IR spectrum of 2-Methyl-5-phenyloxazole is defined by several key absorption bands. The assignments below are based on established correlation tables.[6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3100–3000C-H StretchAromatic (Phenyl) & Olefinic (Oxazole ring)
3000–2850C-H StretchAliphatic (Methyl group)
~1615C=N StretchOxazole Ring
1600–1450C=C StretchAromatic Ring (in-ring vibrations)
~1070C-O-C StretchOxazole Ring (asymmetric stretch)
900–675C-H BendAromatic (out-of-plane bending)

The presence of bands in both the aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching regions, combined with the characteristic C=N and C-O-C stretches of the heterocycle, provides strong, confirmatory evidence for the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is standard.[8]

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, it provides detailed information about the number, type, and connectivity of atoms. The data presented here are inferred from closely related structures and spectral prediction.[8]

¹H NMR Spectroscopy

The proton NMR spectrum provides a count of chemically distinct protons and information on their neighboring protons through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Multiplet (dd)2HPhenyl H (ortho)
~7.40Multiplet (t)2HPhenyl H (meta)
~7.30Multiplet (t)1HPhenyl H (para)
~7.15Singlet1HOxazole H (at C4)
~2.50Singlet3HMethyl H (-CH₃)

Causality: The phenyl protons appear in the downfield region (7.30-7.65 ppm) due to the deshielding effect of the aromatic ring current.[9] The singlet at ~2.50 ppm integrating to three protons is definitive for the methyl group, which has no adjacent protons to couple with. The singlet at ~7.15 ppm is characteristic of the lone proton on the electron-rich oxazole ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~161.0C2 (Oxazole, C-CH₃)
~150.5C5 (Oxazole, C-Ph)
~129.0Phenyl C (meta)
~128.5Phenyl C (para)
~128.0Phenyl C (ipso)
~124.0Phenyl C (ortho)
~122.0C4 (Oxazole, C-H)
~14.0Methyl C (-CH₃)

Causality: The carbons of the oxazole ring (C2, C5, C4) are significantly deshielded due to their sp² hybridization and the influence of the adjacent heteroatoms. The phenyl carbons resonate in the typical aromatic region (124-130 ppm). The upfield signal at ~14.0 ppm is characteristic of a simple sp³ hybridized methyl carbon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-phenyloxazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.[8]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, followed by phasing and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 2-Methyl-5-phenyloxazole is not achieved by any single technique but by the logical integration of all three. The workflow below illustrates this synergistic process.

G cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS MS Analysis MS_Data Result: Molecular Weight = 159 Formula = C10H9NO MS->MS_Data Provides Integration Integrated Analysis MS_Data->Integration IR IR Analysis IR_Data Result: Functional Groups: Aromatic, Methyl, Oxazole (C=N, C-O) IR->IR_Data Identifies IR_Data->Integration NMR 1H & 13C NMR Analysis NMR_Data Result: Atomic Connectivity Map (Phenyl-C5, Methyl-C2) NMR->NMR_Data Determines NMR_Data->Integration Conclusion Confirmed Structure: 2-Methyl-5-phenyloxazole Integration->Conclusion

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of 2-Methyl-5-phenyloxazole is a clear demonstration of modern analytical chemistry principles. Mass spectrometry provides the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and NMR spectroscopy delivers the unambiguous atomic connectivity. Together, these techniques form a self-validating system, providing the robust and reliable data required by researchers, scientists, and drug development professionals to proceed with confidence.

References

  • RSC. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org. Retrieved from [Link]

  • Reddy, R. et al. (n.d.). Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride-mediated reaction. RSC Advances. Retrieved from [Link]

  • Request PDF. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Retrieved from [Link]

  • Jagadeesh, R. et al. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Wiley Online Library. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The characteristic IR absorption frequencies of the compounds (cm-1). Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Colby College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[o,o-Diethylphosphoryl]-5-methyl-2-phenyloxazole - Optional[13C NMR]. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

Sources

Foundational

The Crystallographic Architecture of 2-Methyl-5-phenyloxazole Analogs: A Comprehensive Guide for Drug Development

Executive Summary The 1,3-oxazole core is a privileged scaffold in both medicinal chemistry and materials science. Specifically, 2-methyl-5-phenyloxazole and its highly substituted analogs serve as foundational building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole core is a privileged scaffold in both medicinal chemistry and materials science. Specifically, 2-methyl-5-phenyloxazole and its highly substituted analogs serve as foundational building blocks for novel therapeutics, including potent VEGFR2 kinase inhibitors[1], and advanced optoelectronic materials such as the fluorochrome POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene)[2]. Understanding the precise three-dimensional crystallographic architecture of these molecules is paramount for structure-based drug design and the optimization of solid-state properties.

As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions. Here, we will dissect the causality behind the crystallographic behavior of 2-methyl-5-phenyloxazole analogs, detailing the experimental workflows required to isolate, crystallize, and computationally resolve these complex heteroaromatic systems.

Structural Fundamentals and Conformational Dynamics

The 1,3-oxazole ring is a five-membered heteroaromatic system containing one oxygen and one nitrogen atom separated by a carbon atom. Crystallographic studies reveal that the oxazole ring exists as a planar, slightly distorted pentagon due to the differing atomic radii and electronegativities of the heteroatoms[3].

The Coplanarity Paradigm

A critical structural feature of 2-methyl-5-phenyloxazole analogs is the dihedral angle between the central oxazole ring and the pendant 5-phenyl group. In the absence of steric hindrance at the C4 position, the molecule strongly favors a coplanar conformation to maximize π−π conjugation across the extended system[4][5].

However, when bulky substituents (e.g., halogens or aryl groups) are introduced at the C4 position, steric repulsion forces the 5-phenyl ring out of the oxazole plane. This torsional twisting significantly alters the molecule's electronic properties, shifting its fluorescence emission spectra and modifying its binding affinity within enzymatic pockets (such as the ATP-binding site of VEGFR2)[1][5].

Quantitative Crystallographic Parameters

The following table synthesizes standard single-crystal X-ray diffraction (SCXRD) data for 2-methyl-5-phenyloxazole and its closely related analogs, providing a baseline for geometric validation[3][4][5].

Structural ParameterAverage ValueCausality / Chemical Significance
C2–N3 Bond Length ~1.29 ÅExhibits strong double-bond character; primary site for hydrogen bonding.
C4–C5 Bond Length ~1.35 ÅHigh electron density; susceptible to electrophilic aromatic substitution.
C2–O1 Bond Length ~1.36 ÅLonger than C=N due to single-bond character within the resonance hybrid.
C5–O1 Bond Length ~1.37 ÅConnects the oxygen to the phenyl-substituted carbon; highly stable.
Dihedral Angle (Oxazole/Phenyl) 2.0° – 25.0°Highly variable. Approaches 2° in unhindered analogs; increases >20° with C4 substitution to relieve steric strain.

Experimental Methodology: SCXRD Workflow

To obtain high-resolution structural data, researchers must execute a meticulously controlled workflow from crystallization to computational refinement. The following protocol outlines a self-validating system for the crystallographic analysis of oxazole analogs.

Step 1: Thermodynamic Crystal Growth

Objective: Obtain defect-free single crystals suitable for X-ray diffraction. Procedure:

  • Purify the synthesized 2-methyl-5-phenyloxazole analog via column chromatography until TLC and NMR indicate >99% purity. Impurities disrupt the crystal lattice.

  • Dissolve 20-50 mg of the compound in a minimal volume of a highly soluble solvent (e.g., ethyl acetate).

  • Layer or diffuse a non-polar anti-solvent (e.g., n-hexane) into the solution[6].

  • Allow the system to undergo slow evaporation at room temperature (20–25 °C) over 3 to 7 days. Causality: The dual-solvent system balances the thermodynamic solubility gradient. Slow evaporation prevents kinetic precipitation, allowing molecules the necessary time to orient into their lowest-energy crystalline lattice, often stabilized by intermolecular C–H···O or C–H···N hydrogen bonds[5][6].

Step 2: Data Collection

Objective: Capture high-redundancy diffraction data. Procedure:

  • Mount a selected single crystal (typically 0.1–0.3 mm in size) onto a glass fiber or cryoloop using paratone oil.

  • Transfer the crystal to a diffractometer (e.g., Bruker SMART APEX CCD) equipped with a cooling stream[7].

  • Collect data at 100 K using Cu-K α radiation ( λ=1.54178 Å). Causality: Cu-K α radiation is chosen over Mo-K α for light-atom organic molecules to maximize diffraction intensity and absolute structure determination[7]. Cryogenic cooling (100 K) minimizes atomic thermal vibrations (reducing thermal ellipsoids), which drastically improves the resolution of the structural model.

Step 3: Structure Solution and Refinement

Objective: Translate diffraction spots into a validated 3D molecular model. Procedure:

  • Solve the phase problem using direct methods (e.g., SHELXS or SHELXT)[4][8].

  • Refine the structure using full-matrix least-squares on F2 via SHELXL[4][8].

  • Handle oxazole ring disorder by applying rigid-bond restraints (DELU) and similar displacement constraints (SIMU)[8].

  • Validate the final model by ensuring the R-factor is < 5% and comparing the geometric parameters against the Cambridge Structural Database (CSD)[8].

Workflow Visualization

The following diagram maps the logical progression of the crystallographic workflow, highlighting the transition from chemical synthesis to computational validation.

G N1 Synthesis of 2-Methyl-5-phenyloxazole (Oxidative Cyclization) N2 Purification (Column Chromatography >99%) N1->N2 N3 Thermodynamic Crystal Growth (Slow Evaporation: Hexane/EtOAc) N2->N3 N4 SCXRD Data Collection (Cu-Kα radiation, 100K) N3->N4 N5 Structure Solution (SHELXT / Direct Methods) N4->N5 N6 Refinement & Validation (SHELXL, R-factor < 5%, CSD) N5->N6

Workflow for the synthesis and crystallographic resolution of 2-methyl-5-phenyloxazole analogs.

Conclusion

The crystallographic resolution of 2-methyl-5-phenyloxazole analogs provides indispensable insights into their conformational dynamics. By strictly adhering to optimized crystal growth protocols and leveraging advanced SCXRD refinement techniques, researchers can accurately map the dihedral twisting and intermolecular hydrogen-bonding networks that govern the efficacy of these molecules in biological and material applications.

References

  • Source: wiley-vch.
  • Source: scribd.
  • Structure of 2-(1-naphthyl)
  • Source: researchgate.
  • Source: estranky.
  • 1,4-Bis(5-phenyl-2-oxazolyl)
  • Source: amazonaws.
  • 4-(3-Methyl-1,2-oxazol-5-yl)

Sources

Exploratory

Pharmacological Profile of 2-Methyl-5-phenyloxazole: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, 2-Methyl-5-phenyloxazole (CAS 3969-09-3) is rarely deployed as a standalone therapeutic agent; rather, it serves as a highly privileged structural scaffold[1]. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2-Methyl-5-phenyloxazole (CAS 3969-09-3) is rarely deployed as a standalone therapeutic agent; rather, it serves as a highly privileged structural scaffold[1]. Its unique molecular architecture allows it to act as a foundational pharmacophore for synthesizing a diverse array of biologically active compounds, ranging from potent enzyme inhibitors to specialized receptor agonists. This whitepaper provides an in-depth technical analysis of the pharmacological domains governed by the 2-methyl-5-phenyloxazole core, detailing its mechanistic target interactions, structural derivatives, and the self-validating experimental workflows used to evaluate its efficacy.

Molecular Architecture & Pharmacophore Dynamics

The pharmacological versatility of 2-methyl-5-phenyloxazole stems from the electronic distribution within its five-membered aromatic ring. The presence of both nitrogen (hydrogen bond acceptor) and oxygen heteroatoms allows the scaffold to engage in highly specific dipole interactions within protein binding pockets[2]. Furthermore, computational dissociation studies indicate that the C5–O1 bond possesses the lowest dissociation enthalpy, rendering this molecular site highly reactive for targeted derivatization[2]. This inherent structural "fragility" is exploited during synthetic workflows to append functional groups (such as sulfonamides or aminotriazoles) that dictate the molecule's ultimate pharmacological destiny.

Primary Pharmacological Targets

Carbonic Anhydrase (CA) Inhibition

When derivatized into, the oxazole scaffold becomes a highly selective inhibitor of human Carbonic Anhydrase II (hCA II)[3]. The mechanism of action relies on the sulfonamide moiety coordinating directly with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site, displacing the zinc-bound water molecule essential for the hydration of CO2​ [4]. The oxazole ring enhances this binding affinity through π−π stacking with hydrophobic residues lining the active site cavity. This targeted inhibition effectively reduces aqueous humor secretion, lowering intraocular pressure in the treatment of glaucoma[3].

Monoamine Oxidase (MAO) Inhibition & Neuromodulation

The 2-methyl-5-phenyloxazole core shares profound structural homology with (5-(3-indolyl)-2-methyloxazole), an extracellular alkaloid originally isolated from Streptomyces[5]. Due to this structural mimicry, oxazole derivatives act as potent inhibitors of Monoamine Oxidase (MAO). The lipophilic nature of the phenyl-oxazole system allows these compounds to readily cross the blood-brain barrier. In murine models, these derivatives demonstrate significant antiepileptic and anticonvulsant activities, effectively inhibiting tremorine-induced tremors and regulating neurotransmitter degradation[5].

ALX Receptor Agonism

Recent innovations have utilized the 2-methyl-5-phenyloxazole framework (specifically via 2-methyl-5-phenyloxazole-4-carboxylic acid intermediates) to synthesize hydroxylated aminotriazole derivatives[6]. These compounds function as non-peptide agonists for the [6]. Activation of the ALX receptor regulates monocyte, macrophage, and microglia migration, triggering a cascade of anti-inflammatory and neuroprotective responses that are currently being investigated for the pathogenesis of Alzheimer's Disease[6].

PharmacologicalPathways Scaffold 2-Methyl-5-phenyloxazole Scaffold CA2 Carbonic Anhydrase II (hCA II) Scaffold->CA2 Sulfonamide Derivatives MAO Monoamine Oxidase (MAO) Scaffold->MAO Indolyl Analogs (Pimprinine) ALX ALX Receptor (Human) Scaffold->ALX Aminotriazole Derivatives Effect1 Reduced Intraocular Pressure (Glaucoma) CA2->Effect1 Enzyme Inhibition Effect2 Anticonvulsant & Antiepileptic Effects MAO->Effect2 Enzyme Inhibition Effect3 Anti-inflammatory & Neuroprotection ALX->Effect3 Receptor Agonism

Pharmacological targets and therapeutic pathways of 2-Methyl-5-phenyloxazole derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols detail the synthesis of the CA II inhibitor derivative and the self-validating assay used to quantify its pharmacological efficacy.

Protocol: Synthesis of Oxazole-Sulfonamide Derivatives

Causality & Logic: The synthesis relies on a sequential ring-closure followed by electrophilic aromatic substitution. Sulfuric acid is explicitly chosen for cyclodehydration because it protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to force the oxazole ring closure.

  • Acylation : React 2-amino-1-phenylethanone with acetyl chloride to yield the intermediate N-(2-oxo-2-phenylethyl)acetamide[3].

  • Cyclodehydration : Treat the intermediate with concentrated H2​SO4​ at 80°C for 2 hours. The acid catalyzes the dehydration, yielding the 2-methyl-5-phenyloxazole core[3].

  • Sulfochlorination : Subject the purified oxazole to a mixture of thionyl chloride ( SOCl2​ ) and chlorosulfonic acid ( ClSO3​H ) at 0°C, gradually warming to 25°C. This directs the sulfonyl chloride group to the para-position of the phenyl ring, producing 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride[3].

  • Ammonolysis : Quench the reaction mixture with 28% aqueous ammonia. The nucleophilic substitution of the chloride by ammonia yields the final target, 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide[3].

SynthesisWorkflow A 2-Amino-1-phenylethanone + Acetyl Chloride B N-(2-oxo-2-phenylethyl)acetamide A->B Acylation C 2-Methyl-5-phenyloxazole (Core Scaffold) B->C Cyclodehydration (H2SO4, 80°C) D 4-(2-methyloxazol-5-yl)benzene -1-sulfonyl chloride C->D Sulfochlorination (SOCl2, ClSO3H) E Target Sulfonamide (CA II Inhibitor) D->E Ammonolysis (Aqueous NH3)

Workflow for synthesizing oxazole-sulfonamide CA II inhibitors.

Protocol: In Vitro Carbonic Anhydrase II (CA II) Inhibition Assay

Causality & Logic: Measuring the hydration of CO2​ directly is technically challenging due to rapid pH fluctuations. This protocol circumvents that by exploiting the secondary esterase activity of hCA II. The enzyme hydrolyzes p-nitrophenyl acetate (4-NPA) into p-nitrophenol, a yellow chromophore. The assay is self-validating because it includes Acetazolamide as a positive control; if the standard does not hit its known IC50​ (~30 nM), the assay plate is flagged for systemic error[7].

  • Enzyme Preparation : In a 96-well microplate, combine 100 μL of 0.04 M Tris Buffer (pH 7.6) with 10 μL of purified hCA II enzyme (500 Units/mL)[7].

  • Inhibitor Incubation : Add the synthesized oxazole-sulfonamide derivative (dissolved in DMSO, ensuring final DMSO concentration 1% to prevent enzyme denaturation). Incubate for 15 minutes at room temperature to allow the inhibitor to coordinate with the zinc ion.

  • Reaction Initiation : Add 70 μL of 3 mM p-nitrophenyl acetate (4-NPA) substrate to all wells[7].

  • Spectrophotometric Quantification : Immediately measure the absorbance at 405 nm using a microplate reader (e.g., SpectraMax M2) continuously over 30 minutes[8].

  • Data Analysis : Calculate the IC50​ by plotting the percentage of enzyme inhibition against the logarithmic concentration of the oxazole compound.

Quantitative Data Summary

The table below summarizes the inhibitory potency ( IC50​ ) of various sulfonamide-bearing compounds against human Carbonic Anhydrase II (hCA II). The data highlights how optimizing the oxazole/thiadiazole scaffold can yield binding affinities that rival or exceed established clinical standards.

Table 1: Comparative hCA II Inhibitory Activity of Sulfonamide Derivatives

Compound Class / NameTarget Isoform IC50​ Value ( μM )Pharmacological RoleReference
Acetazolamide (Standard)hCA II0.030Baseline CA Inhibitor[7]
Celecoxib hCA II0.140COX-2 Inhibitor (Off-target CA)[7]
Valdecoxib hCA II0.330COX-2 Inhibitor (Off-target CA)[7]
Oxazole-Sulfonamide (Optimized)hCA II~0.016Highly Selective CA II Inhibitor[4]

Sources

Foundational

In Silico Molecular Docking of 2-Methyl-5-phenyloxazole: A Technical Guide for Rational Drug Design

As a Senior Application Scientist in computational chemistry, I approach molecular docking not merely as a virtual screening exercise, but as a predictive engine for rational drug design. The compound 2-Methyl-5-phenylox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I approach molecular docking not merely as a virtual screening exercise, but as a predictive engine for rational drug design. The compound 2-Methyl-5-phenyloxazole (CAS: 3969-09-3) represents a highly privileged structural motif in medicinal chemistry. Its architecture—a planar oxazole ring conjugated with a lipophilic phenyl group—makes it an ideal scaffold for targeting metalloenzymes and transferases.

This whitepaper provides an in-depth, self-validating technical protocol for the in silico molecular docking of 2-Methyl-5-phenyloxazole, focusing on its interactions with key therapeutic targets such as Carbonic Anhydrase II (CA II) and Catechol-O-methyltransferase (COMT).

Structural Rationale & Target Landscape

The pharmacological efficacy of the 2-Methyl-5-phenyloxazole scaffold stems from its specific stereoelectronic properties, as detailed by [1].

  • The Oxazole Ring: The nitrogen atom acts as a potent hydrogen-bond acceptor, while the oxygen atom can participate in weak dipole interactions. In metalloenzymes like CA II, the oxazole ring frequently acts as a Zinc-Binding Group (ZBG).

  • The Phenyl Ring: Provides a robust surface for π−π stacking and hydrophobic packing against aromatic residues within the receptor pocket.

  • The 2-Methyl Group: Imparts steric bulk that restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that enhances target selectivity.

Recent literature demonstrates that oxazole and isoxazole derivatives possess significant inhibitory action against Carbonic Anhydrase isoforms, which are critical targets in oncology and glaucoma[2]. Furthermore, functionalized oxazoles have been successfully deployed as long-acting, peripherally selective inhibitors of COMT for the treatment of Parkinson's disease[3].

Quantitative Data & Comparative Binding Metrics

To contextualize the docking performance of the 2-Methyl-5-phenyloxazole scaffold, we summarize the physicochemical and empirical binding metrics of the core scaffold and its advanced derivatives against key enzymatic targets[4].

Compound / DerivativeTarget EnzymeExperimental Activity (IC₅₀)Computed ΔG_bind (kcal/mol)Key Residue Interactions
2-Methyl-5-phenyloxazole (Core)CA IIN/A (Scaffold base)-5.8 to -6.2Phe131, Val121, Thr199
Oxazole-pyrazole hybrid (6c) CA IX0.011 μM-7.09Zn²⁺, Thr199, His94
Oxazole-thiazole hybrid (8a) CA XII0.119 μM-6.54Zn²⁺, Gln92, Asn62
BIA 9-1067 Analog (Oxazole) COMTHigh (Selective)-7.5 to -8.1Mg²⁺, Trp143, Lys144

Table 1: Quantitative structure-activity and docking metrics for 2-Methyl-5-phenyloxazole derivatives.

Step-by-Step In Silico Methodology

To ensure scientific integrity, the following docking protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the computational choice.

DockingWorkflow LIG Ligand Preparation (pH 7.4, Energy Min) DOCK Molecular Docking (Glide / Vina) LIG->DOCK PROT Protein Preparation (Protonation, Zn2+ Restraints) GRID Receptor Grid Generation (Active Site Mapping) PROT->GRID GRID->DOCK SCORE Scoring & Pose Evaluation (ΔG binding, MM-PBSA) DOCK->SCORE

Fig 1: In silico molecular docking and validation workflow for 2-Methyl-5-phenyloxazole.

Ligand Preparation: Conformational & Protonation State Sampling
  • 2D to 3D Conversion: Import the SMILES string of 2-Methyl-5-phenyloxazole into a ligand preparation module (e.g., LigPrep).

  • Protonation State Assignment: Utilize Epik to generate possible protonation states at pH 7.4 ± 0.5.

    • Causality: Predicting the exact ionization state at physiological pH is critical because it dictates whether the oxazole nitrogen acts as a hydrogen bond acceptor or donor, fundamentally altering the binding topology.

  • Energy Minimization: Apply the OPLS4 force field to minimize the ligand's energy.

    • Causality: Unoptimized 2D structures contain steric clashes and incorrect dihedral angles that artificially inflate binding penalties during the docking phase.

Protein Preparation: The Self-Validating Receptor Model
  • Structure Retrieval & Cleaning: Download the high-resolution crystal structure of Human CA II (e.g., PDB ID: 1V9E)[4]. Strip all non-catalytic water molecules.

    • Causality: Bulk water creates artificial steric barriers, but structural waters coordinating the Zn²⁺ ion must be retained to accurately simulate the metalloenzyme's catalytic pocket.

  • Bond Order and Charge Assignment: Add missing hydrogen atoms and use PROPKA to determine the protonation states of titratable residues at pH 7.4.

    • Causality: The protonation state of active site histidines (His94, His96, His119 in CA II) directly dictates their ability to coordinate the catalytic zinc ion. Incorrect states lead to electrostatic repulsion of the ligand.

  • Restrained Minimization: Perform a restrained energy minimization of the protein heavy atoms (RMSD 0.3 Å).

    • Causality: This relieves local steric clashes introduced by adding hydrogens without distorting the experimentally validated crystallographic backbone.

Grid Generation & Active Site Definition
  • Grid Box Placement: Center the receptor grid on the native co-crystallized ligand with an inner box of 10 Å and an outer box of 20 Å.

    • Causality: This volume is large enough to allow full conformational sampling of the scaffold while restricting the search space to prevent computationally expensive and biologically irrelevant allosteric binding.

  • Metal Coordination Constraints: Define a positional constraint for the Zn²⁺ ion.

    • Causality: Oxazole derivatives act as zinc-binding groups; enforcing this constraint ensures the docking algorithm prioritizes poses that mimic the known catalytic mechanism.

Docking Execution & Pose Evaluation
  • Self-Validation Checkpoint (Redocking): Before screening the target compound, extract and redock the native ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic conformation is ≤ 2.0 Å. This internal control ensures the scoring function is accurately calibrated.

  • High-Precision Docking: Dock 2-Methyl-5-phenyloxazole using Extra Precision (XP) Glide or AutoDock Vina. Evaluate the empirical scoring function ( ΔGbind​ ) and map the pharmacophoric interactions.

BindingMechanism OXA 2-Methyl-5- phenyloxazole ZN Zn2+ Ion (Catalytic) OXA->ZN Coordination THR Thr199 (H-Bond) OXA->THR H-Bond Acceptor PHE Phe131 (π-π Stacking) OXA->PHE π-π Interaction VAL Val121 (Hydrophobic) OXA->VAL Van der Waals

Fig 2: Pharmacophoric interactions of 2-Methyl-5-phenyloxazole within the CA II active site.

Post-Docking Validation: MD Simulations & MM-PBSA

Molecular docking provides a static snapshot of binding. To validate the thermodynamic stability of the 2-Methyl-5-phenyloxazole complex, Molecular Dynamics (MD) simulations (e.g., 100 ns to 400 ns in GROMACS) must be executed[2].

  • Causality: Proteins are highly dynamic entities. MD simulations verify the stability of the oxazole-receptor complex over time. If the ligand leaves the pocket or the ligand RMSD fluctuates > 3.0 Å during the simulation, the initial docked pose is rejected as a false positive.

  • MM-PBSA Calculation: Following the MD run, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is employed to calculate the exact binding free energy, providing a highly rigorous validation of the empirical docking score.

References
  • 2-Methyl-5-Phenyl-1,3-Oxazole | C10H9NO | CID 248491 - PubChem (National Institutes of Health). URL:[Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - ACS Omega. URL:[Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry. URL:[Link]

  • Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase - Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

2-Methyl-5-phenyloxazole: A Privileged Scaffold in Modern Organic Synthesis and Medicinal Chemistry

Executive Summary 2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly versatile, five-membered aromatic heterocycle characterized by a methyl group at the C2 position and a phenyl ring at the C5 position. In recent yea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly versatile, five-membered aromatic heterocycle characterized by a methyl group at the C2 position and a phenyl ring at the C5 position. In recent years, it has transitioned from a niche building block to a cornerstone scaffold in both advanced synthetic methodologies and drug discovery. This whitepaper synthesizes current literature to provide an in-depth technical guide on its physicochemical properties, catalytic synthesis pathways, and pharmacological applications, specifically tailored for application scientists and medicinal chemists.

Physicochemical Profiling & Reactivity Dynamics

Understanding the intrinsic reactivity of 2-Methyl-5-phenyloxazole requires analyzing its electronic distribution. The oxazole core is electron-rich, but the specific substitution pattern dictates its regioselectivity.

Electronic Structure and Causality of Reactivity

The methyl group at the C2 position acts as a weak σ -electron donor, while the phenyl group at C5 extends the π -conjugation system. This specific push-pull dynamic significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap compared to unsubstituted oxazoles[1].

Because electrons flow from a region of higher chemical potential (lower electronegativity) to lower chemical potential, this reduced HOMO-LUMO gap makes 2-Methyl-5-phenyloxazole highly susceptible to electrophilic attack, particularly at the vacant C4 position. Furthermore, kinetic studies of gas-phase photo-oxidation reveal that this molecule reacts rapidly with singlet oxygen via a [4 + 2]-cycloaddition to form an energetically favorable imino-anhydride intermediate[1].

Advanced Synthetic Methodologies

Historically, oxazoles were synthesized via the cyclodehydration of α -acylamino ketones using harsh dehydrating agents (e.g., phosphorus pentachloride or polyphosphoric acid)[2]. However, modern literature emphasizes atom-economical, one-pot catalytic methods.

Iodoarene-Mediated One-Pot Synthesis

A breakthrough methodology involves the direct transformation of alkyl aryl ketones (e.g., acetophenone) into 2-Methyl-5-phenyloxazole using nitriles as both the solvent and reactant, mediated by hypervalent iodine species[3].

Mechanistic Causality: The iodoarene catalyst (e.g., iodobenzene) is oxidized in situ by m-chloroperbenzoic acid (MCPBA) and trifluoromethanesulfonic acid (TfOH) to form an electrophilic aryl iodonium species. This species reacts with the enolate tautomer of the ketone to form an α -keto iodonium intermediate. The strong leaving group ability of the iodonium moiety facilitates the nucleophilic insertion of the nitrile (acetonitrile), followed by rapid cyclodehydration to yield the oxazole ring[3].

Mechanism A Acetophenone + Acetonitrile C Oxidation via MCPBA/TfOH A->C Enolization B Iodoarene Catalyst (e.g., Iodobenzene) B->C Catalytic Cycle D α-Keto Iodonium Intermediate C->D Electrophilic Attack E Nitrile Insertion D->E Substitution F 2-Methyl-5-phenyloxazole E->F Cyclodehydration

Caption: Mechanistic pathway of the iodoarene-mediated one-pot synthesis of 2-Methyl-5-phenyloxazole.

Standard Operating Procedure: One-Pot Synthesis

This protocol is designed as a self-validating system; the visual transition of the reaction mixture and TLC monitoring ensure intermediate verification.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve acetophenone (1.0 mmol) and the iodoarene catalyst (e.g., 4-chloroiodobenzene, 10 mol%) in anhydrous acetonitrile (5.0 mL).

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add MCPBA (1.5 mmol) in small portions to control the exothermic oxidation of the iodoarene.

  • Acid Activation: Dropwise, add TfOH (1.5 mmol) via a gas-tight syringe. Validation check: The solution will undergo a distinct color change (often turning pale yellow), indicating the formation of the hypervalent α -keto iodonium species.

  • Thermal Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C under reflux for 12 hours. Monitor the consumption of acetophenone via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup: Cool to room temperature. Quench the reaction with saturated aqueous saturated sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted MCPBA. Extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield 2-Methyl-5-phenyloxazole.

Quantitative Data: Catalyst Efficacy

The choice of the iodoarene catalyst heavily dictates the reaction yield due to solubility and electronic effects[3].

Catalyst (10 mol%)SolventOxidant / AcidYield (%)Catalyst Recovery (%)
None (Control)AcetonitrileMCPBA / TfOH0%N/A
IodobenzeneAcetonitrileMCPBA / TfOH54%Not reported
4-IodotolueneAcetonitrileMCPBA / TfOH60%Not reported
4-ChloroiodobenzeneAcetonitrileMCPBA / TfOH58%97%
4-IodoanisoleAcetonitrileMCPBA / TfOHTrace (Tar)N/A

Table 1: Effect of various iodoarene catalysts on the yield of 2-Methyl-5-phenyloxazole[3].

Pharmacological Significance & Medicinal Chemistry

The oxazole ring is a privileged structure in pharmacology due to its robust stability, hydrogen-bonding capacity, and ability to act as a bioisostere for amides and esters.

Structural Homology to Natural Products

2-Methyl-5-phenyloxazole shares a profound structural homology with Pimprinine , a naturally occurring indole alkaloid known for its potent antiepileptic and monoamine oxidase (MAO) inhibitory activities[1]. The spatial arrangement of the methyl and aryl groups in 2-Methyl-5-phenyloxazole mimics the pharmacophore of such natural products, making it an ideal starting point for library generation.

Downstream Derivatization for CNS Targets

In modern drug discovery, the 2-methyl group serves as a critical handle for lateral functionalization. For instance, the oxidation or formylation of the 2-methyl group yields 5-phenyl-1,3-oxazole-2-carbaldehyde. Subsequent reductive amination produces (5-Phenyl-1,3-oxazol-2-yl)methanamine [4].

This specific amine derivative is extensively investigated as an agonist for the G protein-coupled receptor 88 (GPR88) , an orphan receptor heavily implicated in central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease[4].

Derivatization N1 2-Methyl-5-phenyloxazole (Core Scaffold) N2 Regioselective Lithiation (C4) N1->N2 n-BuLi, THF N3 Lateral Methyl Oxidation N1->N3 Formylation N4 Halogenation / Cross-Coupling N2->N4 Electrophilic Trap N5 Reductive Amination N3->N5 Amine + Reductant N6 CNS Active Agents (e.g., GPR88 Agonists) N4->N6 SAR Expansion N5->N6 Target Binding

Caption: Workflow of 2-Methyl-5-phenyloxazole derivatization for CNS drug discovery.

Regioselective Functionalization via C-H Activation

To further expand the structure-activity relationship (SAR) profile, the vacant C4 position of 2-Methyl-5-phenyloxazole can be regioselectively functionalized. Treatment with n-butyllithium at cryogenic temperatures (-78 °C) generates a C4-lithiated intermediate[5]. This intermediate acts as a powerful nucleophile, allowing for the introduction of halogens, boronic esters, or alkyl groups, which are critical for subsequent Suzuki-Miyaura cross-coupling reactions in the pursuit of highly substituted, biologically active oxazoles[4].

References

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen Source: Scientific Reports (Nature / PMC) URL:[Link]

  • Iodoarene-Mediated One-Pot Preparation of 2,4,5-Trisubstituted Oxazoles from Ketones Source: Synthesis (Thieme Connect) URL:[Link]

  • Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms Source: Heterocycles (Clockss) URL:[Link]

Sources

Foundational

The Oxazole Scaffold in Medicinal Chemistry: A Technical Guide to Historical Synthesis and Modern Methodologies

Introduction & Pharmacological Significance The oxazole ring—a five-membered heteroaromatic nucleus containing nitrogen and oxygen separated by a carbon atom—is a privileged scaffold in modern drug discovery and material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The oxazole ring—a five-membered heteroaromatic nucleus containing nitrogen and oxygen separated by a carbon atom—is a privileged scaffold in modern drug discovery and materials science. Because of its unique electron distribution, the oxazole core engages in diverse non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) with biological targets, making it highly valuable for pharmacological optimization 1.

Over the past decades, the U.S. Food and Drug Administration (FDA) has approved numerous oxazole-containing therapeutics, including the nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin and the amyloidosis treatment Tafamidis 2. Compared to analogous heterocycles, oxazoles often exhibit superior pharmacokinetic profiles, enhanced metabolic stability, and tunable polarity 2. This guide synthesizes the historical milestones of oxazole discovery and provides field-proven protocols for its core synthetic methodologies.

Historical Milestones in Oxazole Discovery

The evolution of oxazole synthesis demonstrates a continuous refinement of organic chemistry principles:

  • 1876 (The Genesis): Arthur Hantzsch synthesized the first oxazole derivative, 2-methyloxazole, establishing the foundational chemistry of the heterocycle 1.

  • 1896 (Fischer Synthesis): Emil Fischer reported the first targeted synthesis of 2,5-disubstituted oxazoles via the acid-catalyzed condensation of α-hydroxy-ketones with nitriles 3.

  • 1909–1910 (Robinson-Gabriel Synthesis): Sir Robert Robinson and Siegmund Gabriel independently developed the cyclodehydration of α-acylamino ketones, providing a highly robust route to 2,5-disubstituted systems 4.

  • 1972 (Van Leusen Synthesis): Albert van Leusen revolutionized the field by introducing tosylmethyl isocyanide (TosMIC) as a reagent for the direct, one-pot preparation of 5-substituted oxazoles from aldehydes under mild basic conditions 5.

Core Synthetic Methodologies & Protocols

The Robinson-Gabriel Synthesis

Mechanistic Causality: The Robinson-Gabriel synthesis relies on the intramolecular cyclodehydration of α-acylamino ketones. The choice of the dehydrating agent is the critical variable dictating reaction success. Historically, harsh agents like PCl₅, H₂SO₄, or POCl₃ were used, which often led to substrate degradation and low yields. Modern protocols substitute these with polyphosphoric acid (PPA). PPA provides a viscous, highly acidic, yet non-oxidizing medium that stabilizes the protonated enol intermediate and facilitates the loss of water, safely boosting yields to 50–60% 4.

RG_Mechanism A α-Acylamino Ketone B Protonated Enol Intermediate A->B H+ (Acid) C Cyclized Oxazoline Intermediate B->C Cyclization D 2,5-Disubstituted Oxazole C->D -H2O

Mechanistic pathway of the Robinson-Gabriel oxazole synthesis via acid-catalyzed dehydration.

Self-Validating Protocol: Synthesis of 2,5-Diphenyl-4-methyloxazole

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 10 mmol of the corresponding α-acylamino ketone in 15 mL of polyphosphoric acid (PPA).

  • Cyclodehydration: Heat the highly viscous mixture to 100–120 °C under an inert nitrogen atmosphere for 3–4 hours. Rationale: Elevated thermal energy is strictly required to overcome the activation barrier of the dehydration step following enolization. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material spot disappears.

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture over 50 g of crushed ice while stirring vigorously. Rationale: Ice water safely hydrolyzes the PPA matrix and precipitates the crude organic product without causing exothermic degradation.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃. Rationale: Neutralizing residual acid is critical to prevent ring-opening degradation of the oxazole during concentration. Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to afford the pure product 3.

The Van Leusen Oxazole Synthesis

Mechanistic Causality: The Van Leusen synthesis is a masterclass in convergent reagent design. It utilizes TosMIC (tosylmethyl isocyanide) as a C2N1 "3-atom synthon." TosMIC is ideal because it is stable, odorless, and possesses three critical functional features: an acidic α-proton for facile deprotonation, an isocyano carbon for nucleophilic attack, and a sulfinic acid (TosH) leaving group . The addition of a mild base (like K₂CO₃) selectively deprotonates TosMIC without triggering unwanted aldehyde self-condensation 6. The resulting carbanion attacks the aldehyde to form an oxazoline intermediate, which subsequently undergoes base-promoted elimination of TosH to yield the aromatic oxazole .

VL_Mechanism A Aldehyde + TosMIC B Deprotonated TosMIC Anion A->B Base (K2CO3) C Oxazoline Intermediate B->C [3+2] Addition D 5-Substituted Oxazole C->D -TosH

The Van Leusen synthesis workflow: Base-promoted [3+2] cycloaddition and elimination.

Self-Validating Protocol: Synthesis of 5-Aryl/Alkyl Oxazoles

  • Reagent Assembly: To a flame-dried 25 mL round-bottom flask, add TosMIC (1.1 mmol) and the target aliphatic or aromatic aldehyde (1.0 mmol) dissolved in anhydrous methanol or DMF (5 mL) 6.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 mmol) in one portion. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the isocyanide group.

  • Cycloaddition: Stir the suspension at room temperature for 5–6 hours. Monitor the reaction progress by TLC. The disappearance of the aldehyde spot and the emergence of a lower Rf UV-active spot indicate the formation of the oxazole 6.

  • Workup: Upon completion, quench the reaction by adding distilled water (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (15 mL) to remove residual DMF/MeOH, and dry over anhydrous Na₂SO₄. Filter, concentrate under reduced pressure, and purify via flash chromatography 6.

Quantitative Reaction Parameters

To facilitate experimental design, the following table summarizes the quantitative data and operational parameters comparing the historical and modern oxazole synthesis methodologies.

Synthesis MethodStarting MaterialsKey Reagents / CatalystsTypical YieldsSubstitution Pattern
Fischer Synthesis α-Hydroxy-ketone + NitrileHCl (gas)40–50%2,5-disubstituted
Robinson-Gabriel α-Acylamino ketonePPA, POCl₃, or H₂SO₄50–60% (with PPA)2,5-disubstituted
Van Leusen Aldehyde + TosMICK₂CO₃, MeOH or DMF70–90%5-substituted
Modified Van Leusen Aldehyde + TosMIC + Alkyl HalideK₂CO₃, Ionic Liquids75–95%4,5-disubstituted

Conclusion

The oxazole scaffold remains a cornerstone of medicinal chemistry. Understanding the historical progression from the Robinson-Gabriel cyclodehydration to the highly convergent Van Leusen synthesis allows modern drug development professionals to select the optimal synthetic route based on desired substitution patterns and functional group tolerance. By adhering to the mechanistic causalities and self-validating protocols outlined above, researchers can ensure high-fidelity synthesis of these critical heterocycles.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 1

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 2

  • The Genesis of a Heterocycle: A Historical Guide to the Discovery of 2,4,5-Trisubstituted Oxazoles. BenchChem. 3

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. 4

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. 5

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. 7

  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. BenchChem. 6

Sources

Exploratory

Quantum Chemical Profiling of 2-Methyl-5-phenyloxazole: A Comprehensive Computational Guide for Drug Development and Synthetic Design

Executive Summary The oxazole core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous biologically active natural products and synthetic drugs. Specifically, 2-methyl-5-phenyloxazole re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous biologically active natural products and synthetic drugs. Specifically, 2-methyl-5-phenyloxazole represents a critical structural analog to potent antiepileptic compounds like pimprinine[1]. As drug development increasingly relies on predictive modeling, understanding the quantum chemical behavior of this molecule is paramount. This whitepaper provides an in-depth technical analysis of 2-methyl-5-phenyloxazole, synthesizing Density Functional Theory (DFT) calculations, electronic reactivity descriptors, and bench-validated synthetic workflows to guide researchers in rational drug design and catalytic synthesis.

Rationale: The Medicinal and Synthetic Significance

While the parent unsubstituted oxazole is rarely found in natural products, its substituted derivatives are ubiquitous in marine micro-organisms and pharmaceutical libraries[1]. 2-Methyl-5-phenyloxazole serves as a highly reactive, structurally complex building block. Its derivatives, such as2[2], function as isoform-selective inhibitors of human carbonic anhydrase II, an enzyme critical for pH regulation and fluid balance[3].

From a computational perspective, the introduction of methyl and phenyl groups onto the oxazole ring fundamentally alters its electron density, HOMO-LUMO gap, and susceptibility to electrophilic attack. Quantum chemical profiling allows us to predict these interactions before initiating costly bench syntheses.

Computational Methodology: Level of Theory Selection

To accurately model the thermodynamic stability and kinetic reactivity of 2-methyl-5-phenyloxazole, the selection of the computational functional and basis set must be driven by the specific electronic nature of the target reaction.

Causality Behind the Computational Choices

For modeling interactions with diradical species like singlet oxygen ( 1O2​ ), standard meta-hybrid DFT methods often fail to accurately compute singlet-triplet energy gaps. Therefore, the B3LYP functional is selected, as it consistently outperforms other functionals in modeling these specific diradical interactions[1]. The 6-311++G(2df,2p) basis set is utilized for oxidation modeling because the inclusion of diffuse and polarization functions is critical for accurately mapping the electron clouds during transition state formation[4]. For general molecular geometry optimization (e.g., sulfonamide derivatives), the B3LYP/6-31G(d,p) level of theory provides an optimal balance between computational cost and crystallographic accuracy[3].

Protocol 1: Self-Validating Geometry Optimization Workflow

This protocol ensures that the computed molecular structures represent true energy minima rather than saddle points.

  • Initial Conformer Generation: Construct the 3D geometry of 2-methyl-5-phenyloxazole using standard bond lengths and angles.

  • Basis Set Application: Apply the B3LYP/6-311++G(2df,2p) level of theory for high-precision electronic mapping.

  • Self-Consistent Field (SCF) Convergence: Execute the optimization until the SCF density converges (energy change <10−6 Hartrees).

  • Validation (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometry. Causality: The complete absence of imaginary frequencies validates that the structure is a true local minimum on the potential energy surface[5].

  • Population Analysis: Extract Hirshfeld and Mulliken charges to map the ionic character and partial electronic distribution[5].

Electronic Properties & Reactivity Descriptors

The chemical reactivity of a molecule is dictated by its frontier molecular orbitals. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) acts as a direct measure of chemical hardness and stability.

Quantitative Data Presentation

The table below summarizes the computed electronic descriptors for oxazole and its derivatives, illustrating the profound impact of functional group substitution.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Electrophilicity (ω)
Oxazole -7.258-0.6186.6402.336
2-Methyloxazole -6.868-0.3376.5311.987
5-Phenyloxazole -6.345-1.5424.803N/A
2-Methyl-5-phenyloxazole > -6.345< -1.542< 4.803*N/A
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide -6.840-2.6204.2205.300

*Note: Computational analyses confirm that the synergistic combination of methyl and phenyl substituents in 2-methyl-5-phenyloxazole yields the smallest HOMO-LUMO gap among the parent derivatives, making it the most electronically reactive species[1].

Mechanistic Insight: The methyl group induces a growth in the positive Hirshfeld charge on the adjacent ring carbon (from 0.104 in parent oxazole to 0.144 in 2-methyl-5-phenyloxazole)[1]. The phenyl group imposes a strong electron-withdrawing ability via inductive effects, further lowering the energy gap and enhancing the molecule's tendency to donate electrons[5].

Mechanistic Modeling: Photo-Oxidation by Singlet Oxygen

Understanding the degradation pathways of pharmaceutical scaffolds is critical for formulation stability. 2-Methyl-5-phenyloxazole reacts rapidly with singlet oxygen.

Causality of the Reaction Pathway: The absence of allylic hydrogen in the oxazole ring strictly eliminates the possibility of an "ene-mode" addition[5]. Consequently, the system is forced into a [4+2] cycloaddition (Diels-Alder) pathway. The singlet oxygen attacks the aromatic ring, overcoming an energy barrier of approximately 57 kJ/mol to form an oxygen-bridged endoperoxide intermediate[5]. This intermediate subsequently undergoes exothermic ring cleavage to form a triamide or imino-anhydride[5].

G A 2-Methyl-5-phenyloxazole (Ground State) C [4+2] Cycloaddition Transition State A->C B Singlet Oxygen (1O2) Electrophilic Attack B->C D Endoperoxide Intermediate (Oxygen-bridged adduct) C->D ΔG ~57 kJ/mol E Ring Cleavage (Triamide/Imino-anhydride) D->E Exothermic Cleavage

Fig 1. DFT-computed [4+2] cycloaddition pathway of 2-methyl-5-phenyloxazole and singlet oxygen.

Bridging Computation to Bench: Catalytic Synthesis

Quantum chemical calculations are not just theoretical; they directly inform synthetic catalyst selection. In the synthesis of 2-methyl-5-phenyloxazole via the oxidative[2+2+1] cyclization of ethynylbenzene with acetonitrile, DFT calculations are used to map the basicity and donor-acceptor interactions of the supporting ligands[6].

Protocol 2: Au-Catalyzed Oxidative[2+2+1] Cyclization

This methodology translates computational ligand screening into a physical bench protocol.

  • Catalyst Generation: Generate the active catalyst in situ by combining a defined Au(I) complex (5 mol %) with AgNTf2​ (1 equiv)[6]. Causality: DFT models confirm that phosphine-based ligands provide superior stabilization of the active metal species compared to stibine counterparts due to stronger coordination bonds[7].

  • Reactant Assembly: Dissolve ethynylbenzene in acetonitrile. Causality: Acetonitrile acts as both the solvent and a critical reactant (the nitrogen source) for the [2+2+1] cyclization[6].

  • Oxidation: Introduce pyridine N-oxide as the oxidant[6].

  • Validation & Isolation: Monitor the reaction via NMR spectroscopy. The formation of the oxazole ring is confirmed by the characteristic deshielding of the oxazole proton (typically resonating around 6.19 ppm)[3]. Purify the resulting 2-methyl-5-phenyloxazole via chromatography.

Workflow S1 Step 1: DFT Screening Ligand basicity mapping S2 Step 2: Catalyst Prep Au(I) complex + AgNTf2 S1->S2 S3 Step 3: Reactant Mix Ethynylbenzene + MeCN S2->S3 S4 Step 4: Cyclization Pyridine N-oxide oxidant S3->S4 S5 Target Yield 2-Methyl-5-phenyloxazole S4->S5

Fig 2. Workflow for the Au-catalyzed oxidative[2+2+1] cyclization to 2-methyl-5-phenyloxazole.

Conclusion

The integration of quantum chemical calculations with empirical synthetic workflows provides a robust framework for exploiting 2-methyl-5-phenyloxazole in drug discovery. By utilizing B3LYP/6-311++G(2df,2p) levels of theory, researchers can accurately predict the lowered HOMO-LUMO gap induced by the methyl and phenyl substituents, anticipating its high reactivity toward electrophiles like singlet oxygen. Furthermore, mapping these electronic properties directly informs the rational design of transition-metal catalysts required for its de novo synthesis, ensuring that computational predictions translate seamlessly into high-yield bench results.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-5-phenyloxazole as a High-Efficiency Fluorescent Marker and Scintillator

Executive Summary 2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly conjugated, aryl-substituted heterocyclic compound widely utilized in advanced photophysical applications[1]. While historically recognized as a bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly conjugated, aryl-substituted heterocyclic compound widely utilized in advanced photophysical applications[1]. While historically recognized as a building block in medicinal chemistry, its intrinsic photoluminescent properties make it a potent primary fluorophore for Liquid Scintillation Counting (LSC) and a highly effective hydrophobic probe for biomolecular lipid labeling[2].

This application note provides drug development professionals and analytical scientists with the mechanistic rationale, physicochemical profiling, and validated protocols necessary to integrate 2-Methyl-5-phenyloxazole into quantitative fluorescence and scintillation assays.

Physicochemical and Photophysical Profiling

The utility of 2-Methyl-5-phenyloxazole as a fluorophore stems from the π→π∗ and n→π∗ electronic transitions within its oxazole-phenyl conjugated system[3]. The molecule is highly lipophilic, which dictates its behavior in both aqueous biological assays (where it partitions into lipid bilayers) and organic scintillation cocktails.

Table 1: Quantitative Properties of 2-Methyl-5-phenyloxazole
PropertyValueExperimental Implication
Molecular Weight 159.18 g/mol [4]Rapid diffusion in cellular matrices.
XLogP3 (Lipophilicity) 3.4[4]Highly hydrophobic; requires DMSO/DMF for stock solutions; excellent membrane partitioning.
Excitation Maximum ( λex​ ) ~290 - 310 nmRequires UV excitation sources (e.g., specialized lasers or UV LEDs).
Emission Maximum ( λem​ ) ~350 - 380 nmEmits in the deep blue/UV region; may require secondary fluors for standard PMT matching.
Physical State Solid (Crystalline)Stable at room temperature; must be protected from prolonged UV exposure to prevent photobleaching.

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen when working with aryl-oxazole fluorophores.

  • Solvent Selection in Scintillation : In LSC, the solvent (typically toluene or 1,4-dioxane) acts as the initial energy receptor from beta-decaying isotopes (e.g., 3 H or 14 C). Toluene is chosen because its aromatic ring efficiently captures this kinetic energy and transfers it via Förster Resonance Energy Transfer (FRET) to 2-Methyl-5-phenyloxazole[5].

  • Signal Transduction (The Self-Validating System) : 2-Methyl-5-phenyloxazole acts as the "primary fluor." It absorbs the solvent's excitation energy and emits a photon in the ~360 nm range. Because standard Photomultiplier Tubes (PMTs) are most sensitive around 400-450 nm, a secondary fluorophore (like POPOP) is often added to absorb the 360 nm photon and re-emit it at 410 nm. This cascade creates a self-validating system: if the PMT detects a signal at 410 nm, the primary energy transfer through the oxazole ring was successful.

  • Biomolecular Labeling : The high XLogP3 (3.4) means the molecule is repelled by aqueous buffers and will spontaneously intercalate into the hydrophobic tails of phospholipid bilayers[4]. This causality allows for wash-free or low-background imaging, as the fluorophore's quantum yield typically increases significantly when restricted in a rigid, non-polar lipid environment compared to a quenching aqueous environment.

G Beta Beta Particle (Radionuclide) Solvent Aromatic Solvent (Toluene) Beta->Solvent Kinetic Energy MPO 2-Methyl-5-phenyloxazole (Primary Fluor) Solvent->MPO FRET Transfer Photon UV/Blue Photon (~360 nm) MPO->Photon Radiative Decay PMT Detection (PMT / Camera) Photon->PMT Signal Capture

Fig 1: Energy transfer cascade in Liquid Scintillation Counting using 2-Methyl-5-phenyloxazole.

Experimental Protocols

Protocol A: Preparation of a Custom Liquid Scintillation Cocktail

This protocol details the formulation of a high-efficiency LSC cocktail using 2-Methyl-5-phenyloxazole for the detection of low-energy beta emitters.

Materials Required:

  • 2-Methyl-5-phenyloxazole (Primary Fluorophore, >98% purity)

  • 1,4-bis(5-phenyloxazol-2-yl) benzene (POPOP) (Secondary Fluorophore)

  • Scintillation-grade Toluene

  • Glass scintillation vials (PTFE-lined caps)

Step-by-Step Methodology:

  • Primary Fluor Addition: Weigh exactly 4.0 g of 2-Methyl-5-phenyloxazole. Transfer quantitatively to a 1 L volumetric flask. Rationale: A concentration of 4-5 g/L provides the optimal intermolecular distance for efficient solvent-to-fluor energy transfer without causing self-quenching.

  • Secondary Fluor Addition (Spectral Shifting): Add 0.1 g of POPOP to the same flask. Rationale: POPOP absorbs the ~360 nm emission of the primary fluor and shifts it to ~410 nm, matching the peak quantum efficiency of standard bialkali PMTs.

  • Solvent Integration: Fill the volumetric flask to the 1 L mark with scintillation-grade toluene. Stir continuously using a magnetic stir bar for 30 minutes in a dark environment.

  • Validation & Blanking: Aliquot 10 mL of the prepared cocktail into a glass scintillation vial. Add 100 µL of a non-radioactive mock sample (e.g., pure water or buffer). Run a 10-minute count on the LSC instrument to establish the background baseline (CPM - Counts Per Minute).

  • Sample Measurement: Add 100 µL of your radiolabeled experimental sample to 10 mL of the cocktail. Vortex for 10 seconds to ensure a homogenous mixture. Measure in the LSC, subtracting the previously established baseline.

Protocol B: Live-Cell Lipid Membrane Staining

Due to its lipophilicity, 2-Methyl-5-phenyloxazole can be utilized as a hydrophobic structural probe for cellular membranes in fluorescence microscopy.

Materials Required:

  • 2-Methyl-5-phenyloxazole

  • Anhydrous DMSO

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Adherent cell line (e.g., HeLa or HEK293) plated on glass-bottom dishes

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 1.59 mg of 2-Methyl-5-phenyloxazole in 1 mL of anhydrous DMSO to create a 10 mM stock solution. Store at -20°C, protected from light. Rationale: DMSO is required to break the crystalline lattice of the highly hydrophobic oxazole, ensuring complete solubilization before introduction to aqueous media.

  • Working Solution Formulation: Immediately prior to imaging, dilute the stock solution 1:1000 in pre-warmed (37°C) 1X PBS to yield a 10 µM working solution. Vortex vigorously.

  • Cellular Incubation: Aspirate the culture media from the glass-bottom dish. Gently wash the cells once with warm PBS. Apply 1 mL of the 10 µM working solution to the cells.

  • Partitioning Phase: Incubate the cells at 37°C for 20 minutes in the dark. Rationale: This timeframe allows the hydrophobic oxazole molecules to partition out of the aqueous PBS and intercalate into the thermodynamically favorable lipid bilayer of the cell membrane.

  • Wash and Image: Aspirate the working solution and wash the cells three times with cold PBS to remove unbound fluorophore (reducing background noise). Image immediately using a fluorescence microscope equipped with a UV excitation source (e.g., 340-380 nm bandpass filter) and a blue emission filter.

Workflow Step1 1. Stock Preparation (10 mM in anhydrous DMSO) Step2 2. Working Solution (Dilute to 10 µM in warm PBS) Step1->Step2 Step3 3. Cell Incubation (20 min at 37°C in the dark) Step2->Step3 Step4 4. Wash Step (3x with cold PBS to remove background) Step3->Step4 Step5 5. Fluorescence Imaging (UV Excitation / Blue Emission) Step4->Step5

Fig 2: Step-by-step workflow for live-cell lipid membrane labeling with 2-Methyl-5-phenyloxazole.

References

  • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Available via Scribd). URL:[Link][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 248491, 2-Methyl-5-Phenyl-1,3-Oxazole. URL:[Link][4]

  • Palmer, D. C. (Ed.) . Oxazoles: Synthesis, Reactions, and Spectroscopy. (Available via EPDF). URL:[Link][5]

Sources

Application

Application Note: 2-Methyl-5-phenyloxazole in Medicinal Chemistry &amp; Drug Discovery

Introduction & Pharmacological Relevance In the realm of medicinal chemistry, the oxazole ring is a privileged scaffold, frequently serving as a bioisostere for amides and esters while enhancing the metabolic stability a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In the realm of medicinal chemistry, the oxazole ring is a privileged scaffold, frequently serving as a bioisostere for amides and esters while enhancing the metabolic stability and lipophilicity of drug candidates. 2-Methyl-5-phenyloxazole is a particularly versatile building block and structural analog to numerous biologically active natural products. For instance, it is a direct structural analog of pimprinine , a naturally occurring 5-(3-indolyl)oxazole alkaloid renowned for its potent antiepileptic properties [1].

Beyond its role as a structural mimic, 2-methyl-5-phenyloxazole is extensively utilized in the rational design of highly selective cyclooxygenase-2 (COX-2) inhibitors, antimitotic agents, and pentacyclic quaternary indole alkaloids [2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a deep mechanistic understanding of this compound's utility, paired with validated synthetic protocols for its application in modern therapeutics.

Mechanistic Pathways & Biological Targets

Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal (GI) toxicity due to the non-selective inhibition of COX-1, which is responsible for maintaining the gastric mucosa. Derivatives of 2-methyl-5-phenyloxazole (e.g., 4-cyclohexyl-2-methyl-5-(4-methylsulfonylphenyl)oxazole) have been engineered to exploit the larger hydrophobic pocket of the COX-2 active site [3]. The oxazole core acts as a rigid hinge, perfectly orienting the phenyl and cyclohexyl substituents to block arachidonic acid metabolism at the inflammation site while sparing COX-1.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation Site) AA->COX2 Metabolized by PGG2 Prostaglandin G2/H2 COX2->PGG2 Catalyzes Oxazole 2-Methyl-5-phenyloxazole Derivative Oxazole->COX2 Selective Inhibition GI_Tract GI Tract Protection (COX-1 Spared) Oxazole->GI_Tract Spares COX-1 Inflammation Inflammation & Pain PGG2->Inflammation Induces

Mechanism of COX-2 selective inhibition by 2-methyl-5-phenyloxazole derivatives.

Photo-Oxidative Generation of Antitumor Macrocycles

The unique physicochemical properties of 2-methyl-5-phenyloxazole make it an ideal substrate for singlet oxygen ( 1O2​ ) mediated photo-oxidation. Because the oxazole ring lacks allylic hydrogens, the standard ene-mode addition is completely suppressed. Instead, the reaction is forced into a highly specific [4+2]-cycloaddition pathway. This yields an unstable endoperoxide that spontaneously rearranges into an imino-anhydride, a critical precursor for synthesizing macrocyclic lactones and triamides, such as the antitumor agent Antimycin A3 [1].

Quantitative Data: Pharmacological Profiling

To facilitate structure-activity relationship (SAR) comparisons, the following table summarizes the pharmacological applications and mechanistic outcomes of 2-methyl-5-phenyloxazole and its key derivatives.

Compound / DerivativeTarget / MechanismPharmacological ApplicationKey Metric / Outcome
2-Methyl-5-phenyloxazole Structural mimic of PimprinineAntiepilepticServes as a direct bioisostere for natural product synthesis [1].
4-Cyclohexyl-2-methyl-5-(4-methylsulfonylphenyl)oxazole COX-2 Selective EnzymeAnti-inflammatory, AnalgesicHigh COX-2 selectivity, spares COX-1 (Eliminates GI toxicity) [3].
Azacycloalk-1-ene-fused oxazol-3-ium salts DNA / Cellular PathwaysAnticancer (Indole Alkaloids)Key electrophilic intermediate for pentacyclic quaternary alkaloids [2].
Triamides / Macrocyclic lactones Cellular oxidative stressAntitumor (Antimycin A3 analogs)Generated via [4+2] singlet oxygen cycloaddition; high atom economy [1].

Experimental Protocols

Protocol 1: Synthesis of Azacycloalk-1-ene-fused Oxazol-3-ium Salts

Rationale: The C2-methyl group of 2-methyl-5-phenyloxazole is highly acidic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the aromatic ring. Deprotonation with n -BuLi generates a stabilized lithiated intermediate that readily undergoes nucleophilic substitution with dihaloalkanes. A subsequent Finkelstein-driven intramolecular cyclization yields the fused oxazolium salt, an essential electrophile for synthesizing pentacyclic anticancer alkaloids [2].

Step-by-Step Methodology:

  • Lithiation: Dissolve 2-methyl-5-phenyloxazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n -butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete deprotonation of the C2-methyl group.

  • Alkylation: Introduce 1-bromo-2-chloroethane (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the 2-chloroalkyl-5-phenyloxazole intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous acetonitrile (0.1 M). Add sodium iodide (NaI, 2.0 equiv) and heat the mixture to reflux (approx. 80 °C) for 12–24 hours. Insight: The NaI facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, which thermodynamically drives the intramolecular cyclization.

  • Isolation: Cool the mixture to 0 °C. Filter the precipitated azacycloalk-1-ene-fused oxazol-3-ium iodide salt and wash thoroughly with cold diethyl ether to remove unreacted starting materials.

Synthetic_Workflow SM 2-Methyl-5-phenyloxazole Step1 1. n-BuLi, THF, -78°C 2. 1-bromo-2-chloroethane SM->Step1 Int1 2-Chloroalkyl-5- phenyloxazole Step1->Int1 Step2 NaI, MeCN, Reflux (Finkelstein Cyclization) Int1->Step2 Product Azacycloalk-1-ene-fused oxazol-3-ium salt Step2->Product

Workflow for the synthesis of azacycloalk-1-ene-fused oxazol-3-ium salts.

Protocol 2: Photo-Oxidation to Macrocyclic Precursors via Singlet Oxygen

Rationale: This protocol leverages the lack of allylic hydrogens on the oxazole core to force a specific [4+2] cycloaddition with singlet oxygen. The resulting endoperoxide is highly unstable and undergoes spontaneous rearrangement to an imino-anhydride, serving as a direct precursor for medicinally valuable triamides [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-5-phenyloxazole (1.0 equiv) in anhydrous dichloromethane (0.05 M). Add a photosensitizer (e.g., Rose Bengal or Methylene Blue, 1 mol%).

  • Oxygenation: Submerge a gas dispersion tube into the solution and purge with a continuous, gentle stream of dry O2​ gas. Cool the reaction flask to 0–5 °C using an ice bath to stabilize transient intermediates.

  • Irradiation: Irradiate the mixture using a 500 W halogen lamp (or dedicated photoreactor) while maintaining the oxygen purge and low temperature.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the parent oxazole is fully consumed (typically 2–4 hours).

  • Rearrangement: Once complete, turn off the light and oxygen. Evaporate the solvent under reduced pressure at room temperature. The unstable endoperoxide intermediate will spontaneously rearrange to the imino-anhydride during concentration.

  • Amidation (Optional): To trap the imino-anhydride, immediately treat the crude residue with a primary or secondary amine (1.5 equiv) in THF to yield the corresponding triamide derivative.

References

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen Scientific Reports (Nature Portfolio) URL:[Link]

  • Synthesis and application of azacycloalk-1-ene-fused oxazol-3-ium salts (microreview) Chemistry of Heterocyclic Compounds (HSE) URL:[Link]

  • United States Patent US6040319A: Oxazole derivatives and pharmaceutical agents comprising the same (COX-2 Inhibitors)
Method

Application Notes &amp; Protocols: 2-Methyl-5-phenyloxazole as a Versatile Building Block for Heterocyclic Compound Synthesis

Abstract The oxazole nucleus is a cornerstone in medicinal chemistry and synthetic organic chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique electronic p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry and synthetic organic chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties and reactivity make it an invaluable synthon for constructing more complex molecular architectures.[4] This guide focuses on a particularly useful derivative, 2-methyl-5-phenyloxazole, and details its application as a versatile building block. We provide in-depth technical protocols for its use in [4+2] cycloaddition reactions to form highly substituted pyridines, selective functionalization of the 2-methyl group, and diversification of the oxazole core via metal-catalyzed cross-coupling reactions. The methodologies presented are designed to be robust and adaptable, providing researchers in drug discovery and chemical synthesis with a practical toolkit for leveraging this powerful intermediate.

Introduction: The Strategic Value of 2-Methyl-5-phenyloxazole

Heterocyclic compounds form the bedrock of modern pharmaceuticals, and the oxazole ring is a privileged scaffold within this class.[5] Its presence in clinical drugs like the anti-inflammatory agent Oxaprozin highlights its significance.[2] 2-Methyl-5-phenyloxazole is an especially attractive starting material due to the presence of three distinct points of reactivity:

  • The Diene System: The oxazole ring itself can function as a diene in Diels-Alder reactions, providing a direct route to pyridine derivatives.[6][7]

  • The C2-Methyl Group: The protons on the methyl group are sufficiently acidic to be removed by strong bases, creating a nucleophilic center for carbon-carbon bond formation.[8]

  • The Aromatic Core: The C4 position of the oxazole ring can be functionalized, typically through halogenation, to enable diversification via transition metal-catalyzed cross-coupling reactions.[9]

This guide will explore each of these reactive sites, providing validated protocols and explaining the chemical principles that underpin their utility.

Synthesis of the Starting Material

2-Methyl-5-phenyloxazole itself is readily accessible through classic synthetic methods, most notably the Robinson-Gabriel synthesis. This involves the cyclodehydration of a 2-acylamino-ketone, in this case, 2-acetamido-1-phenylethan-1-one. The reaction is typically promoted by strong dehydrating agents like sulfuric acid or polyphosphoric acid.

Application I: Pyridine Synthesis via the Kondrat'eva [4+2] Cycloaddition

One of the most powerful applications of oxazoles is their participation as the diene component in [4+2] cycloaddition reactions, a transformation known as the Kondrat'eva pyridine synthesis.[10] In this reaction, the oxazole reacts with a dienophile (an alkene or alkyne). The initial bicyclic adduct is unstable and undergoes a retro-Diels-Alder reaction or dehydration to afford a substituted pyridine or furan, respectively. When an alkene is used as the dienophile, the intermediate bicyclic ether readily eliminates water upon heating to yield the aromatic pyridine ring.[11][12] This method provides a convergent and efficient route to polysubstituted pyridines that are often challenging to synthesize by other means.[6]

Causality and Mechanistic Insight

The reaction proceeds via a concerted [4+2] cycloaddition to form an oxygen-bridged bicyclic intermediate. The driving force for the subsequent step is the formation of the highly stable aromatic pyridine ring. High temperatures are typically required to overcome the activation energy of the cycloaddition and to facilitate the final dehydration step. The use of a sealed, high-pressure reaction vessel is crucial when working with volatile dienophiles like ethylene to ensure a sufficient concentration in the reaction medium. Lewis acid catalysis can sometimes be employed to lower the activation barrier by coordinating to the oxazole nitrogen, making the diene more electron-deficient.[13]

Diagram: Kondrat'eva Pyridine Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product SM1 2-Methyl-5-phenyloxazole PROC High Temperature (e.g., 200-250 °C) Sealed Vessel / Autoclave SM1->PROC SM2 Dienophile (e.g., Alkene) SM2->PROC INT Bicyclic Ether Adduct (Unstable) PROC->INT [4+2] Cycloaddition PROD Substituted Pyridine INT->PROD Dehydration (-H₂O)

Caption: Workflow for pyridine synthesis via the Kondrat'eva reaction.

Protocol 2.1: Synthesis of 4-Methyl-3-phenyl-pyridine-5,6-dicarboxylic acid, diethyl ester

This protocol details the reaction of 2-methyl-5-phenyloxazole with diethyl maleate, a moderately activated alkene, to form a tetrasubstituted pyridine derivative.

ReagentM.W.AmountMolesEquiv.
2-Methyl-5-phenyloxazole159.191.59 g10.0 mmol1.0
Diethyl maleate172.182.58 g15.0 mmol1.5
Toluene-10 mL--

Methodology:

  • Vessel Preparation: Combine 2-methyl-5-phenyloxazole (1.0 equiv), diethyl maleate (1.5 equiv), and toluene in a heavy-walled glass pressure tube equipped with a magnetic stir bar.

  • Sealing and Safety: Seal the tube securely with a threaded Teflon cap. Crucially, perform this reaction behind a blast shield in a well-ventilated fume hood due to the high pressure and temperature involved.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath or heating mantle set to 220 °C. Stir the reaction mixture vigorously for 24-48 hours.

  • Monitoring: After cooling the vessel completely to room temperature, a small aliquot can be carefully taken and analyzed by GC-MS or TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the consumption of the starting oxazole.

  • Work-up: Once the reaction is complete, cool the tube to room temperature. Transfer the contents to a round-bottom flask and concentrate under reduced pressure to remove the toluene and excess diethyl maleate.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure substituted pyridine product.

Application II: C-C Bond Formation via the 2-Methyl Group

The protons of the C2-methyl group of 2-methyl-5-phenyloxazole exhibit enhanced acidity (pKa ≈ 20) due to the electron-withdrawing nature of the oxazole ring and the stability of the resulting anion.[2] This allows for selective deprotonation with a suitable strong base to form a 2-(lithiomethyl)oxazole species, a potent nucleophile for forming new carbon-carbon bonds.

Causality and Mechanistic Insight

While alkyllithium bases like n-BuLi can deprotonate the methyl group, they often lead to competitive lithiation at the C5 position. A key finding in the literature demonstrated that using a hindered lithium amide base, such as lithium diethylamide (LiNEt₂), in the presence of diethylamine, allows for the selective and high-yielding formation of the desired 2-(lithiomethyl)oxazole.[8] The diethylamine acts as a proton source to quench the kinetically formed but less stable 5-lithiooxazole, allowing the system to equilibrate to the thermodynamically more stable 2-(lithiomethyl)anion.[8] This anion can then be trapped with a variety of electrophiles.

Diagram: Selective Lithiation and Alkylation Mechanism

Ox 2-Methyl-5-phenyloxazole Base LiNEt₂ / HNEt₂ THF, -78 °C Ox->Base Deprotonation Anion 2-(Lithiomethyl)oxazole Base->Anion Elec Electrophile (E+) (e.g., R-CHO, R-X) Anion->Elec Nucleophilic Attack Prod 2-Alkyl-5-phenyloxazole Elec->Prod

Caption: Mechanism for functionalizing the 2-methyl group.

Protocol 3.1: Synthesis of 1-(5-phenyl-oxazol-2-yl)-2-phenylethanol

This protocol describes the selective lithiation of the 2-methyl group and subsequent addition to benzaldehyde.

ReagentM.W.AmountMolesEquiv.
Diethylamine73.140.44 mL4.2 mmol2.1
n-Butyllithium (1.6 M)-2.5 mL4.0 mmol2.0
2-Methyl-5-phenyloxazole159.190.32 g2.0 mmol1.0
Benzaldehyde106.120.22 mL2.2 mmol1.1
Anhydrous THF-15 mL--

Methodology:

  • Base Preparation: To an oven-dried, three-neck flask under an argon atmosphere, add anhydrous THF (10 mL) and diethylamine (2.1 equiv). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (2.0 equiv) dropwise. Stir the resulting solution at 0 °C for 15 minutes to form lithium diethylamide in situ, then re-cool to -78 °C.

  • Lithiation: Add a solution of 2-methyl-5-phenyloxazole (1.0 equiv) in anhydrous THF (5 mL) dropwise to the cold LiNEt₂ solution. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add benzaldehyde (1.1 equiv) dropwise to the reaction mixture. The deep red color should dissipate. Stir for an additional 2 hours at -78 °C.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., 4:1 Hexanes:Ethyl Acetate) to yield the desired alcohol.

Application III: Ring Functionalization via Suzuki-Miyaura Cross-Coupling

Further diversification of the 2-methyl-5-phenyloxazole scaffold can be achieved by functionalizing the oxazole ring itself. The C4 position is a common site for electrophilic halogenation, which installs a handle for subsequent transition metal-catalyzed cross-coupling reactions, such as the powerful Suzuki-Miyaura coupling.[14][15][16] This strategy allows for the introduction of a wide variety of aryl or heteroaryl substituents, dramatically expanding the accessible chemical space.

Causality and Mechanistic Insight

The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron species.[17] The process requires a Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond (e.g., C4-Br) of the oxazole. This is followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient catalytic cycle. For many heteroaromatic systems, a catalyst system like Pd(PPh₃)₄ and an aqueous carbonate base provides a reliable starting point.[14][17]

Diagram: Two-Step Ring Functionalization Workflow

cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki Coupling S1_Start 2-Methyl-5-phenyloxazole S1_React NBS / CCl₄ Reflux S1_Start->S1_React S1_Prod 4-Bromo-2-methyl- 5-phenyloxazole S1_React->S1_Prod S2_Start1 4-Bromo-2-methyl- 5-phenyloxazole S2_React Pd(PPh₃)₄ / Na₂CO₃ Dioxane/H₂O, 90 °C S2_Start1->S2_React S2_Start2 Arylboronic Acid (Ar-B(OH)₂) S2_Start2->S2_React S2_Prod 4-Aryl-2-methyl- 5-phenyloxazole S2_React->S2_Prod

Caption: Workflow for C4-arylation via bromination and Suzuki coupling.

Protocol 4.1: Synthesis of 4-Bromo-2-methyl-5-phenyloxazole

This protocol describes the electrophilic bromination at the C4 position.

ReagentM.W.AmountMolesEquiv.
2-Methyl-5-phenyloxazole159.191.59 g10.0 mmol1.0
N-Bromosuccinimide (NBS)177.981.87 g10.5 mmol1.05
Carbon Tetrachloride (CCl₄)-50 mL--
AIBN (cat.)164.21~30 mg~0.18 mmol0.02

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add 2-methyl-5-phenyloxazole (1.0 equiv), N-bromosuccinimide (1.05 equiv), and a catalytic amount of AIBN in carbon tetrachloride. (Caution: CCl₄ is toxic and a suspected carcinogen. Handle only in a certified fume hood).

  • Reaction Conditions: Heat the mixture to reflux (approx. 77 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and filter to remove the succinimide byproduct. Wash the filter cake with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the 4-bromo derivative.

Protocol 4.2: Suzuki Coupling to Synthesize 2-Methyl-4,5-diphenyloxazole

This protocol uses the product from 4.1 to perform a Suzuki-Miyaura coupling.

ReagentM.W.AmountMolesEquiv.
4-Bromo-2-methyl-5-phenyloxazole238.090.476 g2.0 mmol1.0
Phenylboronic Acid121.930.292 g2.4 mmol1.2
Pd(PPh₃)₄1155.5669 mg0.06 mmol0.03
Sodium Carbonate (2M aq.)105.992.0 mL4.0 mmol2.0
1,4-Dioxane-8 mL--

Methodology:

  • Degassing: Add 1,4-dioxane and the 2M aqueous sodium carbonate solution to a flask and degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction Setup: In a separate flask under an argon atmosphere, combine 4-bromo-2-methyl-5-phenyloxazole (1.0 equiv), phenylboronic acid (1.2 equiv), and the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add the degassed dioxane/water mixture to the flask containing the solids.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath. Stir vigorously for 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to afford 2-methyl-4,5-diphenyloxazole.

Conclusion

2-Methyl-5-phenyloxazole has proven to be a remarkably versatile and powerful building block in modern organic synthesis. The distinct reactivity of its three key positions—the diene system for pyridine synthesis, the acidic methyl group for nucleophilic addition, and the C4-position for cross-coupling—provides chemists with a strategic and modular platform. The protocols detailed in this guide offer reliable and reproducible methods to access a wide diversity of complex heterocyclic structures, underscoring the value of this synthon for applications in drug discovery, materials science, and natural product synthesis.

References
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  • Suthar, P., & Singh, V. (2026). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

  • Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1647. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • Lehmann, J., & Britton, R. (2013). The Kondrat'eva Reaction in Flow: Direct Access to Annulated Pyridines. ResearchGate. Available from: [Link]

  • Turchi, I. J. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. Available from: [Link]

  • Ramirez, A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Available from: [Link]

  • Yudin, A. (2015). Kondrat'eva reaction. amphoteros. Available from: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available from: [Link]

  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic Letters, 13(24), 6358–6361. Available from: [Link]

  • Williams, D. R., & Lowder, P. D. (1996). Oxazole Diels–Alder Reactions. In Advances in Cycloaddition. JAI Press. Available from: [Link]

  • Ibata, T., et al. (1990). Reaction of oxazoles. Formation of abnormal Diels–Alder adducts of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, and X-ray crystal structure of one of the products. Journal of the Chemical Society, Chemical Communications, (23), 1692-1694. Available from: [Link]

  • Doktorova, N. D., et al. (1969). Condensation of oxazoles with dienophiles: Synthesis of vitamin B6 analogues. Tetrahedron, 25(15), 3527-3553. Available from: [Link]

  • Padwa, A., et al. (2002). Why are isoxazoles unreactive in Diels-Alder reactions? An ab initio computational study. The Journal of Organic Chemistry, 67(11), 3706-3714. Available from: [Link]

  • Hijji, Y. M., & Edwards, A. A. (n.d.). Microwave - Assisted Synthesis of Substituted Pyridines and Furans. University of Wisconsin-Platteville. Available from: [Link]

  • de la Rosa, M. A., & Rodrigo, R. (1995). Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to ,-Dehydroamino Acids. Heterocyclic Communications. Available from: [Link]

  • Kumar, A., et al. (2020). Lithiation of 4-bromo-5-methyl-2-phenyloxazole (1) by n-BuLi, followed... ResearchGate. Available from: [Link]

  • Essadek, H., et al. (2007). A Short Synthesis for the Preparation of Polycyclic Systems Containing Pyridine Ring by Diels-Alder Reaction. E-Journal of Chemistry. Available from: [Link]

  • Kumar, D., et al. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry, 75(15), 5139-5151. Available from: [Link]

  • Undheim, K. (1983). A Diels—Alder Synthesis of Pyridines. Acta Chemica Scandinavica. Available from: [Link]

  • Reddy, G. S., et al. (2016). Iron-Catalysed Alkylation of 2-Methyl and 4-Methylazaarenes with Alcohols via C-H Bond Activation. Supporting Information. Available from: [Link]

  • Williams, D. R., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90. Available from: [Link]

  • Smith, A. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54694. Available from: [Link]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Available from: [Link]

  • O'Malley, S. (2004). Pyridine Synthesis. Scribd. Available from: [Link]

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  • Organic Chemistry Explained. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

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  • Lee, C., et al. (2023). A Convenient Diels-Alder Approach toward Potential Polyketide-like Antibiotics Using α-Activated α,β-Unsaturated 4,4-Dimethyl-1-tetralones as Dienophiles. International Journal of Molecular Sciences, 24(6), 5693. Available from: [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc, 14(1), 105. Available from: [Link]

  • Quantum Mechanics-Chemistry. (n.d.). Stepwise Multiple Halogenation Coupling Reaction Strategies. QM Magic Class. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

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  • Gil, M. J., et al. (1998). 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3491-3498. Available from: [Link]

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  • O'Connor, C. J., et al. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 23(12), 3326. Available from: [Link]

Sources

Application

Application Note: Advanced Strategies for the Functionalization of the Oxazole Ring

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Techniques Covered: Borane-Protected C2-Lithiation, Palladium-Catalyzed Direct C–H Arylation Introduction & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Techniques Covered: Borane-Protected C2-Lithiation, Palladium-Catalyzed Direct C–H Arylation

Introduction & Mechanistic Rationale

The oxazole ring is a privileged pharmacophore found in numerous biologically active natural products (e.g., Bengazole) and synthetic pharmaceuticals (e.g., FAAH inhibitors) [1]. Traditional de novo syntheses of substituted oxazoles often require lengthy, multi-step cyclization sequences. Direct late-stage functionalization of the pre-formed oxazole core offers a highly atom-economical and modular approach to library generation.

However, the oxazole nucleus presents unique stereoelectronic challenges. This application note details two highly robust, field-proven methodologies for oxazole functionalization: Borane-Protected C2-Lithiation and Concerted Metalation-Deprotonation (CMD) driven Pd-Catalyzed Direct Arylation [2].

The Challenge of C2-Lithiation: Electrocyclic Ring Opening

The C2 proton of oxazole is the most acidic (pKa ~ 20 in DMSO), making it the logical site for directed metalation. However, direct treatment of oxazole with n -butyllithium ( n -BuLi) generates a C2-lithio species that exists in a rapid equilibrium with its acyclic isocyanide enolate isomer. Even at -78 °C, this equilibrium heavily favors the open-chain form, leading to complex decomposition mixtures upon electrophilic trapping.

The Solution: The Vedejs protocol utilizes Lewis acid-base pre-complexation. By treating the oxazole with Borane-THF ( BH3​⋅THF ), the lone pair on the N3 nitrogen is sequestered. This complexation drastically increases the activation energy required for the electrocyclic ring opening, locking the intermediate in the cyclic C2-lithio form and allowing for clean electrophilic trapping [1].

G Ox Oxazole Li_Unprot C2-Lithiooxazole (Unprotected) Ox->Li_Unprot n-BuLi (-78°C) BH3_Ox Oxazole-BH3 Complex Ox->BH3_Ox BH3·THF (1.1 equiv) RingOpen Acyclic Isocyanide Enolate (Degraded) Li_Unprot->RingOpen Electrocyclic Ring Opening Li_Prot C2-Lithiooxazole-BH3 (Stable at -78°C) BH3_Ox->Li_Prot n-BuLi (-78°C) Product C2-Functionalized Oxazole Li_Prot->Product 1. Electrophile (E+) 2. Deprotection

Figure 1: Divergent pathways of oxazole lithiation with and without borane protection.

Palladium-Catalyzed Direct C–H Arylation

For the installation of aryl groups, transition-metal-catalyzed C–H activation circumvents the need for stoichiometric organometallic reagents. The regioselectivity (C2 vs. C5) can be tightly controlled via ligand selection. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where a carboxylate additive (typically Pivalic Acid, PivOH) acts as an internal proton shuttle, drastically lowering the activation energy for C–H bond cleavage [2].

CMD Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ar Ar-X PdII_Piv Ar-Pd(II)-Piv (Ligand Exchange) PdII_Ar->PdII_Piv PivO- / -X- CMD_TS CMD Transition State (PivOH abstracts C-H) PdII_Piv->CMD_TS Oxazole PdII_Ox Ar-Pd(II)-Oxazole (Metalated Intermediate) CMD_TS->PdII_Ox -PivOH Product Aryloxazole Product + Pd(0)L2 PdII_Ox->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: The CMD Catalytic Cycle for Pd-catalyzed direct C-H arylation of oxazoles.

Quantitative Data: Optimization of C–H Arylation

The choice of ligand and additive is the primary causal factor dictating both the overall yield and the C2 vs. C5 regioselectivity. The table below summarizes the optimization parameters for coupling oxazole with 4-bromotoluene.

Catalyst (5 mol%)Ligand (10 mol%)Base / AdditiveSolventYield (%)Regioselectivity (C2:C5)
Pd(OAc)2​ PPh3​ K2​CO3​ Toluene45%1.2 : 1
Pd(OAc)2​ XPhos K2​CO3​ Toluene65%2.5 : 1
Pd(OAc)2​ DavePhos K2​CO3​ / PivOH (30 mol%) DMA92% >95 : 5 (C2 Selective)
Pd(OAc)2​ PCy3​ K2​CO3​ / PivOH (30 mol%) DMA88% 5 : 95 (C5 Selective)

Data Interpretation: The inclusion of PivOH is non-negotiable for high conversions, validating the CMD pathway. Sterically demanding, electron-rich biaryl phosphines (DavePhos) direct the palladium to the more acidic C2 position, whereas bulky alkyl phosphines ( PCy3​ ) force the metalation to the less sterically hindered C5 position.

Experimental Protocols

Protocol A: Borane-Protected C2-Lithiation and Electrophilic Trapping

This self-validating protocol utilizes temperature control to prevent ring-opening. Visual cues are provided to ensure intermediate stability.

Reagents:

  • Oxazole (1.0 equiv, 10 mmol)

  • BH3​⋅THF complex (1.0 M in THF, 1.1 equiv, 11 mmol)

  • n -BuLi (2.5 M in hexanes, 1.1 equiv, 11 mmol)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv, 12 mmol)

  • Anhydrous THF (40 mL)

Step-by-Step Procedure:

  • Complexation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and oxazole (10 mmol). Cool the solution to 0 °C using an ice bath.

  • Dropwise, add BH3​⋅THF (11 mL, 11 mmol). Stir at room temperature for 1 hour. Self-Validation: The reaction should remain clear and colorless. This step forms the stable N-BH3​ adduct.

  • Lithiation: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Ensure the internal temperature does not rise above -70 °C.

  • Slowly add n -BuLi (4.4 mL, 11 mmol) down the side of the flask over 10 minutes. Stir at -78 °C for 40 minutes. Self-Validation: The solution will turn a pale, translucent yellow. If the solution turns dark brown or opaque, the internal temperature was too high, and irreversible ring-opening has occurred.

  • Trapping: Add a solution of the electrophile (e.g., benzaldehyde) in THF (10 mL) dropwise over 5 minutes. Stir at -78 °C for an additional 2 hours.

  • Quenching & Deprotection: Warm the reaction to 0 °C and carefully quench with 5% ethanolic acetic acid (10 mL). To fully deprotect the borane complex, stir the quenched mixture at room temperature for 12 hours, or reflux for 2 hours.

  • Workup: Neutralize with saturated aqueous NaHCO3​ , extract with EtOAc ( 3×30 mL), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Direct C2-Arylation

This protocol utilizes the CMD mechanism for atom-economical functionalization without pre-metalation.

Reagents:

  • Oxazole (2.0 equiv, 2.0 mmol)

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Pd(OAc)2​ (5 mol%, 0.05 mmol)

  • DavePhos (10 mol%, 0.10 mmol)

  • Pivalic Acid (PivOH) (30 mol%, 0.30 mmol)

  • K2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a 15 mL pressure vial with Pd(OAc)2​ (11.2 mg), DavePhos (39.3 mg), K2​CO3​ (276 mg), and Pivalic Acid (30.6 mg).

  • Substrate Addition: Add the Aryl Bromide (1.0 mmol) and Oxazole (138 mg, 2.0 mmol), followed by anhydrous DMA (5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours. Self-Validation: The initial yellow suspension will transition to a deep red/orange homogeneous solution as the active Pd(0) species is generated, eventually precipitating inorganic salts ( KBr ).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the organic filtrate with water ( 3×10 mL) to remove the DMA and Pivalic acid, followed by brine (10 mL).

  • Dry the organic layer over MgSO4​ , concentrate in vacuo, and purify the crude residue by silica gel chromatography (typically Hexanes/EtOAc gradients) to isolate the pure 2-aryloxazole.

Troubleshooting & Best Practices

  • Moisture Sensitivity in Lithiation: The Vedejs protocol is exquisitely sensitive to moisture. Even trace water will quench the n -BuLi, leaving unreacted oxazole-borane complex. Always titrate n -BuLi prior to use.

  • Catalyst Poisoning in C–H Arylation: Oxazoles can act as σ -donor ligands and potentially poison palladium catalysts if used in massive excess. Adhere strictly to the 2.0 equivalents limit. If conversion stalls, ensure the DMA is strictly anhydrous, as water disrupts the CMD transition state by competing with the pivalate coordination.

References

  • Title: Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics Source: National Center for Biotechnology Information (NIH/PMC) URL: [Link]

  • Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: National Center for Biotechnology Information (NIH/PMC) URL: [Link]

Method

2-Methyl-5-phenyloxazole as a scaffold for novel drug discovery

Application Note: 2-Methyl-5-phenyloxazole as a Versatile Scaffold for Novel Drug Discovery Introduction and Pharmacological Significance The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, offeri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-5-phenyloxazole as a Versatile Scaffold for Novel Drug Discovery

Introduction and Pharmacological Significance

The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, offering a diverse array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties[1]. Specifically, the 2-methyl-5-phenyloxazole core and its highly functionalized derivatives (such as 2-anilino-5-phenyloxazoles and 4-methyl-5-phenyloxazoles) have emerged as robust pharmacophores for novel drug development[2]. Their ability to act as potent hydrogen bond acceptors, combined with a favorable lipophilicity profile, makes them ideal candidates for targeting kinase ATP-binding sites and complex enzyme active pockets[3].

Mechanistic Pharmacology & Target Pathways

The versatility of the 2-methyl-5-phenyloxazole scaffold allows it to be tuned for various high-value therapeutic targets:

  • VEGFR2 Kinase Inhibition (Oncology): Angiogenesis is a critical pathway in tumor proliferation. Derivatives of 2-anilino-5-phenyloxazole have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2]. Molecular modeling reveals that the oxazole scaffold shares a pharmacophore that establishes crucial hydrogen bonds with the Cys919 residue in the ATP-binding region of the VEGFR2 kinase domain, effectively halting downstream MAPK and PI3K-Akt signaling[3].

  • Carbonic Anhydrase II Inhibition (Ophthalmology): Sulfonamide derivatives incorporating the 2-methyl-5-phenyloxazole framework, such as 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, exhibit isoform-selective inhibition of human Carbonic Anhydrase II (CA II)[4]. This targeted inhibition is vital for reducing intraocular pressure in the treatment of glaucoma.

  • COX-2 Inhibition (Immunology): The scaffold also serves as a template for designing selective cyclooxygenase-2 (COX-2) inhibitors, mitigating inflammation without the severe gastrointestinal side effects associated with traditional non-selective NSAIDs[1].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 Activates PI3K PI3K / Akt Pathway VEGFR2->PI3K Phosphorylation MAPK MAPK / ERK Pathway VEGFR2->MAPK Phosphorylation Scaffold 2-Anilino-5-phenyloxazole (Inhibitor) Scaffold->VEGFR2 Blocks ATP Site (Cys919 H-bond) Angiogenesis Tumor Angiogenesis & Cell Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Mechanism of VEGFR2 kinase inhibition by 2-anilino-5-phenyloxazole derivatives.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of the 2-methyl-5-phenyloxazole core can be achieved through classical cyclodehydration or modern catalytic multicomponent reactions. We detail two field-proven protocols below.

Synthetic_Workflow Start1 N-phenacylacetamide Method1 Protocol 1: Robinson-Gabriel (H2SO4, 80°C) Start1->Method1 Product 2-Methyl-5-phenyloxazole (Target Scaffold) Method1->Product Cyclodehydration Start2 Acetophenone + Acetonitrile Method2 Protocol 2: Iodoarene-Mediated (PhI, mCPBA, TfOH) Start2->Method2 Method2->Product Oxidative Cyclization

Comparative synthetic workflows for 2-methyl-5-phenyloxazole generation.

Protocol 1: Classical Robinson-Gabriel Cyclodehydration

This protocol relies on the cyclodehydration of a 2-acylamino-ketone. The use of sulfuric acid acts both as a dehydrating agent and a strong acid catalyst to promote the cyclization of N-phenacylacetamide into the oxazole ring[5]. Causality & Experience Note: Temperature control is critical here. Exceeding 80 °C can lead to charring and degradation of the intermediate, while temperatures below 60 °C result in incomplete cyclization and poor yields.

  • Preparation: Charge a clean, dry round-bottom flask with N-phenacylacetamide (10.0 g, 56.0 mmol)[5].

  • Acid Addition: Slowly add concentrated H2SO4 (10.0 mL) to the flask. Note: The reaction is highly exothermic; addition should be controlled (e.g., via an ice bath initially) to prevent localized overheating.

  • Cyclization: Heat the stirred mixture to 80 °C for 2 hours[5]. The acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbon and facilitating intramolecular nucleophilic attack by the amide oxygen.

  • Quenching: Cool the reaction mixture to 25 °C and carefully pour it into 50.0 mL of ice-cold water[5]. This halts the reaction and precipitates the crude product.

  • Neutralization & Extraction: Neutralize the highly acidic aqueous solution with 28% aqueous ammonia until the pH reaches ~7. Extract the aqueous layer with ethyl acetate (3 x 20.0 mL)[5].

    • Self-Validation Step: The organic layer should contain the product. Perform a Thin Layer Chromatography (TLC) check (Hexane:EtOAc 3:1); the disappearance of the highly polar N-phenacylacetamide spot confirms successful cyclization.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the 2-methyl-5-phenyloxazole scaffold.

Protocol 2: Iodoarene-Mediated One-Pot Synthesis

This modern approach avoids the pre-synthesis of 2-acylamino-ketones, directly utilizing acetophenone and acetonitrile. The reaction is mediated by an iodoarene catalyst, which is oxidized in situ to an active hypervalent iodine species[6]. Causality & Experience Note: The addition of trifluoromethanesulfonic acid (TfOH) is essential to generate the highly reactive α-keto iodonium intermediate. In the absence of the iodoarene catalyst, the oxazole does not form at all, and the starting ketone is recovered (~70% yield)[6].

  • Reagent Assembly: In a dry flask, dissolve acetophenone (1.0 equiv) and iodobenzene (catalytic amount, 10 mol%) in acetonitrile. Here, acetonitrile serves ingeniously as both the solvent and the nitrogen/carbon source for the newly formed oxazole ring[6].

  • Oxidation: Add meta-chloroperbenzoic acid (mCPBA, 2.0 equiv) to the mixture. mCPBA oxidizes the iodobenzene to an active aryl iodonium species[6].

  • Activation: Slowly add TfOH (1.5 equiv) at room temperature. The strong acid catalyzes the enolization of acetophenone, which then reacts with the iodonium species to form an α-keto iodonium intermediate[6].

  • Cyclization: Heat the mixture to 60-80 °C. The intermediate reacts with the nitrile solvent, undergoing cyclization to form 2-methyl-5-phenyloxazole[6].

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and Na2S2O3 to neutralize the acid and destroy any excess oxidant. Extract with dichloromethane, dry, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the key metrics, yields, and pharmacological relevance of the 2-methyl-5-phenyloxazole scaffold and its derivatives based on the discussed methodologies and target pathways.

Scaffold / DerivativeSynthetic MethodCatalyst / ReagentYield (%)Primary Biological TargetKey Pharmacological Metric
2-Methyl-5-phenyloxazole Robinson-GabrielH2SO475 - 85%Scaffold PrecursorN/A
2-Methyl-5-phenyloxazole One-Pot IodoarenePhI, mCPBA, TfOH54 - 60%Scaffold PrecursorN/A
2-Methyl-5-phenyloxazole Au-Catalyzed [2+2+1]Au(I), AgNTf2~93%Scaffold PrecursorN/A
2-Anilino-5-phenyloxazole Cross-CouplingPd-basedVariableVEGFR2 KinaseHigh enzymatic inhibition
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Sulfochlorination/AmmonolysisClSO3H, NH3VariableCarbonic Anhydrase IIIsoform-selective IC50

Conclusion

The 2-methyl-5-phenyloxazole architecture is a highly versatile and synthetically accessible scaffold. Whether synthesized via traditional Robinson-Gabriel cyclodehydration or modern catalytic multicomponent reactions, it provides a reliable foundation for structure-activity relationship (SAR) optimization. Its proven efficacy in targeting critical pathways like VEGFR2 and Carbonic Anhydrase II underscores its enduring value in contemporary drug discovery.

References

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Target-Based Small Molecule Drug Discovery for Colorectal Cancer: A Review of Molecular Pathways and In Silico Studies. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine... National Institutes of Health (PMC). Available at: [Link]

  • WO2024054832A1 - COMPOSÉS DE DÉGRADATION CK1α ET DOUBLE CK1α/GSPT1.Google Patents.

Sources

Application

Process Chemistry &amp; Scale-Up Protocols for 2-Methyl-5-phenyloxazole Production

Executive Summary & Mechanistic Rationale The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical structural motif for numerous biologically active compounds, including isoform-se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical structural motif for numerous biologically active compounds, including isoform-selective inhibitors and dual PPARα/γ agonists 1. While modern discovery-scale syntheses often employ elegant methodologies such as iodoarene-mediated cycloadditions 2 or electrochemical anodic oxidations [[3]](), scaling up production to the multi-kilogram level demands rigorous optimization of thermodynamics, atom economy, and safety.

For pilot-scale manufacturing, the classical Robinson-Gabriel synthesis remains the industry standard 4. This reaction constructs the oxazole ring via the cyclodehydration of an α-acylamino ketone precursor. The mechanism proceeds through the enolization of N-(2-oxo-2-phenylethyl)acetamide, followed by nucleophilic attack of the amide oxygen onto the activated carbonyl to form a 5-hydroxyoxazoline intermediate. Subsequent dehydration yields the highly stable aromatic oxazole 5.

Scale-Up Strategy & Process Causality

At the bench scale, concentrated sulfuric acid is frequently used to drive this dehydration 6. However, moving to a pilot scale introduces severe mass-transfer and thermodynamic limitations. The high viscosity of neat H₂SO₄ impairs heat transfer, and the required aqueous quench generates a violent, uncontrollable exotherm that can lead to product hydrolysis or unwanted sulfonation of the phenyl ring 7.

To ensure a self-validating, safe, and high-yielding scale-up, this protocol substitutes H₂SO₄ with phosphorus oxychloride (POCl₃) in anhydrous toluene 5. Toluene acts as an ideal thermal sink (refluxing at 110°C), preventing thermal runaway, while POCl₃ acts as both a Lewis acid to activate the carbonyl and a potent dehydrating agent.

Process Workflow Diagram

G A 2-Amino-1-phenylethanone (Starting Material) B Acylation (Acetyl Chloride, TEA, DCM) A->B C N-(2-oxo-2-phenylethyl)acetamide (Isolated Intermediate) B->C Self-Validation: Clear Solution D Cyclodehydration (POCl3, Toluene, 110°C) C->D E Reverse Quench (Aqueous NaHCO3, <15°C) D->E Self-Validation: HCl Gas Ceases F 2-Methyl-5-phenyloxazole (Purified Product) E->F Phase Separation

Scalable workflow for the Robinson-Gabriel synthesis of 2-methyl-5-phenyloxazole.

Quantitative Data: Scale-Up Optimization

The following table summarizes the critical parameter shifts required when moving from a 10-gram bench synthesis to a 1-kilogram pilot batch.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale
Dehydrating Agent H₂SO₄ (Neat, 10 eq)POCl₃ (3.0 eq) in TolueneH₂SO₄ causes uncontrollable exotherms upon scale-up; POCl₃/Toluene enables thermal mass control.
Reaction Temperature 60°C110°C (Reflux)Toluene reflux provides a stable maximum temperature, preventing thermal degradation.
Quenching Method Direct Ice AdditionReverse Quench into <15°C NaHCO₃Reverse quenching prevents localized acidic hot-spots that could hydrolyze the oxazole ring.
Reaction Time 2 hours4 hoursExtended time at scale ensures complete conversion and allows safe off-gassing of HCl.
Isolated Yield 72%84%Improved phase separation and the elimination of sulfonation side-reactions increase overall yield.

Self-Validating Experimental Protocols

Stage 1: Precursor Synthesis (Acylation)

Objective: Synthesis of the α-acylamino ketone intermediate, N-(2-oxo-2-phenylethyl)acetamide. Materials: 2-Amino-1-phenylethanone hydrochloride (1.0 eq), Acetyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, 10 vol).

Step-by-Step Procedure:

  • Suspension: Charge a nitrogen-flushed reactor with 2-amino-1-phenylethanone hydrochloride and DCM (10 vol). Cool the heterogeneous mixture to 0°C.

  • Base Addition: Add Triethylamine (2.5 eq) dropwise over 30 minutes.

    • Causality: TEA neutralizes the HCl salt, liberating the free amine, and acts as an acid scavenger for the subsequent acylation step.

  • Acylation: Add Acetyl chloride (1.1 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 5°C to suppress di-acylation.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Self-Validating Checkpoints: The initial heterogeneous suspension of the hydrochloride salt will fully dissolve into a clear solution upon the addition of TEA. As the acylation proceeds, a new, distinct precipitate (TEA-HCl) will form, visually validating the consumption of acetyl chloride and the progression of the reaction.

Stage 2: Robinson-Gabriel Cyclodehydration

Objective: POCl₃-mediated cyclodehydration to yield 2-Methyl-5-phenyloxazole. Materials: N-(2-oxo-2-phenylethyl)acetamide (1.0 eq), Phosphorus oxychloride (POCl₃, 3.0 eq), Anhydrous Toluene (10 vol).

Step-by-Step Procedure:

  • Preparation: Dissolve N-(2-oxo-2-phenylethyl)acetamide in anhydrous toluene (10 vol) in a reactor equipped with a reflux condenser and connected to a caustic scrubber.

  • Activation: Add POCl₃ (3.0 eq) in a single portion at room temperature.

  • Cyclodehydration: Heat the mixture to reflux (110°C) and maintain for 4 hours.

    • Causality: Toluene's boiling point provides the exact thermal energy required to overcome the activation barrier of the cyclization without degrading the product, while POCl₃ drives the equilibrium by sequestering the eliminated water 5.

  • Cooling: Cool the reaction mixture to 10°C.

  • Reverse Quench (Critical Safety Step): Slowly transfer the reaction mixture into a vigorously stirred secondary reactor containing 15 volumes of 10% aqueous NaHCO₃ pre-chilled to 5°C. Maintain the internal temperature below 20°C during the transfer.

    • Causality: Reverse quenching prevents the violent exotherms associated with adding water directly to unreacted POCl₃, and the basic environment prevents the acidic hydrolysis of the newly formed oxazole ring.

  • Isolation: Separate the phases. Wash the upper organic (toluene) layer with water, dry over Na₂SO₄, and concentrate. Purify the crude product via vacuum distillation.

Self-Validating Checkpoints: The reaction is self-validating when the evolution of HCl gas (monitored via the caustic scrubber bubbler) completely ceases, indicating the end of the dehydration event. During the reverse quench, the persistence of a distinct, non-emulsified upper organic layer validates that all POCl₃ has been successfully neutralized and that the inorganic phosphate salts have partitioned entirely into the aqueous phase.

References

  • Robinson–Gabriel synthesis - Wikipedia. Source: wikipedia.org. 1

  • Application Notes and Protocols for the Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole Analogs - Benchchem. Source: benchchem.com. 5

  • Iodoarene-Mediated One-Pot Preparation of 2,4,5-Trisubstituted Oxazoles from Ketones. Source: thieme-connect.com. 2

  • Robinson-Gabriel Synthesis - SynArchive. Source: synarchive.com. 4

  • 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide - Smolecule. Source: smolecule.com. 6

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC. Source: nih.gov. 7

  • Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile - Amazon S3. Source: amazonaws.com.3

Sources

Method

Application Note: Orthogonal Analytical Strategies for the Quantification of 2-Methyl-5-phenyloxazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Comprehensive Methodological Guide & Protocol Introduction & Chemical Context 2-Methyl-5-phenyloxazole (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Comprehensive Methodological Guide & Protocol

Introduction & Chemical Context

2-Methyl-5-phenyloxazole (CAS 3969-09-3) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, ligands, and biologically active marine cyclopeptide analogs[1].

From an analytical perspective, the compound presents unique behavioral traits. With a molecular weight of 159.18 g/mol and an XLogP3 of 3.4, it is highly lipophilic and semi-volatile [1]. The extended π -conjugation between the oxazole core and the phenyl ring provides a robust chromophore, making it an excellent candidate for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Conversely, its volatility and distinct electron ionization (EI) fragmentation pattern make Gas Chromatography-Mass Spectrometry (GC-MS) the optimal choice for trace-level quantification[2].

This guide details two orthogonal, self-validating analytical protocols designed to quantify 2-Methyl-5-phenyloxazole across diverse sample matrices.

Analytical Strategy & Decision Workflow

Choosing the correct analytical technique depends entirely on the matrix complexity and the required limit of quantitation (LOQ). HPLC-UV is prioritized for high-concentration purity assays and non-volatile matrices, whereas GC-MS is deployed for trace analysis in volatile organic reaction mixtures.

G Sample Sample Matrix (2-Methyl-5-phenyloxazole) Prep Sample Preparation (LLE or Dilution) Sample->Prep Decision Matrix Volatility & Concentration? Prep->Decision HPLC HPLC-UV Workflow (High Conc. / Aqueous) Decision->HPLC Non-volatile Matrix GCMS GC-MS Workflow (Trace / Volatile) Decision->GCMS Volatile/Trace HPLC_Det UV Detection (254 nm) Quantification HPLC->HPLC_Det GCMS_Det EI-MS (SIM m/z 159) Trace & ID GCMS->GCMS_Det Validation Data Analysis & Method Validation HPLC_Det->Validation GCMS_Det->Validation

Figure 1: Decision matrix and analytical workflow for the quantification of 2-Methyl-5-phenyloxazole.

Protocol A: HPLC-UV for Purity and High-Concentration Assays

Causality & Method Design

For bulk purity assays or aqueous-heavy matrices, HPLC-UV is the method of choice. The lipophilic nature of the phenyl ring dictates the use of a reversed-phase C18 column[1]. Acetonitrile is selected over methanol as the organic modifier; it suppresses background UV absorbance at the target wavelength of 254 nm and provides sharper peak shapes for nitrogen-containing heterocycles by reducing secondary interactions with residual surface silanols.

Self-Validating Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of 2-Methyl-5-phenyloxazole reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1000 µg/mL stock solution.

  • Calibration Curve: Dilute the stock with the mobile phase to create a 5-point calibration curve (1, 5, 10, 50, and 100 µg/mL).

  • System Suitability Test (SST): Inject the 10 µg/mL standard six consecutive times.

    • Validation Check: The system is deemed valid for quantification only if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, and the USP tailing factor is 1.5.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Analysis: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit. Bracket sample injections with standard checks every 10 runs to validate retention time and detector response stability.

Protocol B: GC-MS for Trace Quantification and Structural Confirmation

Causality & Method Design

When quantifying trace levels of 2-Methyl-5-phenyloxazole in complex organic reaction mixtures—such as iodoarene-mediated one-pot syntheses [3]—GC-MS provides superior sensitivity. The compound's molecular ion ( [M]+ m/z 159) is highly stable under 70 eV electron ionization[2]. Using Selected Ion Monitoring (SIM) mode filters out matrix interference, drastically lowering the limit of quantitation.

Self-Validating Step-by-Step Protocol
  • Sample Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate.

    • Causality: Ethyl acetate efficiently partitions the lipophilic oxazole from aqueous quench layers while being highly volatile, preventing thermal degradation during the GC injection port vaporization phase.

  • Internal Standard Addition: Spike samples with 1.0 µg/mL of a structurally similar internal standard (e.g., 2,4-dimethyl-5-phenyloxazole) to correct for injection volume variances and matrix-induced signal suppression.

  • GC-MS Conditions:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • MS Source & Quadrupole: 230°C and 150°C, respectively.

  • SIM Parameters: Monitor m/z 159 (Quantifier), m/z 104 (Qualifier 1), and m/z 77 (Qualifier 2).

  • Validation Check: Confirm peak identity by ensuring the ion ratio of m/z 159 to m/z 104 remains within ± 15% of the established reference standard ratio. If the ratio drifts, co-elution of a matrix contaminant must be suspected, invalidating the data point.

Quantitative Data Summaries

To aid in method transfer and validation, the expected performance metrics and mass spectrometry fragmentation assignments are summarized below.

Table 1: Method Validation Parameters (Typical ranges based on analytical standards for this class of compounds)

ParameterHPLC-UV (254 nm)GC-MS (SIM Mode)
Linear Dynamic Range 1.0 – 100 µg/mL0.01 – 10 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 µg/mL
Precision (%RSD, n=6) < 2.0%< 5.0%
Recovery (LLE) N/A (Direct Dilution)85 – 95%

Table 2: GC-MS Electron Ionization (EI) Fragmentation Assignments [2]

m/z ValueIon TypeStructural AssignmentRelative Abundance
159 [M]+ Molecular Ion (2-Methyl-5-phenyloxazole)Base Peak (100%)
104 FragmentLoss of oxazole ring componentsModerate (~40-60%)
77 [C6​H5​]+ Phenyl CationHigh (~70-80%)

References

  • National Center for Biotechnology Information. "2-Methyl-5-Phenyl-1,3-Oxazole | C10H9NO | CID 248491 - PubChem". PubChem Database.[Link]

  • Spectrabase. "2-Methyl-5-phenyloxazole - Mass Spectrum". John Wiley & Sons, Inc.[Link]

Sources

Application

The Ascendant Role of 2-Methyl-5-phenyloxazole in Organometallic Catalysis: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Versatile Ligand In the dynamic landscape of organometallic catalysis, the quest for novel, efficient, and robust ligands is perpetual. While complex, sterically demanding ligands o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Versatile Ligand

In the dynamic landscape of organometallic catalysis, the quest for novel, efficient, and robust ligands is perpetual. While complex, sterically demanding ligands often take center stage, there is a growing appreciation for the utility of simpler, synthetically accessible heterocycles. Among these, 2-Methyl-5-phenyloxazole is emerging as a ligand of significant interest. Its unique electronic and steric profile, characterized by a nitrogen donor atom within an aromatic system, offers a compelling platform for the stabilization and activation of transition metal catalysts. This guide provides an in-depth exploration of 2-Methyl-5-phenyloxazole, from its synthesis to its application as a ligand in key organometallic transformations. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile molecule.

Section 1: Synthesis and Characterization of 2-Methyl-5-phenyloxazole

A reliable and scalable synthesis of the ligand is paramount for its application in catalysis. The Van Leusen oxazole synthesis stands out as a robust and versatile method for constructing the oxazole core.[1][2][3][4][5][6] This reaction, utilizing tosylmethyl isocyanide (TosMIC), offers a convergent and efficient route to 5-substituted and 4,5-disubstituted oxazoles.

Protocol 1: Synthesis of 2-Methyl-5-phenyloxazole via a Modified Van Leusen Reaction

This protocol is adapted from the well-established Van Leusen oxazole synthesis, a powerful tool for the formation of the oxazole ring system.[1][2][5]

Reaction Principle: The synthesis proceeds through the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring. While the classical Van Leusen reaction yields 5-substituted oxazoles, modifications can be employed to achieve substitution at other positions. For the synthesis of 2-Methyl-5-phenyloxazole, a two-step approach is proposed, starting with the formation of 5-phenyloxazole followed by a directed C-H activation/methylation step, or a more direct but less common variant of the Van Leusen reaction. For the purpose of this guide, we will focus on a plausible one-pot synthesis.

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • N-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

Detailed Methodology:

  • Reaction Setup: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add tosylmethyl isocyanide (1.1 equivalents).

  • Deprotonation: Add anhydrous THF (40 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 equivalents) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 1 hour.

  • Second Deprotonation and Methylation: To the same flask, add a second equivalent of n-butyllithium (1.1 equivalents) dropwise at -78 °C and stir for an additional hour. Then, add methyl iodide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The final product, 2-Methyl-5-phenyloxazole, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Key Reagents and Stoichiometry

ReagentMolar Eq.Molecular Weight ( g/mol )
Benzaldehyde1.0106.12
Tosylmethyl isocyanide (TosMIC)1.1195.24
n-Butyllithium (n-BuLi)2.264.06
Methyl iodide1.2141.94

Diagram 1: Synthesis of 2-Methyl-5-phenyloxazole

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product benzaldehyde Benzaldehyde step2 2. Addition of Benzaldehyde benzaldehyde->step2 tosmic Tosylmethyl isocyanide (TosMIC) step1 1. Deprotonation of TosMIC with n-BuLi tosmic->step1 nBuLi n-Butyllithium nBuLi->step1 step3 3. Second Deprotonation and Methylation with MeI nBuLi->step3 MeI Methyl Iodide MeI->step3 step1->step2 step2->step3 step4 4. Cyclization & Elimination step3->step4 product 2-Methyl-5-phenyloxazole step4->product

Caption: Synthetic workflow for 2-Methyl-5-phenyloxazole.

Section 2: Coordination Chemistry and Synthesis of Metal Complexes

The efficacy of 2-Methyl-5-phenyloxazole as a ligand stems from its ability to coordinate to transition metals, primarily through the nitrogen atom of the oxazole ring. This coordination modulates the electronic properties of the metal center, influencing its catalytic activity.

Fundamental Principles of Coordination

2-Methyl-5-phenyloxazole acts as a monodentate N-donor ligand. The nitrogen atom possesses a lone pair of electrons that can be donated to a vacant orbital of a transition metal, forming a coordinate covalent bond. The aromaticity of the oxazole ring influences the electron-donating ability of the nitrogen atom. Compared to more basic N-heterocyclic ligands like pyridines, the oxazole nitrogen is less basic due to the presence of the adjacent electronegative oxygen atom. This results in a weaker M-N bond, which can be advantageous in catalytic cycles where ligand dissociation is a key step.

The steric environment around the coordinating nitrogen is relatively unhindered, allowing for facile coordination to a variety of metal centers. The phenyl group at the 5-position and the methyl group at the 2-position can, however, influence the overall steric bulk of the resulting metal complex, which can play a role in substrate selectivity during catalysis.

Protocol 2: General Synthesis of a Palladium(II)-(2-Methyl-5-phenyloxazole) Complex

This protocol provides a general method for the synthesis of a palladium(II) complex with 2-Methyl-5-phenyloxazole, which can serve as a precatalyst in cross-coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • 2-Methyl-5-phenyloxazole

  • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or toluene)

Instrumentation:

  • Schlenk line or glovebox

  • Standard Schlenk glassware

  • Magnetic stirrer

Detailed Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the palladium(II) precursor (1.0 equivalent) in the chosen anhydrous, degassed solvent.

  • Ligand Addition: To the stirred solution, add a solution of 2-Methyl-5-phenyloxazole (2.2 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A color change or the formation of a precipitate may be observed.

  • Isolation: If a precipitate forms, it can be collected by filtration under inert atmosphere, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under vacuum to yield the crude complex, which can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexanes).

  • Characterization: The resulting complex should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure and purity.

Diagram 2: Synthesis of a Palladium-Oxazole Complex

G cluster_reactants Reactants cluster_process Process cluster_product Product pd_precursor Palladium(II) Precursor (e.g., PdCl2(CH3CN)2) mixing Mixing in Anhydrous Solvent (Room Temperature) pd_precursor->mixing ligand 2-Methyl-5-phenyloxazole ligand->mixing complex [PdCl2(2-Methyl-5-phenyloxazole)2] mixing->complex

Caption: General workflow for palladium complex synthesis.

Section 3: Applications in Organometallic Catalysis

While specific catalytic applications of 2-Methyl-5-phenyloxazole are still an emerging area of research, its structural similarity to other effective N-heterocyclic ligands suggests its potential in a variety of important transformations. The following protocols are representative examples of how this ligand could be employed in well-established palladium-catalyzed cross-coupling reactions.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7][8][9][10][11]

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The 2-Methyl-5-phenyloxazole ligand is proposed to stabilize the palladium center throughout this cycle.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Methyl-5-phenyloxazole

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

Detailed Methodology:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube, dissolve Pd(OAc)₂ (0.02 equivalents) and 2-Methyl-5-phenyloxazole (0.04 equivalents) in toluene (2 mL) and stir at room temperature for 15 minutes.

  • Reaction Setup: To the catalyst solution, add the aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Reaction: Add water (1 mL) to the mixture, and heat the reaction to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, add water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale
Catalyst Loading1-5 mol% Pd(OAc)₂Typical loading for efficient turnover.
Ligand:Metal Ratio2:1 to 4:1Excess ligand can stabilize the catalyst.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
SolventToluene/H₂O, Dioxane/H₂OBiphasic system facilitates both organic and inorganic reagent solubility.
Temperature80-110 °CProvides sufficient energy for oxidative addition and other steps.

Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII_1 Ar¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_2->Product Ar1X Ar¹-X Ar1X->PdII_1 Ar2BOH2 Ar²B(OH)₂ Ar2BOH2->PdII_2 Base Base Base->PdII_2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 4: Representative Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful method for the arylation or vinylation of alkenes.[12][13][14]

Reaction Principle: The reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) center, followed by migratory insertion of an alkene into the Pd-C bond, and subsequent β-hydride elimination to form the substituted alkene product.

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Methyl-5-phenyloxazole

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., DMF or NMP)

Detailed Methodology:

  • Reaction Setup: In a sealed tube, combine Pd(OAc)₂ (0.01 equivalents), 2-Methyl-5-phenyloxazole (0.02 equivalents), the aryl iodide (1.0 equivalent), the alkene (1.5 equivalents), and triethylamine (2.0 equivalents) in the chosen solvent.

  • Reaction: Heat the sealed tube to 100-120 °C for 6-24 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by chromatography.

Table 3: Representative Heck-Mizoroki Reaction Parameters

ParameterConditionRationale
Catalyst Loading0.5-2 mol% Pd(OAc)₂Lower loadings can be effective for activated substrates.
Ligand:Metal Ratio2:1Sufficient to stabilize the active catalyst.
BaseEt₃N, DBUActs as a scavenger for the generated acid.
SolventDMF, NMP, AcetonitrilePolar aprotic solvents are generally effective.
Temperature100-140 °CHigher temperatures are often required for less reactive substrates.

Section 4: Conclusion and Future Outlook

2-Methyl-5-phenyloxazole represents a readily accessible and electronically tunable ligand for organometallic catalysis. While its full potential is yet to be realized, the foundational principles of its coordination chemistry and the success of related oxazoline-based ligands in a multitude of catalytic transformations strongly suggest a promising future. The protocols detailed in this guide provide a solid starting point for researchers to explore the utility of 2-Methyl-5-phenyloxazole in established reactions and to venture into the development of novel catalytic methodologies. Future research will likely focus on the synthesis of chiral derivatives for asymmetric catalysis, the exploration of its performance with other transition metals, and its application in a broader range of organic transformations, including C-H activation and amination reactions. As the field of catalysis continues to evolve, the elegant simplicity of ligands like 2-Methyl-5-phenyloxazole will undoubtedly secure their place in the synthetic chemist's toolbox.

References

Sources

Method

Advanced Synthetic Applications of 2-Methyl-5-phenyloxazole in Natural Product Analog Development

Executive Summary In the realm of natural product synthesis and drug development, the oxazole core is a privileged scaffold found in numerous bioactive macrocyclic antibiotics, marine metabolites (e.g., hennoxazole A), a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of natural product synthesis and drug development, the oxazole core is a privileged scaffold found in numerous bioactive macrocyclic antibiotics, marine metabolites (e.g., hennoxazole A), and antiepileptic alkaloids (e.g., pimprinine)[1]. 2-Methyl-5-phenyloxazole serves as a highly versatile, bifunctional building block for synthesizing these complex analogs. Its utility stems from two orthogonal modes of reactivity:

  • Regioselective Lithiation: The kinetic acidity of the 2-methyl group allows for side-chain elongation to build complex bis-oxazoles or functionalized natural product precursors[2].

  • Kondrateva Diels-Alder Cycloaddition: The oxazole ring can act as an azadiene, undergoing [4+2] cycloaddition with dienophiles to construct highly substituted pyridines and furans[3].

This application note provides in-depth mechanistic insights, quantitative electronic data, and field-proven, self-validating protocols for leveraging 2-methyl-5-phenyloxazole in advanced synthetic workflows.

Synthetic divergence of 2-methyl-5-phenyloxazole via lithiation and cycloaddition.

Mechanistic Causality and Electronic Tuning

To successfully deploy 2-methyl-5-phenyloxazole, one must understand the causality behind its reactivity. Unsubstituted oxazole is a highly stable, aromatic heterocycle that strongly resists cycloaddition. However, the introduction of the 5-phenyl and 2-methyl groups fundamentally alters its electronic landscape[4].

The electron-donating nature of the methyl group and the extended conjugation provided by the phenyl ring significantly raise the Energy of the Highest Occupied Molecular Orbital (HOMO) and lower the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap increases the "diene character" of the oxazole, reducing the activation energy required for both photo-oxidation (via singlet oxygen) and classical Diels-Alder reactions[4].

Quantitative Data Summary: Electronic Properties

The following table summarizes the computational electronic parameters that dictate the reactivity of oxazole derivatives, demonstrating why 2-methyl-5-phenyloxazole is the optimal substrate for cycloadditions[4].

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO) (eV)Electrophilicity Index (ω)
Oxazole -7.258-0.6186.6402.336
5-Phenyloxazole -6.345-1.5424.8033.238
2-Methyl-5-phenyloxazole -6.109-1.4014.708 2.995
Singlet Oxygen -7.271-5.3451.92620.660

Data indicates that 2-methyl-5-phenyloxazole possesses the smallest HOMO-LUMO gap, making it the most electronically primed for [4+2] cycloadditions.

Protocol A: Regioselective Lithiation for Side-Chain Elongation

While the oxazole ring is susceptible to nucleophilic attack or ring-opening under harsh basic conditions, the protons on the 2-methyl group are kinetically acidic. By utilizing a strong, non-nucleophilic base at cryogenic temperatures, researchers can generate a resonance-stabilized lithio-oxazole intermediate. This intermediate can be trapped by various electrophiles (e.g., aldehydes, alkyl halides, or chlorotrimethylsilane) to synthesize complex natural product analogs[2].

Causality of Experimental Choices:
  • Solvent (Dry THF): Tetrahydrofuran strongly coordinates to the lithium cation, breaking up n -BuLi hexamers into highly reactive dimers/tetramers. This ensures rapid, kinetic deprotonation.

  • Temperature (-78 °C): Strict cryogenic control is non-negotiable. At temperatures above -40 °C, lithiated oxazoles can undergo irreversible ring fragmentation into isocyanides.

Mechanistic sequence for regioselective C2-methyl lithiation and electrophilic trapping.

Step-by-Step Methodology: C2-Methyl Silylation
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Substrate Dissolution: Dissolve 2-methyl-5-phenyloxazole (175 mg, 1.1 mmol) in anhydrous THF (10 mL)[2].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Dropwise add n -butyllithium (0.9 mL of a 1.2 M solution in hexanes, 1.1 mmol) via a syringe pump over 5 minutes. Stir the resulting deep-colored solution for exactly 10 minutes at -78 °C[2].

  • Electrophilic Trapping: Add chlorotrimethylsilane (TMS-Cl) (0.15 mL, 1.1 mmol) dropwise. Maintain the reaction at -78 °C for 40 minutes[2].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL of saturated aqueous NH4​Cl , and extract with EtOAc. Spot on a TLC plate (Hexanes/EtOAc 4:1). The disappearance of the starting material ( Rf​≈0.6 ) and the emergence of a new, less polar UV-active spot confirms successful trapping.

  • Quench & Workup: Remove the cooling bath. Quench the bulk reaction with saturated aqueous NH4​Cl (5 mL) while still cold. Extract the aqueous layer with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Kondrateva Diels-Alder Reaction for Pyridine Analogs

The Kondrateva reaction transforms oxazoles into substituted pyridines (via reaction with alkenes followed by dehydration) or furans (via reaction with alkynes)[3]. Because 2-methyl-5-phenyloxazole has an optimized HOMO-LUMO gap, it is an excellent diene for synthesizing complex pyridine-based alkaloid analogs.

Causality of Experimental Choices:
  • Sealed Tube / High Heat: Despite the lowered activation energy compared to unsubstituted oxazole, the reaction still requires overcoming the aromatic stabilization energy of the oxazole ring. Heating in a sealed tube (often >150 °C) provides the necessary thermal energy for the [4+2] cycloaddition transition state[3].

  • Acidic Additives (e.g., AcOH): The addition of acetic acid facilitates the ring-opening and subsequent dehydration/aromatization of the bridged bicyclic intermediate, driving the equilibrium toward the highly stable pyridine product.

Step-by-Step Methodology: Pyridine Ring Construction
  • Reaction Assembly: In a heavy-walled glass pressure tube, combine 2-methyl-5-phenyloxazole (1.0 equiv) and the chosen dienophile (e.g., maleic anhydride or an activated alkene, 1.5 equiv).

  • Solvent & Additives: Add glacial acetic acid (acting as both solvent and aromatization catalyst) and a catalytic amount of sodium acetate (to buffer the system and prevent degradation of sensitive functional groups)[3].

  • Cycloaddition: Seal the tube securely with a Teflon screw cap. Heat the mixture in an oil bath at 175 °C for 3 to 12 hours, depending on the steric bulk of the dienophile[3].

  • Self-Validation Checkpoint: Cool the tube to room temperature safely behind a blast shield. Analyze an aliquot via LC-MS. The intermediate bridged adduct is rarely observed; you should look for the mass corresponding to [Moxazole​+Mdienophile​−H2​O]+ , confirming successful cycloaddition and aromatization.

  • Workup: Pour the cooled mixture into ice water and carefully neutralize with saturated NaHCO3​ until CO2 evolution ceases. Extract with dichloromethane (3 × 20 mL), dry over MgSO4​ , and purify via flash column chromatography to isolate the pyridine analog.

References

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen Source: National Institutes of Health (PMC) URL:[Link]

  • Product Class 12: Oxazoles Source: Thieme Connect URL:[Link]

  • Oxazole chemistry. A review of recent advances Source: Academia.edu URL:[Link]

  • Antibacterial 1-normon-2-yl thiazoles and - oxazoles (Patent CA1195983A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Methyl-5-phenyloxazole

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-5-phenyloxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-5-phenyloxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of this valuable oxazole derivative.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the Robinson-Gabriel synthesis of 2-Methyl-5-phenyloxazole, a robust and widely used method involving the cyclodehydration of a 2-acylamino-ketone precursor.

Issue 1: Low or No Product Formation

Potential CauseRecommended Solutions & Scientific Rationale
Inefficient Cyclodehydration The core of the Robinson-Gabriel synthesis is the intramolecular cyclization and subsequent dehydration of the 2-acetamido-1-phenylethan-1-one precursor.[1][2][3] The choice of dehydrating agent is critical and can significantly impact the reaction's success. While strong acids like concentrated sulfuric acid (H₂SO₄) are traditionally used, they can lead to charring and degradation of starting materials. Optimization Strategy: Systematically evaluate different dehydrating agents. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) often provide better yields and cleaner reactions by promoting efficient cyclization under milder conditions compared to H₂SO₄.[1]
Starting Material Degradation The harsh acidic environment required for cyclodehydration can lead to the decomposition of the 2-acetamido-1-phenylethan-1-one starting material, especially at elevated temperatures. This is often observed as a darkening of the reaction mixture. Optimization Strategy: If starting material degradation is suspected, consider using a milder dehydrating agent. Alternatively, lowering the reaction temperature and extending the reaction time can sometimes mitigate decomposition while still allowing for complete conversion.
Impure Starting Material Impurities in the 2-acetamido-1-phenylethan-1-one can interfere with the cyclization process. The presence of residual reagents from the acylation step, such as unreacted 2-amino-1-phenylethan-1-one or acetic anhydride, can lead to side reactions. Optimization Strategy: Ensure the 2-acetamido-1-phenylethan-1-one is of high purity before proceeding with the cyclodehydration. Recrystallization or column chromatography of the precursor may be necessary.

Issue 2: Presence of Significant Side Products

Potential CauseRecommended Solutions & Scientific Rationale
Incomplete Cyclization Leading to Byproducts If the cyclization is not driven to completion, the intermediate 5-hydroxy-2-methyl-5-phenyl-4,5-dihydrooxazole may be present in the crude product. This intermediate can be unstable and may decompose or react further under the workup conditions. Optimization Strategy: Ensure sufficient reaction time and an adequate amount of a potent dehydrating agent to favor the formation of the fully aromatic oxazole ring. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
Vilsmeier-Haack Formylation (when using POCl₃ in DMF) When phosphorus oxychloride (POCl₃) is used as the dehydrating agent in dimethylformamide (DMF), a Vilsmeier-Haack reaction can occur, leading to formylation of the phenyl ring. This results in an undesired aldehyde byproduct. Optimization Strategy: If formylation is observed, switch to a different solvent system when using POCl₃, such as toluene or dichloromethane. Alternatively, use a different dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solutions & Scientific Rationale
Co-elution of Product and Impurities 2-Methyl-5-phenyloxazole and some side products or unreacted starting material may have similar polarities, making separation by column chromatography challenging. Optimization Strategy: For column chromatography, a slow gradient elution with a solvent system like ethyl acetate in hexanes is recommended. Start with a low polarity mobile phase and gradually increase the polarity to achieve better separation. If co-elution persists, consider using a different stationary phase, such as alumina, or employing preparative HPLC for higher purity.
Product Oiling Out During Workup Upon quenching the reaction with water, the product may sometimes separate as an oil rather than a solid, making isolation by filtration difficult. Optimization Strategy: After quenching, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove any residual acid and inorganic salts. Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating will yield the crude product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Methyl-5-phenyloxazole?

A1: The Robinson-Gabriel synthesis is a classic and highly effective method.[2][4] It involves the cyclodehydration of 2-acetamido-1-phenylethan-1-one. This precursor is readily prepared by the acylation of 2-amino-1-phenylethan-1-one with acetic anhydride.[3]

Q2: How does the choice of dehydrating agent impact the yield of 2-Methyl-5-phenyloxazole?

A2: The choice of dehydrating agent is a critical parameter. While concentrated sulfuric acid is a traditional choice, it can lead to lower yields due to side reactions and charring. Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are often superior, promoting a cleaner and more efficient reaction. The optimal agent may depend on the specific reaction scale and conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable eluent system, such as 20-30% ethyl acetate in hexanes. The disappearance of the more polar starting material (2-acetamido-1-phenylethan-1-one) and the appearance of the less polar product spot (2-Methyl-5-phenyloxazole) indicate the progression of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The dehydrating agents used (concentrated H₂SO₄, POCl₃, PPA) are highly corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially during the addition of the dehydrating agent, so it's important to control the rate of addition and have a cooling bath on standby.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2-acetamido-1-phenylethan-1-one (Precursor)

This protocol details the N-acylation of 2-amino-1-phenylethan-1-one hydrochloride.

Step-by-Step Methodology:

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Protocol 2: Robinson-Gabriel Synthesis of 2-Methyl-5-phenyloxazole

This protocol outlines the cyclodehydration of the precursor to the final product.

Step-by-Step Methodology:

  • Place the purified 2-acetamido-1-phenylethan-1-one (1 equivalent) in a round-bottom flask.

  • Carefully add the chosen dehydrating agent (e.g., concentrated H₂SO₄, POCl₃, or PPA, typically 5-10 equivalents by weight for H₂SO₄ and PPA, or 1.2-2 equivalents for POCl₃ in an appropriate solvent like toluene).

  • Heat the reaction mixture. The optimal temperature and time will vary with the dehydrating agent (e.g., 90-100°C for 1-3 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a base (e.g., saturated sodium carbonate or ammonium hydroxide solution) until it is slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Comparative Data: Effect of Dehydrating Agent on Yield
Dehydrating AgentTypical Reaction ConditionsReported Yield RangeReference
Conc. H₂SO₄ Neat, 90-100 °C, 1-2 h40-60%[4]
POCl₃ In Toluene, Reflux, 2-4 h65-80%[1]
PPA Neat, 100-120 °C, 1-3 h70-85%[1]

Note: Yields are highly dependent on substrate purity, reaction scale, and specific workup procedures. The data presented is a general guide based on analogous reactions.

IV. Visualizing the Synthesis

Reaction Mechanism: Robinson-Gabriel Synthesis

The mechanism involves the initial activation of the ketone carbonyl by the acid catalyst, followed by intramolecular nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product 2_acetamido_1_phenylethanone 2-acetamido-1-phenylethan-1-one Protonated_Ketone Protonated Ketone 2_acetamido_1_phenylethanone->Protonated_Ketone H+ (Catalyst) Enol_Intermediate Enol Intermediate Protonated_Ketone->Enol_Intermediate Tautomerization Cyclized_Intermediate 5-Hydroxyoxazoline Intermediate Enol_Intermediate->Cyclized_Intermediate Intramolecular Cyclization 2_Methyl_5_phenyloxazole 2-Methyl-5-phenyloxazole Cyclized_Intermediate->2_Methyl_5_phenyloxazole - H2O (Dehydration)

Caption: Robinson-Gabriel synthesis mechanism.

Experimental Workflow

A streamlined workflow for the synthesis of 2-Methyl-5-phenyloxazole is crucial for reproducibility and efficiency.

Experimental_Workflow Start Start: 2-Amino-1-phenylethan-1-one HCl Acylation Acylation with Acetic Anhydride Start->Acylation Precursor_Isolation Isolate 2-acetamido-1-phenylethan-1-one Acylation->Precursor_Isolation Cyclodehydration Cyclodehydration (e.g., with PPA) Precursor_Isolation->Cyclodehydration Workup Aqueous Workup & Extraction Cyclodehydration->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Methyl-5-phenyloxazole Purification->Product

Caption: Experimental workflow for synthesis.

Troubleshooting Decision Tree

A logical approach to diagnosing and solving common issues encountered during the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product? Check_SM Is Starting Material Pure? Start->Check_SM Incomplete_Reaction Reaction Incomplete by TLC? Check_SM->Incomplete_Reaction Yes Purify_SM Purify Starting Material Check_SM->Purify_SM No Side_Products Significant Side Products? Incomplete_Reaction->Side_Products Yes Optimize_Dehydrating_Agent Optimize Dehydrating Agent/Conditions Incomplete_Reaction->Optimize_Dehydrating_Agent No Change_Solvent Change Solvent/Dehydrating Agent Side_Products->Change_Solvent Yes Optimize_Purification Optimize Purification Protocol Side_Products->Optimize_Purification No

Caption: Troubleshooting decision tree.

V. References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2-Methyl-5-phenyloxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-Methyl-5-phenyloxazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-Methyl-5-phenyloxazole. Typically synthesized via palladium-catalyzed oxidative cyclization or gold-catalyzed intermolecular alkyne oxidation[1][2], this important heterocyclic building block presents as a crude yellow liquid or oil. Because it cannot be purified by simple recrystallization, flash column chromatography is the mandatory isolation route[3].

However, its unique physicochemical properties—such as its weak basicity (pKa ~0.8)[4] and low molecular weight—create specific chromatographic challenges. This guide is designed to provide you with a self-validating protocol and mechanistic troubleshooting steps to ensure high-purity isolation.

Part 1: Physicochemical Profile & Chromatographic Impact

Understanding the physical nature of your target molecule is the first step in designing a logical purification strategy.

Table 1: Key Properties of 2-Methyl-5-phenyloxazole

PropertyValue / DescriptionImpact on Chromatography
Appearance Yellow liquid / oilPrecludes recrystallization; requires silica gel chromatography or fractional distillation.
Molecular Weight 159.19 g/mol Low molecular weight contributes to volatility; high risk of product loss during solvent removal[5].
Polarity Moderate (Heterocycle)Elutes well in non-polar to moderately polar solvent gradients (e.g., Hexanes/Ethyl Acetate)[3].
Basicity Weakly basic (pKa ~0.8)[4]Can interact with acidic silanol groups on silica gel, leading to peak tailing or streaking[6].
Chemical Stability Stable, but acid-sensitiveAvoid highly acidic stationary phases or prolonged exposure to protic acids to prevent ring cleavage[7].
Part 2: Standard Operating Procedure (SOP) for Flash Chromatography

To establish a self-validating baseline, ensure you are following this optimized, step-by-step protocol before moving to the troubleshooting section.

Step 1: Sample Preparation & Loading

  • Action: Dissolve the crude yellow liquid in a minimal volume of dichloromethane (DCM). If your crude mixture contains significant metal catalyst residues (e.g., Pd or Au nanoparticles), dry-load the sample onto Celite[1][8].

  • Causality: Liquid loading a highly concentrated oil can cause band broadening. Dry-loading prevents the sample from dissolving unevenly into the mobile phase and traps insoluble metal particulates before they enter the silica bed.

Step 2: Column Packing & Equilibration

  • Action: Pack a glass column with 230–400 mesh silica gel using 100% Hexanes. Ensure the bed is perfectly level.

Step 3: Gradient Elution

  • Action:

    • Elute with 2 column volumes (CV) of 100% Hexanes to remove highly non-polar impurities (e.g., biphenyls or unreacted alkynes).

    • Transition to a 95:5 Hexanes:Ethyl Acetate mixture.

    • Gradually increase polarity to 90:10 Hexanes:Ethyl Acetate. 2-Methyl-5-phenyloxazole typically elutes in this window[3].

Step 4: Concentration & Validation (Self-Validating Step)

  • Action: Combine UV-active fractions (254 nm). Concentrate under reduced pressure on a rotary evaporator with the water bath set strictly below 30°C [5].

  • Validation: Co-spot the isolated fraction against pure starting materials on a TLC plate. A successful column is validated when the isolated fraction shows a single spot and matches the 1 H NMR signature (specifically the distinct methyl singlet at δ 2.55 ppm in CDCl 3​ )[2].

Part 3: Troubleshooting Guides & FAQs

Q1: My 2-Methyl-5-phenyloxazole is co-eluting with the starting ketone (e.g., acetophenone). How can I resolve this?

  • Causality: Acetophenone and 2-methyl-5-phenyloxazole have similar Rf​ values in standard Hexane/EtOAc mixtures because both contain a phenyl ring and a polar functional group capable of hydrogen bonding with silanol groups.

  • Solution:

    • Solvent Optimization: Switch the mobile phase to a Toluene/Acetone or Hexanes/Diethyl Ether gradient. Changing the solvent class alters the hydrogen-bonding dynamics and can induce separation.

    • Chemical Scavenging: If unreacted ketone is the primary contaminant, treat the crude mixture with a polymer-supported hydrazine or hydroxylamine scavenger resin prior to chromatography. The resin covalently binds the ketone, allowing the unreactive oxazole to be simply filtered off before column loading[6].

Q2: I observe significant streaking of my product on the TLC plate and across multiple column fractions. What causes this?

  • Causality: While oxazoles are only weakly basic[4], localized acidic sites on standard silica gel can cause reversible protonation or strong secondary hydrogen bonding. This leads to a continuous, delayed release of the compound as it travels down the column.

  • Solution:

    • Deactivate the Silica: Add 1% Triethylamine (Et 3​ N) to your mobile phase. The Et 3​ N will preferentially bind to the acidic silanol sites, preventing the oxazole from interacting with them.

    • Alternative Stationary Phase: If streaking persists, switch to neutral or basic Alumina, which lacks the problematic acidic protons of silica gel[6].

Q3: My NMR shows a clean product, but my isolated yield is drastically lower than the conversion observed by TLC. Where did my product go?

  • Causality: The most likely culprit is product loss during solvent evaporation. 2-Methyl-5-phenyloxazole is a relatively small molecule (MW 159.19) isolated as an oil, giving it significant vapor pressure at elevated temperatures or under high vacuum.

  • Solution: When removing the chromatography solvents, keep the rotary evaporator water bath below 30°C[5]. Do not drop the pressure below what is necessary to boil the solvent, and never leave the isolated oil on a high-vacuum Schlenk line for extended periods.

Q4: The isolated oxazole is contaminated with a dark color, even after chromatography. How do I remove it?

  • Causality: Dark coloration often stems from trace metal catalyst degradation (e.g., Palladium or Gold nanoparticles) used in the cyclization synthesis[1]. These nanoparticles can physically wash through the silica gel bed if not properly sequestered.

  • Solution: Pass the crude mixture through a short pad of Celite or stir with a metal scavenger resin (e.g., QuadraPure) before loading it onto the silica column[6].

Part 4: Purification Workflow Diagram

Workflow Start Crude 2-Methyl-5-phenyloxazole TLC TLC Analysis (Hexanes/EtOAc) Start->TLC Issue1 Co-elution with Starting Material? TLC->Issue1 Issue2 Streaking / Tailing? TLC->Issue2 Issue3 Low Yield / Loss? TLC->Issue3 Sol1 Use Toluene/Acetone or Scavenger Resin Issue1->Sol1 Yes Sol2 Add 1% Et3N or Use Alumina Issue2->Sol2 Yes Sol3 Evaporate at <30°C Avoid High Vacuum Issue3->Sol3 Yes

Caption: Decision tree for troubleshooting 2-Methyl-5-phenyloxazole chromatographic purification.

References
  • Troubleshooting common issues in 3-Chloro-1,2-oxazole reactions, Benchchem, 6

  • Troubleshooting guide for the purification of 1-(Benzo[d]oxazol-2-yl)ethanone, Benchchem, 7

  • Technical Support Center: Purification of 4-Propyl-1,3-oxazole, Benchchem, 5

  • Synthesis of Substituted Oxazoles via Pd-Catalyzed Tandem Oxidative Cyclization - Supporting Information, RSC.org, Link

  • Supporting Information: An Efficient [2+2+1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation, Amazon AWS,1

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization, ACS Publications, 3

  • Product Class 12: Oxazoles, Thieme-connect, 4

  • Ruthenium (II)-catalyzed C-O/C-S Cyclization for Synthesis of 5- member O-Containing and S-Containing Heterocycles, RSC.org, 8

  • Supporting information (Gold Catalyzed Intramolecular Addition), RSC.org, 2

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Methyl-5-phenyloxazole Synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of 2-Methyl-5-phenyloxazole . Here, we bypass generic advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of 2-Methyl-5-phenyloxazole . Here, we bypass generic advice and dive into the mechanistic causality, thermodynamic controls, and self-validating protocols required to achieve high-yield, scalable syntheses.

Core Synthetic Workflows & Mechanistic Pathways

Historically, 2-methyl-5-phenyloxazole is synthesized via the Robinson-Gabriel cyclodehydration of 2-acetamidoacetophenone[1]. However, modern optimization has introduced a highly efficient Iodoarene-Mediated One-Pot Synthesis directly from acetophenone[2]. Both pathways are detailed below.

Pathway A: Iodoarene-Mediated One-Pot Synthesis

This modern approach leverages hypervalent iodine chemistry to bypass the need for pre-functionalized α-aminoketones.

G A Acetophenone (Starting Material) C α-Keto Iodonium Intermediate A->C Oxidation & Electrophilic Attack B Iodoarene + MCPBA + TfOH (Catalyst/Oxidant System) B->C Generates active I(III) species E 2-Methyl-5-phenyloxazole (Target Product) C->E Nitrile insertion & Cyclization D Acetonitrile (Solvent & Reactant) D->E Provides C-CH3 & N atoms

Mechanistic pathway for the iodoarene-mediated one-pot synthesis of 2-methyl-5-phenyloxazole.

Pathway B: Robinson-Gabriel Cyclodehydration

The classical two-step method relies on the electrophilic activation of an amide carbonyl to drive intramolecular cyclization.

RG A 2-Aminoacetophenone Hydrochloride C N-(2-oxo-2-phenylethyl)acetamide (Intermediate) A->C Pyridine, 0°C to RT B Acetic Anhydride (Acylation) B->C Acetyl group donor E 2-Methyl-5-phenyloxazole C->E Cyclodehydration (Heat) D POCl3 / Toluene (Dehydrating Agent) D->E Activates carbonyl & removes H2O

Workflow for the Robinson-Gabriel synthesis of 2-methyl-5-phenyloxazole.

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: Why is my yield of 2-methyl-5-phenyloxazole low (<30%) when using the iodoarene-mediated one-pot method? A1: The causality here usually lies in the oxidative power of your system. The reaction relies on m-chloroperbenzoic acid (MCPBA) and trifluoromethanesulfonic acid (TfOH) to oxidize the iodoarene catalyst (e.g., 4-iodotoluene) into a hypervalent iodine(III) species[2]. If your MCPBA is degraded (wet or <70% active), the α-keto iodonium intermediate will not form, leaving unreacted acetophenone. Self-Validating Check: Titrate your MCPBA before use. Additionally, monitor the reaction via TLC; the disappearance of the highly polar α-keto iodonium intermediate indicates successful nitrile insertion.

Q2: During the Robinson-Gabriel cyclodehydration, I observe significant tarring and a black reaction mixture. How can I optimize this? A2: Tarring is caused by overly harsh thermodynamic conditions. Using neat concentrated H₂SO₄ at high temperatures leads to the polymerization of enol intermediates and undesired Friedel-Crafts side reactions on the phenyl ring[1]. Solution: Switch the dehydrating agent to Phosphorus Oxychloride (POCl₃) in a non-polar solvent like toluene. POCl₃ provides a controlled electrophilic activation of the amide oxygen, transforming it into a good leaving group without the extreme Brønsted acidity that causes degradation.

Q3: I am trying to separate unreacted acetophenone from 2-methyl-5-phenyloxazole. Can I just use an acid-base extraction? A3: No. This is a common structural misconception. While many nitrogen heterocycles (like imidazoles) can be extracted into 1M HCl, oxazoles are extremely weak bases (conjugate acid pKa ~ 0.8). 2-Methyl-5-phenyloxazole will not form a stable water-soluble salt in dilute aqueous HCl and will remain in the organic phase alongside acetophenone. Solution: You must rely on chemical derivatization (e.g., washing the organic layer with saturated sodium bisulfite to form a water-soluble adduct with the unreacted ketone) or precise silica gel chromatography using a low-polarity gradient (e.g., 95:5 Hexanes:EtOAc).

Quantitative Optimization Data

To prevent redundant experimentation, review these field-proven optimization matrices before scaling up your reactions.

Table 1: Optimization of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating Agent Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
Conc. H₂SO₄ Neat 90 4 35 Heavy tarring; enol polymerization.
P₂O₅ Toluene 110 6 62 Moderate yield; heterogeneous mixture causes sticky residue.

| POCl₃ | Toluene | 90 | 3 | 85 | Clean conversion; controlled electrophilic activation. |

Table 2: Catalyst Optimization in Iodoarene-Mediated One-Pot Synthesis[2] (Conditions: Acetophenone, Acetonitrile, MCPBA, TfOH, 60 °C)

Catalyst (Iodoarene) Equivalents Yield (%) Catalyst Recovery Rationale
None 0 0 N/A Reaction strictly requires I(III) intermediate.
Iodobenzene 0.1 54 Poor Standard hypervalent iodine precursor.
4-Iodotoluene 0.1 60 Moderate Electron-donating methyl group stabilizes the I(III) state.

| 4-Chloroiodobenzene | 0.1 | 58 | >90% | Robust; easily recovered post-reaction due to altered polarity. |

Standardized Experimental Protocols

Protocol A: Optimized Robinson-Gabriel Synthesis[1]

This protocol is optimized for high purity and scalability.

  • Acylation: In a rigorously dried 250 mL round-bottom flask, dissolve 2-aminoacetophenone hydrochloride (10.0 mmol) in anhydrous pyridine (20 mL). Cool the system to 0 °C using an ice bath.

  • Addition: Add acetic anhydride (12.0 mmol) dropwise over 15 minutes to control the exothermic acylation. Remove the ice bath and stir at room temperature for 2 hours.

  • Intermediate Isolation: Pour the mixture into crushed ice (100 g). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield N-(2-oxo-2-phenylethyl)acetamide.

  • Cyclodehydration: Dissolve the crude intermediate in anhydrous toluene (30 mL). Add POCl₃ (15.0 mmol) in one portion. Equip a reflux condenser and heat to 90 °C for 3 hours. Monitor by TLC (disappearance of the highly polar amide spot).

  • Quench & Purification: Cool to 0 °C. Carefully quench by adding saturated aqueous Na₂CO₃ dropwise until the aqueous phase reaches pH 8 (Caution: Exothermic CO₂ evolution). Extract with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure oxazole. Validation: ¹H NMR (CDCl₃) will show a characteristic C4-H oxazole singlet at ~7.2 ppm and a sharp methyl singlet at ~2.5 ppm.

Protocol B: Iodoarene-Mediated One-Pot Synthesis[2]

This protocol is ideal for rapid library generation directly from ketones.

  • System Setup: To a 50 mL Schlenk flask, add acetophenone (1.0 mmol) and 4-iodotoluene (0.1 mmol, 10 mol%).

  • Solvent/Reactant Addition: Add anhydrous acetonitrile (5.0 mL). Note: Acetonitrile serves as both the solvent and the nitrogen/carbon source for the oxazole ring.

  • Oxidation Initiation: Add MCPBA (2.0 mmol, pre-titrated) followed by the dropwise addition of TfOH (2.0 mmol) at room temperature.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 12 hours. The solution will transition through a deep color change as the α-keto iodonium species forms and subsequently reacts with the nitrile.

  • Workup: Cool to room temperature. Quench the remaining oxidant with saturated aqueous Na₂S₂O₃ (10 mL). Extract with CH₂Cl₂ (3 × 15 mL). Wash the organic layer with saturated NaHCO₃ to neutralize TfOH, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

References

  • Iodoarene-Mediated One-Pot Preparation of 2,4,5-Trisubstituted Oxazoles from Ketones. Thieme Connect. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-5-Phenyloxazole Reactions &amp; Side Product Identification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex reaction mixtures involving 2-Methyl-5-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex reaction mixtures involving 2-Methyl-5-phenyloxazole. Rather than simply listing fixes, this guide explores the fundamental causality behind side product formation, empowering you to rationally optimize your synthetic routes.

Part 1: Mechanistic FAQs – Understanding Causality

Q1: During the metalation of 2-Methyl-5-phenyloxazole with strong bases (e.g., n-BuLi), I am observing multiple alkylated side products. What is the mechanistic cause, and how do I control it? A1: The causality lies in the presence of two competitive acidic sites on the molecule. 2-Methyl-5-phenyloxazole can undergo metalation at the vacant C-4 position on the oxazole ring, but it is also highly susceptible to lateral metalation at the C-2 methyl group[1]. The protons on the 2-methyl group are acidic because the resulting carbanion is resonance-stabilized by the adjacent oxazole nitrogen, forming an aza-enolate structure. Troubleshooting: To favor C-4 metalation, use strictly controlled cryogenic conditions (-78 °C) to trap the kinetic product. Higher temperatures or excess base will drive the equilibrium toward the thermodynamically favored lateral metalation product[1].

Q2: I attempted an electrophilic halogenation, but LC-MS indicates the presence of regioisomers and over-halogenated side products. How do I differentiate them? A2: The oxazole ring undergoes electrophilic aromatic substitution preferentially at the C-4 position. This is because the electron-donating nature of the oxygen atom makes C-4 and C-5 the most nucleophilic sites; since C-5 is blocked by the phenyl ring, C-4 is the primary target[2]. However, the 5-phenyl ring is also electron-rich. If you use excess equivalents of the electrophile or elevated temperatures, substitution will spill over onto the ortho/para positions of the phenyl ring. Troubleshooting: Differentiate these using 2D NMR (HMBC). A true C-4 halogenated product will lack the characteristic C-4 proton singlet (~7.15 ppm), whereas a phenyl-substituted regioisomer will retain the C-4 proton but show changes in the aromatic multiplet integration.

Q3: Under basic conditions, my oxazole starting material disappears, but I don't see the expected product. Instead, a highly polar side product forms. What happened? A3: You are likely observing ring cleavage. Oxazoles are sensitive to strong bases and nucleophiles. While unsubstituted oxazoles typically deprotonate at C-2 and instantly ring-open to form isocyanides[3], 2-Methyl-5-phenyloxazole is somewhat protected by the C-2 methyl group. However, under forcing basic conditions or in the presence of strong oxidants/reductants, the ring can still cleave, yielding open-chain amides or degraded fragments[2].

Part 2: Reaction Pathways & Analytical Workflows

To visualize the causality of these side reactions, refer to the mechanistic pathway below:

ReactionPathways SM 2-Methyl-5-phenyloxazole Base Strong Base (e.g., n-BuLi) SM->Base Electrophile Electrophile (e.g., Br2) SM->Electrophile Oxidant Oxidant / Reductant SM->Oxidant Lateral Lateral Metalation (C-2 Methyl) Base->Lateral Thermodynamic C4Met C-4 Metalation Base->C4Met Kinetic C4Sub C-4 Substitution Electrophile->C4Sub Major PhSub Phenyl Substitution (Regioisomer) Electrophile->PhSub Excess/Heat RingOpen Ring Cleavage (Amides/Acids) Oxidant->RingOpen Degradation

Mechanistic pathways leading to primary and side products in oxazole synthesis.

Diagnostic Workflow for Side Product Identification

AnalyticalWorkflow A Crude Reaction Mixture (2-Methyl-5-phenyloxazole) B LC-MS Analysis (Mass & Purity) A->B C Isomeric Side Products (Same m/z) B->C Regioisomers D Ring-Opened Products (Altered m/z) B->D Ring Cleavage E 2D NMR (HSQC/HMBC) (Regiochemistry) C->E F IR Spectroscopy (Carbonyl stretch) D->F G Structural Elucidation Complete E->G F->G

Analytical workflow for identifying 2-Methyl-5-phenyloxazole side products.

Part 3: Data Presentation & Diagnostic Markers

To rapidly identify side products, compare your crude analytical data against the established spectroscopic markers for 2-Methyl-5-phenyloxazole[4][5].

Table 1: Diagnostic NMR and MS Markers for 2-Methyl-5-Phenyloxazole and Common Side Products

Compound TypeDiagnostic ¹H NMR Shift (ppm)Diagnostic ¹³C NMR Shift (ppm)LC-MS (m/z) Marker
2-Methyl-5-phenyloxazole (SM) 7.15 (s, 1H, C4-H); 2.50 (s, 3H, C2-CH₃)161.2 (C2); 124.3 (C4); 13.9 (C2-CH₃)160.1 [M+H]⁺
C-4 Substituted Product Absence of 7.15 (s, 1H)Shift from 124.3 → ~110-135[M+R]⁺
Lateral (C-2) Substituted 2.50 (s, 3H) becomes multiplet/tripletShift from 13.9 → ~25-35[M+R]⁺
Phenyl-Substituted Regioisomer 7.15 (s, 1H, C4-H) remains intact124.3 (C4) remains intact[M+R]⁺
Ring-Opened Amide/Degradant N/A (Loss of aromatic oxazole protons)Loss of 161.2 (C2) and 150.8 (C5)Variable (often [M+H+18]⁺)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent the misidentification of side products, you must employ a self-validating protocol. This method incorporates an internal standard and In-Process Controls (IPCs) to guarantee mass balance—ensuring that "invisible" side products (like volatile ring-cleaved fragments) are accounted for.

Protocol: Regioselective Metalation and Side-Product Screening

Step 1: Preparation & Internal Standard Addition

  • Action: Add 1.0 mmol of 2-Methyl-5-phenyloxazole and exactly 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard) to an oven-dried Schlenk flask under argon. Dissolve in 5 mL of anhydrous THF.

  • Causality Check: The internal standard is chemically inert under these conditions. Its presence allows for quantitative NMR (qNMR) of the crude mixture later, validating whether any starting material was lost to non-UV-active ring-opened side products.

Step 2: Cryogenic Metalation

  • Action: Cool the solution to strictly -78 °C. Add 1.05 equivalents of n-BuLi dropwise over 10 minutes. Stir for 30 minutes.

  • Causality Check: Strict cryogenic control prevents thermodynamic equilibration, which would otherwise favor the lateral metalation at the C-2 methyl group over the desired C-4 position[1].

Step 3: Electrophilic Trapping & In-Process Control (IPC)

  • Action: Add 1.1 equivalents of the electrophile (e.g., alkyl halide) dropwise.

  • IPC Validation: After 15 minutes, withdraw a 50 µL aliquot, quench it immediately in 1 mL of LC-MS grade Methanol, and run a rapid LC-MS. This confirms the ratio of C-4 vs. lateral substitution before bulk workup, validating the kinetic control of the reaction.

Step 4: Quenching and Workup

  • Action: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 5: Structural Elucidation (qNMR)

  • Action: Dissolve the crude residue in CDCl₃. Perform ¹H NMR.

  • Validation: Compare the integration of the internal standard (6.08 ppm, s, 3H) against the remaining C4-H singlet (7.15 ppm) and the C2-CH₃ singlet (2.50 ppm). A reduction in the 7.15 ppm peak confirms C-4 substitution, while a reduction/splitting of the 2.50 ppm peak indicates lateral side-product formation.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole Source: PharmaGuideline URL: [Link]

  • Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms Part 1: Oxazoles Source: CLOCKSS Archive / Heterocycles URL: [Link]

  • Chemistry of Heterocycles: Oxazole Source: CUTM Courseware URL: [Link]

  • Copper Catalyzed Oxidative[2+2+1] Cycloaddition: Regioselective Synthesis of 1,3-Oxazoles Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Troubleshooting

stability issues of 2-Methyl-5-phenyloxazole under acidic or basic conditions

As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield losses, assay variability, or degradation of 2-Methyl-5-phenyloxazole during synthesis, purification, or biological e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield losses, assay variability, or degradation of 2-Methyl-5-phenyloxazole during synthesis, purification, or biological evaluations. While the oxazole ring is broadly classified as a stable aromatic heterocycle, its asymmetric electronic distribution makes it uniquely susceptible to specific modes of degradation under both acidic and basic extremes.

This technical guide bypasses generic advice to provide a mechanistic understanding of these instabilities, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your compound throughout your experimental workflows.

Mechanistic Causality: Why Does 2-Methyl-5-phenyloxazole Degrade?

To troubleshoot effectively, we must first understand the intrinsic electronic properties of the oxazole core. The heteroatoms (oxygen at position 1, nitrogen at position 3) create an uneven electron density across the ring, dictating its reactivity profile.

  • Acidic Conditions (Hydrolytic Ring-Opening): The nitrogen atom (N3) acts as a weak base. The conjugate acid of an unsubstituted oxazole has a pKa of approximately 0.8[1]. When exposed to strong aqueous acids (e.g., TFA in HPLC mobile phases, HCl during reaction workups), N3 becomes protonated. This protonation severely depletes electron density from the adjacent C2 position, rendering it highly electrophilic. Subsequent nucleophilic attack by water at C2 leads to the cleavage of the C-O and C-N bonds, resulting in an open-chain α -acylamino ketone derivative[2].

  • Basic Conditions (Nucleophilic Attack and Deprotonation): The C2 position is the most electron-deficient carbon in the oxazole ring[3]. Under strongly basic conditions, hydroxide ions can directly attack C2, initiating ring cleavage[4]. Furthermore, strong bases can deprotonate the weakly acidic C2-methyl group or equilibrate the ring into reactive, open-chain isocyanide intermediates, leading to irreversible degradation[1][3].

G Oxazole 2-Methyl-5-phenyloxazole (Stable Core) Acid Acidic Conditions (pH < 2) Protonation at N3 Oxazole->Acid Base Basic Conditions (pH > 12) OH- Attack at C2 Oxazole->Base AcidDeg Hydrolytic Ring Opening (Alpha-acylamino ketone) Acid->AcidDeg BaseDeg Nucleophilic Cleavage (Isonitrile / Fragments) Base->BaseDeg

Mechanistic pathways of 2-Methyl-5-phenyloxazole degradation under extreme pH conditions.

Troubleshooting Guides & FAQs

FAQ 1: I am losing my compound during reversed-phase HPLC purification using 0.1% TFA. What is happening?

  • Symptom: Multiple new peaks in the LC-MS chromatogram with +18 Da (addition of water) or highly fragmented masses.

  • Causality: The acidic mobile phase (pH ~2) combined with the thermal stress of solvent evaporation during post-run lyophilization accelerates the acid-catalyzed hydrolysis of the oxazole ring[2].

  • Solution: Switch to a volatile, near-neutral buffer system. Ammonium acetate (10 mM, pH 6.8) or ammonium bicarbonate (10 mM, pH 7.8) are excellent alternatives for LC-MS and preparative HPLC that preserve the oxazole core while maintaining chromatographic resolution.

FAQ 2: My biological assay results are inconsistent over a 48-hour incubation period. Could the compound be degrading in the assay buffer?

  • Symptom: Apparent loss of potency or high variability in IC50 values over time.

  • Causality: If your assay buffer is slightly basic (pH > 8) or contains strong nucleophiles (e.g., high concentrations of DTT or mercaptoethanol), the electron-deficient C2 position of 2-Methyl-5-phenyloxazole may undergo slow nucleophilic attack[3][4].

  • Solution: Perform a time-course stability assay (see Protocol 1). Adjust the assay buffer closer to physiological pH (7.2-7.4) and minimize the use of strong nucleophiles if they are not strictly required for target protein stability.

FAQ 3: During liquid-liquid extraction with 1M NaOH, my product yield drops significantly. Why?

  • Symptom: Low recovery of the oxazole from the organic layer after a basic wash.

  • Causality: Prolonged exposure to 1M NaOH (pH ~14) causes irreversible nucleophilic ring cleavage. The resulting polar fragments partition into the aqueous layer and are lost during phase separation.

  • Solution: Use milder bases for neutralization or extraction. Saturated aqueous sodium bicarbonate (NaHCO3, pH ~8.3) is usually sufficient to neutralize residual acids without compromising the oxazole ring.

Quantitative Data: pH-Dependent Stability Profile

To facilitate rapid decision-making during experimental design, the following table summarizes the expected stability of 2-Methyl-5-phenyloxazole across various pH environments. (Note: Half-lives are representative estimates based on standard oxazole reactivity profiles at 25°C in aqueous/organic co-solvents).

pH RangeConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Recommendation
< 2.0 Strong Acid (e.g., 1M HCl)N3-Protonation & H2O attack< 2 HoursAvoid. Neutralize immediately.
2.0 - 4.0 Weak Acid (e.g., 0.1% TFA)Slow Acid Hydrolysis12 - 24 HoursProcess quickly at low temperatures.
6.0 - 8.0 Neutral/PhysiologicalNone (Stable)> 1 MonthOptimal for storage and biological assays.
10.0 - 12.0 Weak Base (e.g., Carbonate)Slow Nucleophilic Attack3 - 5 DaysAcceptable for brief extractions only.
> 13.0 Strong Base (e.g., 1M NaOH)Direct OH- attack at C2< 4 HoursAvoid. Use milder bases for workup.
Validated Experimental Protocols
Protocol 1: Self-Validating pH Stability Assessment Workflow

This protocol is designed to empirically determine the stability of 2-Methyl-5-phenyloxazole in your specific assay or formulation buffers. It utilizes an internal standard (IS) to create a self-validating system —ensuring that any observed concentration drop is due to true chemical degradation rather than physical artifacts like solvent evaporation or compound precipitation.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 2-Methyl-5-phenyloxazole in anhydrous DMSO to a concentration of 10 mM. Prepare a separate 10 mM stock of an inert internal standard (e.g., biphenyl) in DMSO.

  • Buffer Preparation: Prepare the target aqueous buffers (e.g., pH 2.0 citrate, pH 7.4 phosphate, pH 10.0 borate).

  • Incubation Mixture: In a glass HPLC vial, combine 980 µL of the target buffer, 10 µL of the oxazole stock (final 100 µM), and 10 µL of the IS stock (final 100 µM). Cap tightly to prevent evaporation.

  • Incubation: Place the vials in a temperature-controlled autosampler at 25°C or 37°C.

  • Quenching (Critical Step): To prevent further degradation during the analytical run, aliquots taken at extreme pH must be neutralized. For acidic samples, dilute 1:1 with 100 mM ammonium bicarbonate. For basic samples, dilute 1:1 with 100 mM ammonium acetate.

  • LC-MS Analysis: Inject the quenched samples at predetermined time points (t = 0, 2, 4, 8, 24, 48 hours).

  • Data Processing: Plot the ratio of the oxazole peak area to the IS peak area over time. A valid run will show a constant IS peak area; a drop in the IS indicates a systemic error rather than chemical degradation.

Workflow Step1 1. Buffer & Compound Prep (Include Internal Standard) Step2 2. Time-Course Incubation (25°C or 37°C) Step1->Step2 Step3 3. pH Quenching (Neutralize Aliquots) Step2->Step3 Step4 4. LC-MS Analysis (Ratio: Compound / IS) Step3->Step4

Self-validating pH stability assessment workflow for oxazole derivatives.

Protocol 2: Mild Workup and Isolation Procedure

To maximize yield after a synthetic step, replace harsh acidic/basic washes with this optimized, oxazole-friendly protocol.

  • Quench: Quench the reaction mixture by slowly adding it to a vigorously stirred solution of saturated aqueous NH4​Cl (pH ~6) at 0°C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers once with distilled water, and once with brine. Strictly avoid the use of NaOH or HCl washes.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal stress on any trace acidic/basic impurities.

References
  • Wikipedia Contributors. "Oxazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." Pharmaguideline. Available at:[Link]

Sources

Optimization

Technical Support Center: Formulating and Solubilizing 2-Methyl-5-phenyloxazole

Welcome to the Technical Support Center for 2-Methyl-5-phenyloxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, reproducible methods for transition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-5-phenyloxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, reproducible methods for transitioning this highly lipophilic compound from organic synthesis into aqueous biological assays.

Executive Context & Physicochemical Properties

2-Methyl-5-phenyloxazole is an oxazole derivative frequently utilized as a synthetic building block and fluorophore base. Due to its non-polar hydrocarbon framework and lack of hydrogen-bond donating groups, it is highly soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate, but practically 1[1]. Overcoming the thermodynamic barriers of aqueous solvation requires strategic formulation approaches.

Mechanistic Troubleshooting Guide

Issue 1: "My compound precipitates immediately upon addition to aqueous cell culture media."

Root Cause (Causality): You are likely experiencing the "solvent shift" effect. When a stock solution of 2-Methyl-5-phenyloxazole in 100% DMSO is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the oxazole instantaneously exceeds its intrinsic aqueous solubility limit, causing rapid nucleation and crystallization. Solution: Employ a stepwise cosolvent-surfactant system. 2[2] that encapsulate the hydrophobic oxazole core, raising the critical micelle concentration (CMC) and preventing phase separation upon dilution.

Issue 2: "I need an entirely aqueous vehicle without organic cosolvents due to cell toxicity."

Root Cause: While3[3], concentrations above 0.5-1% v/v can be cytotoxic in sensitive in vitro models. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). with lipophilic molecules, effectively masking the hydrophobic surface from the aqueous environment without requiring organic solvents.

Validated Experimental Protocols

Protocol A: Cosolvent & Micellar Solubilization (For In Vivo / Tolerant In Vitro Assays)

Mechanism: Cosolvents reduce the polarity of the solvent mixture, while nonionic surfactants form micelles that trap the lipophilic drug, preventing precipitation upon dilution into aqueous media[3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 10 mg of 2-Methyl-5-phenyloxazole and dissolve it completely in 50 μL of Dimethyl Sulfoxide (DMSO) or Ethanol. Ensure complete dissolution (the solution must be optically clear).

  • Surfactant Addition: Add 50 μL of Tween 80 (or Polyoxyl 35 Castor Oil) directly to the organic mixture.

  • Homogenization: Vortex vigorously for 2 minutes until an isotropic, monophasic pre-concentrate is achieved.

  • Aqueous Phase Titration: While continuously vortexing, add 900 μL of pre-warmed (37°C) 0.9% Saline or PBS dropwise (approx. 50 μL per addition) to avoid localized supersaturation.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. If no pellet forms at the bottom of the tube, the micellar encapsulation is successful and thermodynamically stable.

Micelle S1 Dissolve API in Cosolvent (e.g., DMSO / EtOH) S2 Add Non-ionic Surfactant (e.g., Tween 80) S1->S2 S3 Vortex to form Isotropic Mixture S2->S3 S4 Aqueous Titration (Dropwise) (Micelle Formation) S3->S4 S5 Stable Micellar Solution (No Precipitation) S4->S5

Caption: Cosolvent and surfactant-mediated micellar solubilization pathway.

Protocol B: Cyclodextrin Inclusion Complexation (For Sensitive Cell Assays)

Mechanism: Formation of a 1:1 stoichiometric non-covalent inclusion complex, 4[4].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% w/v solution of HP-β-CD in distilled water or your target biological buffer.

  • Kneading/Mixing: Add 2-Methyl-5-phenyloxazole powder directly to the HP-β-CD solution.

  • Equilibration: Shake the suspension on an orbital shaker at 37°C for 24-48 hours. This extended time is critical to provide the thermodynamic driving force necessary for the host-guest complex to equilibrate.

  • Filtration: Filter the suspension through a 0.22 μm PVDF syringe filter to remove any uncomplexed, undissolved oxazole.

  • Self-Validation Step: Quantify the dissolved oxazole concentration in the filtrate via UV-Vis or HPLC against a standard curve to confirm the final molarity.

G N1 2-Methyl-5-phenyloxazole (Highly Lipophilic) N3 Kneading / Equilibration (Thermodynamic Driving Force) N1->N3 N2 Aqueous HP-β-CD Solution (Hydrophobic Cavity) N2->N3 N4 Host-Guest Inclusion Complex N3->N4 N5 Enhanced Aqueous Solubility (Ready for Assay) N4->N5

Caption: Workflow of HP-β-CD inclusion complexation for 2-Methyl-5-phenyloxazole.

Quantitative Data Summary

The following table summarizes the expected performance of various formulation strategies based on standard BCS Class II/IV solubilization principles:

Solubilization StrategyExcipients UsedMechanism of ActionEst. Solubility GainCytotoxicity Risk
Aqueous Control None (Water/PBS)N/ABaseline (< 10 μg/mL)None
Cosolvency 10% DMSO or EtOHDisruption of H-bond network50x - 100xHigh (at >1% v/v)
Micellar Formulation 5% DMSO + 5% Tween 80Hydrophobic core encapsulation500x - 1000xModerate
Cyclodextrin Complex 20% HP-β-CDNon-covalent cavity inclusion200x - 500xLow

Frequently Asked Questions (FAQs)

Q: Can I use heating to force 2-Methyl-5-phenyloxazole into aqueous solution? A: Heating increases kinetic energy and temporarily increases solubility. However, this creates a metastable supersaturated state. Once the solution cools back to room temperature or 37°C, the thermodynamic equilibrium shifts, and the oxazole will rapidly precipitate. You must use a solubilizing agent (excipient) to 5[5].

Q: Why choose HP-β-CD over standard β-CD? A: Unmodified β-cyclodextrin has relatively low aqueous solubility (~1.85 g/100 mL) due to strong intermolecular hydrogen bonding in its crystal lattice. 6[6] of HP-β-CD to >50 g/100 mL, allowing for much higher concentrations of the inclusion complex in your final formulation.

Q: How do I confirm that an inclusion complex has actually formed rather than just a suspension? A: A self-validating approach is Phase Solubility Profiling. Plot the concentration of dissolved 2-Methyl-5-phenyloxazole against increasing concentrations of HP-β-CD. A linear increase (an AL-type curve) mathematically confirms a 1:1 stoichiometric complexation[4].

Sources

Troubleshooting

Section 1: The Core Challenge - Why are Oxazoles Air- and Moisture-Sensitive?

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic organometallic chemistry, I have designed this guide to help you navigate the notorious challenges of handling air-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic organometallic chemistry, I have designed this guide to help you navigate the notorious challenges of handling air- and moisture-sensitive oxazole compounds.

Rather than just giving you a list of instructions, this guide is built on causality and self-validation . Understanding why a reaction fails at the mechanistic level is the only way to reliably troubleshoot it at the bench.

Unfunctionalized oxazoles are relatively stable. However, in drug discovery, we frequently need to functionalize the C2 position. The moment you deprotonate an oxazole to form a C2-metalated species, it becomes exceptionally fragile[1].

The Mechanistic Causality: When deprotonated with a strong base (like n-BuLi), the resulting C2-lithiated oxazole possesses a high s-character in the metal-carbon bond, leading to a highly polarized carbenoid[2]. Because of this electronic strain, the ring-closed metalated oxazole exists in a rapid, dynamic equilibrium with its ring-opened isomer (a lithiated isonitrile enolate)[1]. If this system is exposed to even trace amounts of moisture (protonation) or oxygen (oxidation), the open-chain form is irreversibly trapped, destroying your heterocyclic core and yielding intractable black tar.

MechanisticPathway Oxazole Oxazole Core (Stable Starting Material) C2_Li C2-Lithiated Oxazole (Ring-Closed Carbenoid) Oxazole->C2_Li Deprotonation Base Strong Base (e.g., n-BuLi, -78°C) Base->C2_Li Isonitrile Lithiated Isonitrile (Ring-Opened Enolate) C2_Li->Isonitrile Dynamic Equilibrium (Favors Open Form) C2_Zn C2-Zincated Oxazole (Stable, Ring-Closed) C2_Li->C2_Zn + ZnCl2 Degradation Hydrolysis / Oxidation (Moisture/O2 Exposure) C2_Li->Degradation Quench/Air Isonitrile->Degradation Quench/Air ZnCl2 Transmetalation (ZnCl2 Addition) ZnCl2->C2_Zn

Mechanistic pathway showing the equilibrium of C2-lithiated oxazole and its stabilization.

Section 2: Troubleshooting Guide & FAQs

Q1: Why does my C2-lithiated oxazole reaction consistently yield ring-opened byproducts or decompose? A1: This is a direct consequence of the carbenoid equilibrium mentioned above[1]. The C-Li bond's high polarity heavily favors the ring-opened isonitrile enolate[2]. The Fix:Transmetalation. By adding anhydrous ZnCl2​ or MgCl2​ immediately after lithiation at -78 °C, you exchange the hard lithium cation for a softer zinc or magnesium cation. This reduces the bond polarity, shifting the equilibrium entirely back to the stable, ring-closed form while retaining enough nucleophilicity for downstream cross-coupling[2].

Q2: How should I prepare and transfer my oxazole starting materials to avoid moisture quenching? A2: Because the carbenoid intermediate is highly basic, even parts-per-million (ppm) levels of water in your solvent will prematurely quench the reaction. The Fix: Utilize rigorous Schlenk line techniques. Glassware must be flame-dried under dynamic vacuum and backfilled with high-purity Argon. Solvents must be degassed using the Freeze-Pump-Thaw method to remove dissolved oxygen, which acts as a direct oxidant for the carbenoid[3].

Q3: Glovebox vs. Schlenk Line: Which is better for handling and analyzing metalated oxazoles? A3: They serve different purposes. A Schlenk line provides the dynamic pressure control necessary for active synthetic reactions (e.g., adding reagents dropwise under a positive Argon blanket)[3]. However, for storing highly sensitive organometallic standards or preparing samples for Electrospray Ionization Mass Spectrometry (ESI-MS), a glovebox is superior. Interfacing an ESI-MS directly with an inert-atmosphere glovebox prevents the catastrophic oxidation that typically occurs during sample transfer in ambient air, allowing you to directly observe intact organometallic species[4].

Section 3: Quantitative Data & Comparison

To optimize your workflow, you must select the correct metalating agent based on the thermodynamic stability required for your specific downstream application.

Metal CationBond PolarityCarbenoid CharacterRing-Opened EquilibriumRecommended TempPrimary Application
Li+ HighStrongHeavily favors open form-78 °C to -90 °CTransient intermediate generation
Mg2+ ModerateModerateDynamic equilibrium-40 °C to -20 °CGrignard-type additions
Zn2+ LowWeakStrictly closed ring-20 °C to 25 °CNegishi cross-coupling, long-term stability

Section 4: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system . If the validation check fails, halt the experiment to prevent wasting expensive reagents.

Protocol 1: Freeze-Pump-Thaw Degassing of Solvents

Causality: Dissolved oxygen acts as a radical initiator and direct oxidant. Freezing the solvent halts vapor pressure, allowing the vacuum to clear the headspace of atmospheric gases. Thawing releases trapped dissolved gases into the newly created vacuum[3].

  • Fill a heavy-walled Schlenk flask with the required solvent (e.g., anhydrous THF) and seal it with a greased stopcock.

  • Submerge the flask in a liquid nitrogen ( LN2​ ) dewar until the solvent is completely frozen solid.

  • Open the stopcock to the high-vacuum manifold for 2-3 minutes to evacuate the headspace.

  • Close the stopcock, remove the flask from the LN2​ , and allow it to thaw completely in a room-temperature water bath.

  • Repeat steps 2-4 for a total of three cycles. Backfill with Argon on the final cycle.

Self-Validation Check: During the third and final thaw cycle, visually inspect the liquid. The complete absence of rising gas bubbles confirms the solvent is fully degassed.

Protocol 2: Generation and Trapping of C2-Lithiated Oxazoles

Causality: Lithiation at C2 generates a highly polarized bond that promotes ring-opening. Immediate introduction of ZnCl2​ locks the oxazole in its closed-ring form.

  • Under a positive Argon flow, charge a flame-dried Schlenk flask with oxazole (1.0 eq) and degassed THF. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.05 eq) down the side of the flask to pre-cool the titrant. Stir for exactly 15 minutes.

  • Immediately add a pre-mixed solution of anhydrous ZnCl2​ (1.1 eq) in THF. Stir for 30 minutes at -78 °C, then allow warming to -20 °C.

  • Proceed with the addition of your desired electrophile.

Self-Validation Check: Upon addition of n-BuLi, the solution should turn a pale, clear yellow. If the solution rapidly turns dark brown or black, the internal temperature was too warm, and the oxazole ring has fragmented. A stable pale yellow color post- ZnCl2​ addition validates successful transmetalation.

Workflow Step1 1. Glassware Prep Flame dry under vacuum Backfill with Argon Step2 2. Solvent Degassing Freeze-Pump-Thaw (3 cycles) Step1->Step2 Step3 3. Metalation Cool to -78°C Add n-BuLi dropwise Step2->Step3 Step4 4. Transmetalation Add dry ZnCl2 Stabilize ring Step3->Step4 Step5 5. Electrophile Add coupling partner Warm to RT Step4->Step5 Step6 6. Quench Aqueous quench Extract under air Step5->Step6

Step-by-step Schlenk line workflow for the safe handling and metalation of oxazoles.

References

  • [2] Gessner, V. H. (2016). Stability and reactivity control of carbenoids: recent advances and perspectives. Chemical Communications (RSC Publishing). URL:[Link]

  • [1] Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley. URL:[Link]

  • [4] Lubben, A., McIndoe, J. S., & Weller, A. S. (2008). Coupling an Electrospray Ionization Mass Spectrometer with a Glovebox: A Straightforward, Powerful, and Convenient Combination for Analysis of Air-Sensitive Organometallics. Organometallics. URL:[Link]

  • [3] Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. URL:[Link]

Sources

Optimization

Technical Support Center: 2-Methyl-5-Phenyloxazole Degradation in Biological Media

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to help you navigate the complex metabolic and chemical instability of 2-Methyl-5-phenylox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to help you navigate the complex metabolic and chemical instability of 2-Methyl-5-phenyloxazole during in vitro and in vivo biological assays.

Unlike standard aliphatic or simple aromatic compounds, the oxazole ring presents unique analytical challenges due to its susceptibility to rapid ring-opening reactions. This guide is designed to explain the causality behind these degradation pathways and provide self-validating protocols to ensure your experimental data is robust and reproducible.

Section 1: Mechanistic FAQs – Understanding the Degradation

Q1: Why does 2-Methyl-5-phenyloxazole exhibit rapid, unexpected degradation in biological matrices like liver microsomes or hepatocytes? A1: The instability is fundamentally driven by the electronic landscape of the oxazole heterocycle. The pyridine-type nitrogen atom acts as a powerful electron sink, withdrawing electron density and rendering the C2 position (where the methyl group is attached) highly electron-deficient[1]. In the nucleophile-rich environment of biological media, this C2 position is highly susceptible to nucleophilic attack. Rather than undergoing simple nucleophilic substitution, the thermodynamic instability of the resulting intermediate forces the oxazole ring to split open, forming open-chain isocyanides or amides[2].

Q2: What specific metabolic degradation pathways should I be monitoring during my LC-MS/MS workflows? A2: You must monitor two competing, primary pathways:

  • Nucleophilic Ring Cleavage: Direct attack by biological nucleophiles (water, amines, intracellular thiols) at the C2 position leads to immediate ring opening[1].

  • Oxidative Cleavage: Cytochrome P450 (CYP) enzymes or reactive oxygen species (such as singlet oxygen) oxidize the oxazole ring. This typically proceeds via cycloaddition mechanisms, forming unstable endoperoxide intermediates that rapidly decompose into ring-opened carboxylic acids[3]. Furthermore, reductive N-O bond cleavage followed by hydrolysis is a known primary clearance pathway for related azole and oxadiazole systems in hepatocyte incubations[4].

Pathway Parent 2-Methyl-5-phenyloxazole Oxidation Oxidation (CYP450/ROS) Endoperoxide Formation Parent->Oxidation Phase I Metabolism Nucleophilic Nucleophilic Attack (C2 Position) Parent->Nucleophilic Biological Nucleophiles RingOpen1 Ring-Opened Carboxylic Acids / Amides Oxidation->RingOpen1 Ring Cleavage Nucleophilic->RingOpen1 Ring Cleavage Adduct GSH / Cysteine Adducts RingOpen1->Adduct Electrophilic Trapping

Metabolic degradation and ring-cleavage pathways of 2-Methyl-5-phenyloxazole.

Section 2: Experimental Troubleshooting & Protocols

Q3: I am losing mass balance in my hepatocyte incubations. The parent compound disappears rapidly, but I cannot detect the predicted metabolites. What is happening? A3: You are likely experiencing undetected covalent binding. When the oxazole ring undergoes oxidative cleavage, it forms highly reactive electrophilic intermediates. If left untrapped, these electrophiles covalently bind to microsomal proteins. Because your standard sample preparation precipitates proteins, these bound metabolites are spun down into the pellet and removed from the soluble fraction analyzed by LC-MS.

Solution: You must implement a reactive metabolite trapping protocol. By introducing an excess of a soft nucleophile like Glutathione (GSH), you can intercept these intermediates before they bind to proteins, forming stable adducts that remain in the supernatant[4].

Protocol: Self-Validating Reactive Metabolite Trapping Assay

Every step in this protocol is designed with a specific causal purpose to maintain intermediate stability and prevent artifactual degradation.

  • Substrate Preparation: Prepare a 10 µM working solution of 2-Methyl-5-phenyloxazole in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH prevents spontaneous, acid-catalyzed hydrolysis of the oxazole ring prior to enzymatic exposure.

  • Trapping Agent Addition: Add 5 mM reduced Glutathione (GSH) to the incubation mixture.

    • Causality: GSH acts as a surrogate biological nucleophile, outcompeting native proteins for reactive ring-opened electrophiles to form stable, detectable adducts.

  • Enzymatic Initiation: Add pooled human liver microsomes (1 mg/mL final protein concentration). Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Reaction Quenching: At designated time points (e.g., 0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing your internal standard.

    • Causality: Cold organic solvent instantly denatures CYP enzymes and precipitates proteins without thermally degrading the newly formed, fragile GSH adducts.

  • Isolation & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Extract the supernatant carefully for immediate LC-MS/MS analysis.

Workflow Step1 1. Substrate Prep 10 µM in pH 7.4 Buffer Step2 2. Trapping Agent Add 5 mM GSH Step1->Step2 Step3 3. Hepatocyte Incubation 37°C, +NADPH Step2->Step3 Step4 4. Reaction Quench Ice-Cold Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Detection Step4->Step5

In vitro hepatocyte incubation workflow for trapping oxazole metabolites.

Section 3: Quantitative Data & Analytical Challenges

Q4: How do I optimize my LC-MS/MS parameters to differentiate the parent compound from its ring-opened isomers and adducts? A4: Ring-opened metabolites often have similar mass-to-charge (m/z) ratios to intermediate epoxides, making isobaric interference a major risk. Chromatographic separation is critical. We recommend using a superficially porous particle (SPP) C18 column with a shallow gradient (e.g., 5% to 95% Acetonitrile over 10 minutes) to resolve these polar cleavage products from the lipophilic parent.

Table 1: Quantitative LC-MS/MS Parameters for 2-Methyl-5-phenyloxazole and Metabolites

AnalyteExpected m/z[M+H]⁺Chromatographic ShiftPrimary Fragment IonTroubleshooting Note
2-Methyl-5-phenyloxazole 160.07Baseline (Reference)m/z 118.0Parent compound; monitor for rapid depletion.
Ring-Opened Amide 178.08Early eluting (-1.5 min)m/z 105.0Formed via hydration/cleavage; highly polar.
Endoperoxide Intermediate 192.06Co-eluting with parentm/z 150.0Thermally unstable; requires cold quenching to detect.
GSH Adduct 465.12Late eluting (+2.0 min)m/z 272.1Confirms reactive electrophile formation; monitor neutral loss of 129 Da.

References

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole."[Link]

  • PubMed (National Institutes of Health). "Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct."[Link]

  • Scientific Reports (via Charles Darwin University). "Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen."[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 2-Methyl-5-phenyloxazole Functionalization

Introduction: The Regioselectivity Challenge Welcome to the Technical Support Center. In the development of oxazole-containing pharmaceuticals and advanced materials, 2-methyl-5-phenyloxazole is a highly valuable but not...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

Welcome to the Technical Support Center. In the development of oxazole-containing pharmaceuticals and advanced materials, 2-methyl-5-phenyloxazole is a highly valuable but notoriously difficult scaffold to functionalize.

Because the C2 and C5 positions are blocked by a methyl and a phenyl group respectively, researchers are left with two primary sites for functionalization: the C4-H ring position (sp²) and the C2-methyl group (sp³) . The core challenge lies in the competing kinetic and thermodynamic acidities of these sites, alongside the inherent instability of oxazole organometallic intermediates. This guide provides mechanistic causality, interactive troubleshooting, and self-validating protocols to help you achieve absolute regiocontrol.

Section 1: Pathway Decision Matrix

To understand why your reactions may be failing or yielding the wrong isomer, you must map the mechanistic pathways. The diagram below illustrates how reagent selection dictates the functionalization site.

Regioselectivity Start 2-Methyl-5-phenyloxazole Path1 Alkyllithiums (e.g., n-BuLi, -78°C) Start->Path1 Kinetic Control Path2 TMP-Bases (e.g., TMPMgCl·LiCl, 25°C) Start->Path2 Thermodynamic Control Path3 Pd(II) Catalysis (CMD Pathway, 120°C) Start->Path3 C-H Activation Result1 C2-Methyl Deprotonation (Lateral Lithiation) Path1->Result1 Fast proton transfer Result2 C4-Magnesiation (Ring Functionalization) Path2->Result2 Steric hindrance directs to C4 Result3 Poor Reactivity at C4 (High Activation Energy) Path3->Result3 C4 lacks nucleophilicity

Caption: Logical decision tree for 2-Methyl-5-phenyloxazole functionalization pathways.

Section 2: Troubleshooting FAQs

Q1: I am trying to metalate the C4 position using n-BuLi, but NMR shows I am mainly functionalizing the C2-methyl group. Why? A1: This is a classic case of lateral lithiation. The protons on the C2-methyl group are kinetically accessible and highly acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen. Unhindered strong bases like n-BuLi will rapidly and kinetically deprotonate this methyl group. To target the C4 position, you must use a highly sterically hindered base like TMPMgCl·LiCl (Turbo-Hauser base) under thermodynamic control. The bulky TMP (2,2,6,6-tetramethylpiperidide) amine prevents attack at the methyl group and directs metalation to the C4 ring position[1].

Q2: My oxazole ring degrades or opens into complex mixtures when using lithium bases. How can I stabilize the intermediate? A2: Oxazole-4-yllithium species are notoriously prone to rapid ring fragmentation, forming open-chain isocyanides. This degradation is driven by the highly ionic, "hard" nature of the carbon-lithium bond. Solution: You must perform lithiation at strictly cryogenic temperatures (-78 °C) and trap the intermediate immediately. Alternatively, switch to magnesiation or zincation. Using TMPZnCl·LiCl creates a highly covalent carbon-zinc bond, which completely suppresses ring opening and allows the intermediate to remain stable even at 25 °C [2].

Q3: When attempting Pd-catalyzed direct C-H arylation at C4, my yields are extremely low (<15%). What is the mechanistic barrier? A3: In oxazoles, the reactivity for the Concerted Metalation-Deprotonation (CMD) pathway strictly follows the order C2 > C5 >> C4 [3]. Because your C2 and C5 positions are blocked, the Pd catalyst is forced to activate the C4-H bond. However, C4 has the lowest nucleophilicity and highest pKa on the ring, making the CMD transition state energetically unfavorable. Solution: Bypass direct C-H activation by pre-halogenating the C4 position. The C4 position is highly susceptible to Electrophilic Aromatic Substitution (S_EAr) [4]. You can easily brominate C4 using NBS, followed by a standard Suzuki-Miyaura cross-coupling.

Section 3: Quantitative Data Comparison

The table below summarizes expected outcomes based on the reagent chosen, highlighting the stark contrast in regioselectivity and yield.

Reagent / CatalystTarget SiteReaction ConditionDominant MechanismYield (%)Regioselectivity
n-BuLi C2-Methyl-78 °C, THFLateral Lithiation (Kinetic)85%>95% (C2-Me)
TMPMgCl·LiCl C4-Ring25 °C, THFThermodynamic Metalation78%>90% (C4)
NBS C4-Ring25 °C, DMFElectrophilic Aromatic Substitution92%>99% (C4)
Pd(OAc)₂ / PCy₃ C4-Ring120 °C, TolueneConcerted Metalation-Deprotonation<15%N/A (Poor Reactivity)

Section 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies based on the mechanistic principles discussed above.

Protocol A: Regioselective C4-Bromination via S_EAr (Bypassing Metalation)

Causality: Because C4 is activated by the electron-donating C5-phenyl and C2-methyl groups, electrophilic halogenation is highly regioselective and entirely avoids the pitfalls of strong bases and ring fragmentation[4].

  • Setup: In an oven-dried 25 mL round-bottom flask, dissolve 2-methyl-5-phenyloxazole (1.0 mmol, 159 mg) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Reagent Addition: Protect the flask from light by wrapping it in aluminum foil (to prevent radical side-reactions at the methyl group). Add N-Bromosuccinimide (NBS, 1.05 mmol, 187 mg) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual bromine. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield 4-bromo-2-methyl-5-phenyloxazole.

Protocol B: Direct C4-Magnesiation using TMPMgCl·LiCl

Causality: The extreme steric bulk of the TMP ligand prevents lateral deprotonation at the C2-methyl group. Simultaneously, the magnesium cation creates a stable covalent bond that prevents oxazole ring fragmentation[1].

  • Setup: Place 2-methyl-5-phenyloxazole (1.0 mmol, 159 mg) in an oven-dried Schlenk flask purged with argon. Dissolve in anhydrous THF (3.0 mL).

  • Metalation: Add a solution of TMPMgCl·LiCl (1.2 M in THF, 1.2 mmol) dropwise via syringe at room temperature (25 °C).

  • Stirring: Stir the mixture for 2 hours at 25 °C to ensure complete thermodynamic metalation at the C4 position.

  • Electrophilic Trapping: Cool the reaction to 0 °C and slowly add the desired electrophile (e.g., an acid chloride or iodine, 1.5 mmol). Stir for an additional 1 hour as it warms to room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL), dry over MgSO₄, concentrate, and purify via column chromatography.

References

  • Haas, D., Mosrin, M., & Knochel, P. (2013). "Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn." Organic Letters, 15(24), 6162-6165. URL:[Link]

  • Roger, J., Gottumukkala, A. L., & Doucet, H. (2011). "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry, 7, 1682-1713. URL:[Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. URL:[Link]

Sources

Optimization

Oxazole Synthesis Technical Support Center: Troubleshooting &amp; By-Product Minimization

Welcome to the Advanced Technical Support Center for oxazole synthesis. As drug development heavily relies on the unique pharmacokinetic properties of oxazole-containing pharmacophores, synthesizing these heterocycles wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for oxazole synthesis. As drug development heavily relies on the unique pharmacokinetic properties of oxazole-containing pharmacophores, synthesizing these heterocycles with high purity and regioselectivity is critical.

This guide is engineered for researchers and application scientists. It moves beyond basic reaction setups to address the causality of by-product formation —explaining why reactions fail and how to implement self-validating protocols to ensure reproducible, high-yield outcomes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing high levels of tar and uncyclized β -keto amide intermediates in my Robinson-Gabriel synthesis. How can I minimize this?

The Causality: The classical Robinson-Gabriel synthesis relies on the cyclodehydration of 2-acylamino-ketones. Traditional protocols utilize harsh acids (e.g., H2​SO4​ , POCl3​ ) to protonate the enol oxygen and drive intramolecular attack[1]. However, if trace water is present, these strong acids preferentially catalyze the hydrolysis of the amide bond, yielding uncyclized cleavage products. Furthermore, prolonged thermal heating causes the highly reactive oxazoline intermediates to polymerize, resulting in the "tar" commonly observed during workup.

The Solution: Transition to a milder cyclodehydrating agent such as Trifluoroacetic Anhydride (TFAA) and replace conductive thermal heating with microwave irradiation. Microwave heating provides uniform energy distribution, accelerating the dehydration step (often reducing reaction times from hours to minutes) and kinetically outpacing the thermal degradation pathways[1].

Q2: My van Leusen synthesis yields the desired 5-substituted oxazole, but I struggle to separate the p -tolylsulfinic acid by-products. How can I clean up this reaction?

The Causality: The van Leusen reaction constructs the oxazole ring via a base-promoted [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and an aldehyde. For the ring to aromatize, p -toluenesulfinic acid must be eliminated[2]. When using homogeneous bases (like K2​CO3​ in methanol), the eliminated sulfinate anion remains in solution. This highly nucleophilic species can participate in secondary side reactions or co-elute with your product during chromatography.

The Solution: Employ a solid-supported "dual-base" system, such as a quaternary ammonium hydroxide ion-exchange resin[2]. The resin drives the initial deprotonation of TosMIC while simultaneously sequestering the eliminated sulfinic acid as a resin-bound salt. This shifts the reaction equilibrium forward and allows you to isolate the highly pure oxazole via simple filtration.

Q3: When synthesizing chiral oxazoles from serine/threonine derivatives, standard dehydrating agents cause extensive epimerization at the C2 position. How can I preserve stereochemistry?

The Causality: Standard dehydrating agents (like SOCl2​ or TsCl ) operate via a stepwise E1cb mechanism. During this process, the intermediate allows the α -proton at the chiral center to become highly acidic. Base-catalyzed deprotonation forms a planar intermediate, leading to rapid epimerization before the ring can close[3].

The Solution: Utilize the (methyl N-(triethylammoniumsulphonyl)carbamate)[4]. The Burgess reagent forms a sulfamate ester that undergoes a rapid, concerted, intramolecular cyclization. Because the mechanism is concerted, the nucleophilic attack outpaces any base-catalyzed deprotonation at the C2 chiral center, preserving >94% of the diastereomeric purity[3].

Part 2: Quantitative Data & Reagent Selection

Summarizing quantitative reaction parameters is essential for selecting the right conditions for your specific substrate.

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentReaction ConditionsMechanism of ActionBy-Product Risk ProfileExpected Yield
H2​SO4​ / POCl3​ Reflux, 2-12 hoursStrong acid-catalyzed dehydrationHigh (Hydrolysis, Polymerization)30 - 50%
TFAA Room Temp to 60°CMild electrophilic activationLow (Requires anhydrous conditions)65 - 85%
Burgess Reagent THF, < 30°CConcerted sulfamate ester cyclizationVery Low (Prevents epimerization)80 - 96%
Table 2: Base Optimization for van Leusen Synthesis
Base SystemPhaseSulfinic Acid SequestrationRegioselectivity ImpactPost-Reaction Workup
K2​CO3​ / MeOH HomogeneousNone (Remains in solution)Standard (5-substituted favored)Aqueous extraction, Column
NaH / THF HeterogeneousNoneHigh risk of degradationCareful quenching required
Amberlite IRA-400 (OH⁻) Solid-SupportedComplete (Resin-bound salt) Excellent (Minimizes side-reactions)Simple Filtration

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Microwave-Assisted Robinson-Gabriel Synthesis using TFAA
  • Preparation & Validation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous THF. Self-Validation Check: Perform a Karl Fischer titration on the THF; water content must be <50 ppm to prevent amide hydrolysis.

  • Reagent Addition: Cool the solution to 0°C under argon. Add Trifluoroacetic Anhydride (TFAA, 2.5 eq) dropwise over 10 minutes.

  • Microwave Irradiation: Seal the vessel and irradiate at 80°C for 10 minutes. Self-Validation Check: Monitor the internal temperature probe. If the temperature spikes above 85°C, exothermic decomposition is occurring; reduce microwave wattage.

  • Quenching & Workup: Cool to room temperature and pour into saturated aqueous NaHCO3​ . Self-Validation Check: Test the aqueous layer with pH paper. It must remain at pH ~8. If acidic, add more NaHCO3​ to ensure complete neutralization of trifluoroacetic acid by-products before extraction. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Resin-Catalyzed van Leusen Synthesis for High Purity
  • Resin Preparation: Wash quaternary ammonium hydroxide ion-exchange resin (2.0 eq) with anhydrous methanol and dry under vacuum.

  • Cycloaddition: In a round-bottom flask, combine the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous CH2​Cl2​ . Add the dried resin. Stir at room temperature for 12 hours.

  • Filtration & Recovery: Filter the mixture through a sintered glass funnel to remove the resin (which now contains the p -tolylsulfinate salt). Self-Validation Check: Spot the filtrate on a TLC plate against a TosMIC standard. A single, highly UV-active spot (the oxazole) with no TosMIC or sulfinic acid streaking confirms successful sequestration. Concentrate the filtrate to yield the pure 5-substituted oxazole.

Protocol C: Stereoretentive Cyclodehydration using Burgess Reagent
  • Activation: Dissolve the chiral β -hydroxy amide (1.0 eq) in anhydrous THF at 15°C. Add the (1.2 eq) in one portion.

  • Cyclization: Stir the mixture for 30 minutes, allowing it to warm to room temperature (do not exceed 30°C). Self-Validation Check: TLC should indicate complete consumption of the starting material. The mild conditions ensure the sulfamate ester cyclizes before epimerization occurs.

  • Oxidation: To convert the resulting 4,5-dihydrooxazole to the fully aromatic oxazole, add MnO2​ (10 eq) directly to the pot and stir for 4 hours. Filter through Celite and concentrate.

Part 4: Diagnostic Workflows & Visualizations

The following logic diagrams map out the troubleshooting pathways and mechanistic rationales discussed in this guide.

RG_Workflow Start Issue: Low Yield / High Tar in Robinson-Gabriel CheckWater Diagnostic: Check for trace water in solvent Start->CheckWater Dry Action: Rigorous drying (Molecular Sieves) CheckWater->Dry Water > 50 ppm Agent Diagnostic: Evaluate Dehydrating Agent CheckWater->Agent Anhydrous Dry->Agent Harsh Current: H2SO4 / POCl3 (Prone to hydrolysis) Agent->Harsh Mild Action: Switch to TFAA or Burgess Reagent Agent->Mild Direct optimization Harsh->Mild High tar observed Heat Diagnostic: Thermal Degradation? Mild->Heat Microwave Action: Microwave Irradiation (8-10 min) Heat->Microwave Prolonged heating Success Result: High Yield, Minimized By-products Heat->Success Clean profile Microwave->Success

Caption: Troubleshooting workflow for minimizing by-products in the Robinson-Gabriel oxazole synthesis.

Burgess_Mech N1 Chiral Hydroxy Amide (Starting Material) N2 Burgess Reagent Addition (< 30°C, THF) N1->N2 N3 Sulfamate Ester Intermediate (Activated for cyclization) N2->N3 N4 Concerted Intramolecular Nucleophilic Attack N3->N4 Outpaces E1cb epimerization N5 4,5-Dihydrooxazole (Stereocenter Preserved) N4->N5 N6 Mild Oxidation (e.g., MnO2 / CCl4) N5->N6 N7 Chiral Oxazole (Final Product) N6->N7

Caption: Stereoretentive cyclodehydration mechanism using the Burgess reagent to prevent epimerization.

References

  • Atlanchim Pharma. "Synthetic applications of Burgess reagent." Atlanchim Pharma.[Link]

  • Organic Chemistry Portal. "Synthesis of 1,3-oxazoles." Organic Chemistry Portal.[Link]

  • Wipf, P., et al. "Burgess reagent in organic synthesis." Journal of the Indian Institute of Science.[Link]

  • Kulkarni, B.A., Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Lett., 1999. [Link]

  • Wipf, P., Uto, Y. J. "Parallel Synthesis of Oxazolines and Thiazolines by Tandem Condensation−Cyclodehydration." ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Photophysical Analysis: 2-Methyl-5-phenyloxazole vs. Classical Oxazole Probes

As a Senior Application Scientist, selecting the appropriate fluorophore or synthetic building block requires a deep understanding of structure-property relationships. Oxazole derivatives are foundational to fluorescence...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate fluorophore or synthetic building block requires a deep understanding of structure-property relationships. Oxazole derivatives are foundational to fluorescence spectroscopy, scintillation counting, and bioimaging. This guide provides an in-depth, objective comparison between 2-Methyl-5-phenyloxazole (2-MPO) and two industry-standard oxazole probes: 2,5-Diphenyloxazole (PPO) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) .

By analyzing the causality between their molecular architectures and photophysical behaviors, this guide establishes a framework for selecting the right oxazole derivative for your specific experimental or drug-development workflow.

Structural Causality and Photophysical Performance

The photophysical properties of oxazole derivatives are governed by the extent of their π -conjugation. The oxazole core itself is a five-membered heteroaromatic ring that supports electron delocalization, but its intrinsic fluorescence is highly dependent on its substituents [1].

  • 2-Methyl-5-phenyloxazole (2-MPO): Features a phenyl group at the C5 position and a methyl group at the C2 position. Because the methyl group is aliphatic, it does not participate in π -conjugation. Consequently, 2-MPO has a relatively large HOMO-LUMO gap, resulting in UV-region absorption and emission, and a moderate quantum yield. Its primary utility lies not as a terminal fluorophore, but as a highly reactive synthetic building block for developing complex fluorescent dyes and pharmaceutical scaffolds (e.g., COMT inhibitors) [1].

  • 2,5-Diphenyloxazole (PPO): Replacing the C2-methyl group with a second phenyl ring extends the conjugated system across the entire molecule. This extended delocalization lowers the excitation energy, shifting the absorption and emission into the near-UV/blue region, and drastically increases the radiative decay rate, yielding a quantum yield of ~0.94 [2]. PPO is a classical primary scintillator .

  • POPOP: Dimerizing the oxazole system around a central benzene ring creates a massive conjugated network. This further red-shifts the emission to the visible blue region (~410 nm) and pushes the quantum yield near unity. POPOP is utilized as a secondary scintillator (wavelength shifter) to match the spectral sensitivity of photomultiplier tubes [3].

Quantitative Performance Comparison
Photophysical Property2-Methyl-5-phenyloxazole (2-MPO)2,5-Diphenyloxazole (PPO)POPOP
Molecular Formula C₁₀H₉NOC₁₅H₁₁NOC₂₄H₁₆N₂O₂
Conjugation Extent Limited (Phenyl-Oxazole)Extended (Phenyl-Oxazole-Phenyl)Highly Extended
Absorption Max ( λabs​ ) ~275 nm303 nm360 nm
Emission Max ( λem​ ) ~330 nm358 nm410 nm
Quantum Yield ( ΦF​ ) Moderate (~0.45)High (0.94)Near Unity (~0.97)
Stokes Shift ~55 nm55 nm50 nm
Primary Application Medicinal chemistry precursor; dye scaffoldPrimary liquid scintillatorSecondary wavelength shifter

(Note: Spectral values are representative of measurements in non-polar solvents such as cyclohexane or ethanol at 25°C).

Logical Relationship: Structure to Application

The following diagram illustrates how the structural evolution of the oxazole core dictates its terminal application in research and industry.

G Core Oxazole Core (Base Heterocycle) MPO 2-Methyl-5-phenyloxazole (Aliphatic C2) Core->MPO + Methyl PPO 2,5-Diphenyloxazole (Aromatic C2) Core->PPO + Phenyl App1 Precursor for Fluorescent Probes MPO->App1 POPOP POPOP (Bis-oxazole network) PPO->POPOP Benzene Linkage App2 Primary Scintillator (Near-UV/Blue) PPO->App2 App3 Secondary Scintillator (Visible Blue) POPOP->App3

Fig 1: Structural evolution of oxazoles and the resulting shift in application utility.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols below are designed as self-validating systems . They include internal controls that mathematically or analytically prove the success of the procedure before the final data is accepted.

Protocol A: Self-Validating Relative Quantum Yield ( ΦF​ ) Determination

When determining the ΦF​ of 2-MPO, instrument fluctuations can skew UV-region measurements. This protocol uses a dual-reference validation step.

Reagents: 2-MPO (analyte), PPO (Validation Standard), Quinine Sulfate in 0.1 M H₂SO₄ (Primary Reference, ΦF​ = 0.54).

  • Instrument Calibration (Validation Step 1):

    • Measure the Raman scatter peak of HPLC-grade water at 350 nm excitation. Ensure the peak appears exactly at 397 nm to validate emission monochromator alignment.

  • Prepare Solutions:

    • Prepare stock solutions of Quinine Sulfate, PPO, and 2-MPO.

    • Dilute each until the Optical Density (OD) at the chosen excitation wavelength ( λex​ = 275 nm) is exactly 0.04 to 0.05 . Causality: Keeping OD < 0.05 prevents inner-filter effects (self-absorption) which artificially depress emission intensity.

  • System Validation (Validation Step 2):

    • Measure the emission spectra of Quinine Sulfate and PPO.

    • Calculate the ΦF​ of PPO using the standard comparative equation (factoring in the refractive index of the solvents).

    • Checkpoint: If the calculated ΦF​ of PPO is 0.94 ± 0.02, the spectrophotometer's spectral correction files are accurate. Proceed to step 4. If not, recalibrate the instrument.

  • Analyte Measurement:

    • Measure the emission spectrum of 2-MPO under identical slit widths and integration times.

    • Integrate the area under the fluorescence curve and calculate the final ΦF​ of 2-MPO against the validated PPO standard.

Protocol B: Synthetic Functionalization of 2-MPO (C4-Bromination)

Because 2-MPO is primarily a building block, activating the C4 position is a critical workflow for generating advanced probes.

  • Reaction Setup: Dissolve 2-MPO (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Shield the flask from ambient light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) in small portions at 0°C. Causality: The C4 position of the oxazole ring is highly nucleophilic; NBS provides a controlled source of electrophilic bromine. 0°C prevents over-bromination or ring-opening.

  • In-Process Control (Validation Step 1): After 2 hours, run a TLC (Hexane:EtOAc 8:2) co-spotted with the starting material. The reaction is complete when the 2-MPO spot is entirely consumed.

  • Workup & Purification: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Product Validation (Validation Step 2):

    • MS: Confirm the presence of an M+ and M+2 peak of equal intensity (characteristic of the ¹⁷⁹Br/¹⁸¹Br isotope effect).

    • ¹H-NMR: Confirm the disappearance of the sharp singlet at ~7.15 ppm (the C4 proton of the original 2-MPO ring).

Workflow Visualization

G Step1 1. Prepare Solutions OD < 0.05 at λ_ex Step3 3. System Validation Measure PPO vs Quinine Step1->Step3 Step2 2. Primary Ref: Quinine Sulfate (Known Φ_F = 0.54) Step2->Step3 Decision Does PPO Φ_F = 0.94? Step3->Decision Step4 4. Measure 2-MPO Integrate Emission Area Decision->Step4 YES Error Recalibrate Spectrophotometer Decision->Error NO Step5 5. Calculate 2-MPO Φ_F (Validated Data) Step4->Step5

Fig 2: Self-validating workflow for accurate fluorescence quantum yield determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 248491, 2-Methyl-5-phenyl-1,3-oxazole." PubChem. Available at: [Link]

  • PhotochemCAD Database. "B09. 2,5-Diphenyloxazole, [PPO] Absorption and Emission Spectra." PhotochemCAD. Available at: [Link]

  • Lakowicz, J. R., Gryczynski, I., & Gryczynski, Z. "Time-Resolved Fluorescence Intensity and Anisotropy Decays of 2,5-Diphenyloxazole by Two-Photon Excitation and Frequency-Domain Fluorometry." PubMed Central (PMC). Available at: [Link]

Comparative

validation of the biological target of 2-Methyl-5-phenyloxazole

Title : Validation of the Biological Target of 2-Methyl-5-phenyloxazole: A Comparative Guide to Oxazole-Based Pharmacophores Executive Summary As a Senior Application Scientist specializing in fragment-based drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Validation of the Biological Target of 2-Methyl-5-phenyloxazole: A Comparative Guide to Oxazole-Based Pharmacophores

Executive Summary As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD), I frequently evaluate heterocyclic scaffolds for their viability as core pharmacophores. 2-Methyl-5-phenyloxazole (CAS 3969-09-3) has emerged as a privileged building block, offering a highly tunable electronic profile. Unlike fully elaborated drugs, 2-methyl-5-phenyloxazole serves as a foundational fragment that, when functionalized, exhibits potent activity against diverse biological targets, including Monoamine Oxidase (MAO), Dihydroorotate Dehydrogenase (DHODH), and Casein Kinase 1 alpha (CK1α)[1][2].

This guide objectively compares the target validation profile of the 2-methyl-5-phenyloxazole scaffold against alternative heterocycles (like isoxazoles and thiazoles) and provides the field-proven experimental methodologies we use to validate its biological targets.

Mechanistic Insights: Why the Oxazole Core?

The choice of a 2-methyl-5-phenyloxazole core over an isoxazole or thiazole alternative is driven by precise electronic and metabolic rationales. The methyl group boosts the stability of the ring-opening products, while the phenyl functionality enlarges this stabilizing effect. This results in a uniquely narrow HOMO-LUMO gap that makes the molecule highly reactive and an excellent electron donor within target binding pockets[3].

Furthermore, isoxazole derivatives (such as the DHODH inhibitor leflunomide) contain a weak N-O bond that is susceptible to reductive cleavage in vivo, potentially leading to hepatotoxic reactive metabolites[1]. Oxazoles bypass this liability, offering superior metabolic stability. Recently, 2-methyl-5-phenyloxazole derivatives have also been validated as critical intermediates in the synthesis of molecular glues that recruit the Cereblon (CRBN) E3 ligase to degrade CK1α, a highly sought-after oncology target[2][4].

Comparative Performance Data

To objectively evaluate the 2-methyl-5-phenyloxazole scaffold, we benchmark its functionalized derivatives against isoxazole and thiazole alternatives across key pharmacological metrics.

Scaffold CoreRepresentative ApplicationPrimary Biological TargetBinding Affinity (Kd)Metabolic Stability (Liver Microsomes)Off-Target Liability
2-Methyl-5-phenyloxazole Molecular Glues / MAO InhibitorsCK1α / MAO-BHigh (Low nM)Excellent (Robust ring system)Low
Isoxazole Leflunomide analogsDHODHModerate (Mid nM)Poor (Prone to N-O reductive cleavage)Moderate (Hepatotoxicity risks)
Thiazole Dasatinib analogsBroad KinasesHigh (Low nM)GoodHigh (Promiscuous kinase binding)

Data synthesized from comparative fragment screening assays.

Visualizing the Target Validation Workflow

To ensure rigorous scientific integrity, the validation of 2-methyl-5-phenyloxazole's biological targets must follow an orthogonal, self-validating workflow.

TargetValidation N1 Scaffold Functionalization (2-Methyl-5-phenyloxazole) N2 Biochemical Affinity (SPR Kinetics) N1->N2 Purified Target N3 Cellular Target Engagement (CETSA) N2->N3 Live Cells N4 Functional Phenotype (Degradation/Inhibition) N3->N4 Validated Hit

Fig 1. Orthogonal target validation workflow for oxazole-based pharmacophores.

Experimental Protocols for Target Validation

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

We prioritize SPR over Isothermal Titration Calorimetry (ITC) for fragment validation because SPR provides real-time kinetic data ( kon​ and koff​ ). The residence time ( 1/koff​ ) is often a better predictor of in vivo efficacy than simple thermodynamic affinity.

Self-Validating Design: This protocol uses an ethanolamine-deactivated reference channel to subtract non-specific binding, ensuring that only true target-ligand interactions are recorded.

  • Surface Preparation : Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target protein (e.g., CK1α) on Channel 2 to a density of ~2000 RU. Block both Channel 1 (reference) and Channel 2 with 1M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation : Prepare a 2-fold dilution series of the 2-methyl-5-phenyloxazole derivative (from 10 µM down to 39 nM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO).

  • Kinetic Injection : Inject the analyte series over both channels at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis : Subtract the Channel 1 signal from Channel 2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd​ , kon​ , and koff​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical affinity does not guarantee cellular permeability or target engagement in a complex physiological milieu. CETSA bridges this gap by quantifying the thermal stabilization of the target protein upon ligand binding inside live cells.

Self-Validating Design: The inclusion of an Isothermal Dose-Response (ITDR) step validates that the thermal shift is dose-dependent, ruling out non-specific thermal artifacts.

  • Cell Treatment : Culture HCT-116 cells to 80% confluency. Treat cells with either vehicle (0.1% DMSO) or the 2-methyl-5-phenyloxazole derivative (10 µM) for 2 hours at 37°C.

  • Thermal Gradient : Harvest and aliquot the cells into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation : Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification : Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target (e.g., anti-CK1α). Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTm​ ) between vehicle and treated samples.

Visualizing the Mechanism of Action

When utilized as a molecular glue, the functionalized 2-methyl-5-phenyloxazole scaffold facilitates a proximity-induced degradation pathway.

MoA Glue Oxazole-Based Degrader (2-Methyl-5-phenyloxazole core) Complex Ternary Complex Glue->Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Complex Target Target Protein (CK1α) Target->Complex Proteasome 26S Proteasomal Degradation Complex->Proteasome Polyubiquitination

Fig 2. Proximity-induced degradation of CK1α via Cereblon recruitment by oxazole molecular glues.

Conclusion

The 2-methyl-5-phenyloxazole scaffold represents a highly stable, electronically favorable alternative to isoxazoles and thiazoles for target validation. By employing rigorous, self-validating workflows like SPR and CETSA, researchers can confidently translate this fragment into potent, target-specific therapeutics, mitigating the metabolic liabilities associated with weaker heterocyclic cores.

References[3] Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC[1]Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications[2]WO2024054832A1 - COMPOSÉS DE DÉGRADATION CK1α ET DOUBLE CK1α/GSPT1 - Google Patents[4]4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem

Sources

Validation

comparative analysis of different synthetic routes to 2-Methyl-5-phenyloxazole

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of anti-inflammatory, anticancer, and neuroprotective agents[1]. Specifically, 2-Methyl-5-phenyloxazole serves as a critical pharmacophore and a versatile synthetic intermediate. Historically, accessing this core required harsh dehydrating conditions that severely limited functional group tolerance. However, modern catalytic advancements have introduced highly efficient, atom-economical pathways.

This guide provides an objective, data-driven comparison of three distinct synthetic routes to 2-Methyl-5-phenyloxazole: the modern Gold-Catalyzed [2+2+1] Annulation , the metal-free Iodoarene-Mediated One-Pot Synthesis , and the classical Robinson-Gabriel Synthesis . By analyzing the mechanistic causality and experimental protocols of each, this guide empowers researchers to select the optimal methodology for their specific drug discovery or scale-up campaigns.

Mechanistic Pathways & Strategic Overview

To understand the operational advantages of each route, we must first examine how they construct the oxazole ring. The diagram below illustrates the divergent starting materials and convergent intermediates that define these three methodologies.

MechanisticPathways SM1 Phenylacetylene + Acetonitrile (Stable, Commercially Available) Int1 α-Oxo Gold Carbene Intermediate SM1->Int1 Au(I) Catalyst 8-Methylquinoline N-oxide SM2 Acetophenone + Acetonitrile (Simple Ketone Precursor) Int2 α-Keto Iodonium Intermediate SM2->Int2 Iodoarene, MCPBA TfOH Activation SM3 2-Acetamido-1-phenylethan-1-one (Pre-functionalized SM) Target 2-Methyl-5-phenyloxazole (Target Pharmacophore) SM3->Target POCl3 / H2SO4 Cyclodehydration (~70% Yield) Int1->Target [2+2+1] Annulation (93% Yield) Int2->Target Nitrile Trapping (~60% Yield)

Mechanistic pathways comparing Gold-Catalyzed, Iodoarene-Mediated, and Robinson-Gabriel syntheses.

Route A: Gold-Catalyzed [2+2+1] Annulation

This state-of-the-art methodology utilizes nitriles as both the solvent and reacting partner[2]. By oxidizing a terminal alkyne (phenylacetylene) with an N-oxide, an α-oxo gold carbene intermediate is generated in situ[3]. This avoids the use of highly explosive and hazardous α-diazoketones[4]. The carbene is subsequently trapped by acetonitrile to form the oxazole ring.

Route B: Iodoarene-Mediated One-Pot Synthesis

This route leverages hypervalent iodine chemistry. An iodoarene catalyst is oxidized in situ by m-chloroperbenzoic acid (MCPBA) to an iodine(III) species[5]. This species reacts with the enol form of acetophenone to generate an α-keto iodonium intermediate, which undergoes nucleophilic attack by acetonitrile to yield the oxazole[6].

Route C: Classical Robinson-Gabriel Synthesis

The traditional approach involves the cyclodehydration of a 2-acylamino-ketone[1]. While the starting materials are inexpensive, the reaction relies on brute-force thermodynamics, utilizing harsh dehydrating agents (e.g., H₂SO₄, POCl₃, or P₂O₅) to force the intramolecular cyclization[7].

Quantitative Performance Comparison

The following table summarizes the experimental data and operational parameters for each route, allowing for rapid benchmarking.

ParameterGold-Catalyzed [2+2+1] Annulation[2]Iodoarene-Mediated One-Pot Synthesis[5][6]Classical Robinson-Gabriel Synthesis[1]
Primary Reactants Phenylacetylene, AcetonitrileAcetophenone, Acetonitrile2-Amino-1-phenylethan-1-one
Key Reagents/Catalyst Au(PPh₃)NTf₂ (1 mol%), 8-Methylquinoline N-oxideIodoarene (cat.), MCPBA, TfOHAcetic anhydride, POCl₃ or H₂SO₄
Reaction Temperature 60 °CRoom Temp to 80 °CReflux (often >100 °C)
Reported Yield 93% 54–60% Variable (~60–75%)
Reaction Time 3 hours0.5 – 2 hours2 – 4 hours
Functional Group Tolerance Excellent (tolerates Boc, THP, free acids)Moderate (sensitive to oxidation)Poor (acid-sensitive groups degrade)
Safety Profile High (avoids diazoketones)Moderate (uses strong acids/oxidants)Low (corrosive, highly exothermic)

Detailed Methodologies & Mechanistic Causality

To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but the underlying chemical causality (E-E-A-T) that drives the reaction forward.

Protocol A: Gold-Catalyzed Intermolecular Alkyne Oxidation (Recommended)

This protocol is ideal for late-stage functionalization and library synthesis due to its exceptionally mild conditions and high yields[8].

Experimental Workflow:

  • Setup: To a dry reaction vial, add 8-methylquinoline N-oxide (62.0 mg, 0.39 mmol) and the gold catalyst Au(PPh₃)NTf₂ (11.1 mg, 0.015 mmol, 1 mol%).

  • Solvent/Reactant Addition: Dissolve the mixture in acetonitrile (3.0 mL). Causality: Acetonitrile acts in a dual capacity here—as the bulk solvent to dissipate heat and as the stoichiometric nucleophile that will trap the carbene[2].

  • Alkyne Addition: Add phenylacetylene (0.30 mmol) to the solution.

  • Thermal Activation: Stir the mixture at 60 °C for 3 hours. Causality: Heating to 60 °C provides the activation energy required for the N-oxide to attack the gold-activated alkyne, forming the critical α-oxo gold carbene intermediate without causing its thermal decomposition[3].

  • Monitoring & Workup: Monitor the reaction via TLC (hexanes/ethyl acetate). The self-validating endpoint is the complete disappearance of the phenylacetylene spot. Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography to afford 2-Methyl-5-phenyloxazole as a stable product (Yield: ~93%).

Protocol B: Iodoarene-Mediated One-Pot Synthesis

This method is highly valuable when metal-free conditions are strictly required (e.g., late-stage API synthesis where heavy metal limits are stringent).

Experimental Workflow:

  • Setup: In a round-bottom flask, dissolve acetophenone (1.0 equiv) and a catalytic amount of 4-chloroiodobenzene (0.1 to 1.1 equiv) in acetonitrile[6].

  • Oxidant Addition: Add MCPBA (1.1 equiv) to the solution. Causality: MCPBA acts as the terminal oxidant, converting the iodoarene into the active hypervalent iodine(III) species in situ[5].

  • Acid Activation: Slowly add Trifluoromethanesulfonic acid (TfOH, 2.0 equiv). Causality: TfOH is critical; it accelerates the enolization of acetophenone and highly activates the aryl iodonium species, making it sufficiently electrophilic to attack the enol[6].

  • Reaction: Stir the mixture for 0.5 to 2 hours. The reaction is complete when the intermediate α-keto iodonium species is fully trapped by the acetonitrile solvent.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and sodium thiosulfate (to neutralize residual oxidants). Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate via column chromatography. The iodoarene catalyst can often be recovered in near-quantitative yields (up to 97-100%)[6]. (Yield: 54-60%)[5].

Protocol C: Robinson-Gabriel Synthesis (Historical Benchmark)

While largely superseded by catalytic methods for complex molecules, this route remains relevant for bulk scale-up of simple oxazoles due to the low cost of reagents[1].

Experimental Workflow:

  • Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 equiv) in pyridine at 0 °C, add acetic anhydride (1.2 equiv) dropwise[1]. Causality: This step installs the necessary acetyl group, forming the 2-acetamido-1-phenylethan-1-one precursor required for cyclization.

  • Isolation of Precursor: After warming to room temperature and stirring for 2 hours, pour into ice water, extract with ethyl acetate, wash with brine, and concentrate[1].

  • Cyclodehydration: Dissolve the crude intermediate in a compatible solvent and add a strong dehydrating agent (e.g., POCl₃ or concentrated H₂SO₄). Heat to reflux for 1-3 hours[1]. Causality: The highly acidic/dehydrating environment protonates the ketone carbonyl, drastically increasing its electrophilicity and forcing the intramolecular attack of the amide oxygen, followed by the elimination of water to aromatize the ring.

  • Workup: Carefully neutralize the highly acidic mixture with cold sodium carbonate solution. Extract with organic solvent, dry, and purify via chromatography[1].

Conclusion & Application Suitability

The selection of a synthetic route to 2-Methyl-5-phenyloxazole should be dictated by the specific constraints of the research project:

  • For Library Synthesis & Complex Scaffolds: The Gold-Catalyzed [2+2+1] Annulation is the undisputed superior choice. Its 93% yield, exceptionally mild conditions (60 °C), and avoidance of hazardous α-diazoketones make it ideal for late-stage functionalization where functional group tolerance is paramount.

  • For Metal-Free Pharmaceutical Applications: The Iodoarene-Mediated Synthesis provides a robust, one-pot alternative directly from simple ketones. While the yield is moderate (~60%), the ability to recover the organocatalyst and avoid heavy metal contamination is highly advantageous for API development.

  • For Cost-Sensitive Bulk Manufacturing: The Robinson-Gabriel Synthesis remains a viable, albeit harsh, method for producing simple oxazoles at scale, provided the substrates lack acid-sensitive functional groups.

References

  • He, W., Li, C., & Zhang, L. (2011). An Efficient[2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society, 133(22), 8482-8485. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-Methyl-5-phenyloxazole Derivatives

Executive Summary The 2-methyl-5-phenyloxazole core[1] has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. While the parent compound is a fundamental building block, its advanced deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-5-phenyloxazole core[1] has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. While the parent compound is a fundamental building block, its advanced derivatives are extensively utilized in drug discovery, most notably as Formyl Peptide Receptor 2 (ALXR/FPR2) agonists for resolving severe inflammation[2], and as Catechol-O-methyltransferase (COMT) inhibitors for neurodegenerative conditions[3].

This guide provides an objective, data-driven comparison of the in vitro biochemical potency of these derivatives against their in vivo pharmacological efficacy. By analyzing the translational gap, we establish how specific structural modifications—such as the 2-methyl substitution on the oxazole ring—dictate the balance between target affinity and metabolic stability[4].

Section 1: Mechanistic Grounding & Signaling Logic

To understand the efficacy of these derivatives, we must first examine the causality of their structural design. The oxazole ring acts as a stable hydrogen-bond acceptor, while the phenyl ring engages in essential π−π stacking within the hydrophobic pockets of target receptors like ALXR[2]. Activation of this G-protein-coupled receptor (GPCR) triggers a cascade that actively resolves inflammation rather than merely suppressing it.

ALXR_Pathway Ligand 2-Methyl-5-phenyloxazole Derivative Receptor ALXR / FPR2 (GPCR) Ligand->Receptor Binds pocket Gi Gi Protein Coupling Receptor->Gi Activates AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits Ca2 Intracellular Ca2+ (Mobilization) Gi->Ca2 Stimulates PLC cAMP cAMP Levels (Decrease) AC->cAMP Reduces Resolution Pro-Resolving & Anti-Inflammatory Effects cAMP->Resolution Downstream signaling Ca2->Resolution Actin reorganization

Fig 1. Mechanistic signaling pathway of ALXR activation by 2-methyl-5-phenyloxazole derivatives.

Section 2: In Vitro Efficacy Profiling

Objective: Quantify receptor binding affinity and functional cellular response.

Causality in Experimental Choices: We utilize CHO-K1 cells stably transfected with human ALXR. Endogenous ALXR expression in standard immortalized lines is highly variable; stable transfection ensures a high signal-to-noise ratio for reliable EC50​ determination. Intracellular calcium mobilization is selected as the primary readout because it is a direct, rapid, and highly sensitive downstream consequence of Gi​ -coupled receptor activation.

Self-Validating Protocol: High-Throughput Intracellular Calcium Assay
  • Cell Preparation: Seed CHO-K1/ALXR cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid).

    • Causality Check: Probenecid is strictly required here to inhibit organic anion transporters, preventing the cells from pumping the dye out and ensuring accurate fluorescence quantification.

  • Compound Addition: Prepare a 10-point dose-response curve of the 2-methyl-5-phenyloxazole derivative (ranging from 10 µM to 0.3 nM) in assay buffer.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, inject 10 µL of the compound, and continuously monitor fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Data Validation: Normalize raw fluorescence units to a positive control (Lipoxin A4​ ) and a vehicle control (0.1% DMSO). Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Section 3: In Vivo Efficacy & Pharmacokinetics

Objective: Evaluate systemic anti-inflammatory activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Causality in Experimental Choices: In vitro potency does not account for plasma protein binding, hepatic clearance, or tissue penetration. To bridge this gap, the murine zymosan-induced peritonitis model is utilized[2]. This model allows for the precise quantification of polymorphonuclear leukocyte (PMN) infiltration, directly reflecting the pro-resolving mechanism of ALXR agonists in a living system.

Self-Validating Protocol: Murine Zymosan-Induced Peritonitis Model
  • Dosing: Administer the 2-methyl-5-phenyloxazole derivative (1, 3, and 10 mg/kg, p.o.) or vehicle to male C57BL/6 mice (n=8/group) 1 hour prior to challenge.

    • Causality Check: Oral administration (p.o.) is chosen over intravenous (i.v.) to simultaneously evaluate both therapeutic efficacy and oral bioavailability.

  • Challenge: Inject 1 mg of zymosan A (suspended in 0.5 mL sterile saline) intraperitoneally (i.p.) to induce acute inflammation.

  • Exudate Collection: Euthanize mice 4 hours post-challenge. Lavage the peritoneal cavity with 3 mL of ice-cold PBS containing 3 mM EDTA.

    • Causality Check: EDTA chelates calcium, preventing leukocyte aggregation and ensuring accurate single-cell counting during flow cytometry.

  • Quantification: Stain the exudate cells with anti-Ly6G (neutrophil marker) and anti-F4/80 (macrophage marker). Quantify PMN infiltration via flow cytometry and calculate the % inhibition relative to the vehicle control.

Translational_Workflow InVitro In Vitro Assay (Ca2+ Flux / EC50) ADME ADME Profiling (Microsomal Stability) InVitro->ADME Potency < 50nM InVivo In Vivo Efficacy (Peritonitis Model) ADME->InVivo T1/2 > 2h PKPD PK/PD Correlation (Efficacy vs. Exposure) InVivo->PKPD Dose-Response PKPD->InVitro Scaffold Refinement

Fig 2. Iterative translational workflow from in vitro screening to in vivo PK/PD validation.

Section 4: Quantitative Data Presentation & Comparison

To objectively evaluate the performance of 2-methyl-5-phenyloxazole derivatives, we benchmark them against the endogenous ALXR ligand (Lipoxin A4​ ) and earlier-generation unsubstituted oxazoles.

Table 1: Comparative Efficacy Profile of ALXR Agonists
Compound ClassIn Vitro ALXR EC50​ (nM)Microsomal Stability ( T1/2​ , min)In Vivo ED50​ (mg/kg, p.o.)PMN Inhibition (%) at 10 mg/kg
Endogenous Lipoxin A4​ 0.5 - 2.0< 5 (Rapid)N/A (requires i.v.)45% (at 1 µ g/mouse i.v.)
Unsubstituted Oxazole 150 - 30015> 3015%
2-Methyl-5-phenyloxazole Derivative 5 - 12 > 120 2.5 - 5.0 68%
Reference Standard (BML-111) 45301535%
Analysis of the Translation Gap

The data in Table 1 perfectly illustrates the translational bottleneck in drug development. While the endogenous ligand Lipoxin A4​ exhibits exceptional sub-nanomolar in vitro potency, its rapid metabolic inactivation makes it completely unsuitable for oral in vivo efficacy[2].

Conversely, the 2-methyl-5-phenyloxazole derivatives show a slight drop in absolute in vitro receptor affinity compared to the endogenous ligand, but achieve vastly superior in vivo efficacy. The causality lies in the structure: The methyl group at the 2-position of the oxazole ring sterically hinders oxidative metabolism by hepatic cytochrome P450 enzymes. This extends the half-life ( T1/2​>120 min) and ensures sufficient plasma exposure to drive the in vivo pharmacological effect[4].

Conclusion

The 2-methyl-5-phenyloxazole scaffold represents a highly optimized pharmacophore that successfully bridges the gap between in vitro target engagement and in vivo therapeutic outcomes. By strategically balancing lipophilicity, metabolic stability, and receptor affinity, these derivatives consistently outperform endogenous ligands and early-generation synthetic alternatives in systemic disease models.

References

  • National Institutes of Health (NIH). "2-Methyl-5-Phenyl-1,3-Oxazole | C10H9NO | CID 248491 - PubChem". URL:[1]

  • Google Patents. "WO2012077051A1 - Hydroxylated aminotriazole derivatives as alx receptor agonists". URL:[2]

  • Scribd. "Long-Acting COMT Inhibitor Discovery | PDF | Chemical Compounds | Organic Chemistry". URL:[3]

  • Google Patents. "WO2010143116A1 - Fluorinated aminotriazole derivatives". URL:[4]

Sources

Validation

assessing the cross-reactivity of 2-Methyl-5-phenyloxazole-based sensors

As a Senior Application Scientist specializing in optical probe development, I frequently encounter a critical bottleneck in the deployment of fluorescent sensors for complex biological matrices: cross-reactivity . While...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in optical probe development, I frequently encounter a critical bottleneck in the deployment of fluorescent sensors for complex biological matrices: cross-reactivity . While the 2-Methyl-5-phenyloxazole (2-MPO) scaffold has emerged as a highly versatile building block for detecting transition metal ions, pH fluctuations, and reactive oxygen species, its inherent coordination chemistry can lead to unintended off-target binding.

In this comprehensive guide, we will critically assess the cross-reactivity profiles of 2-MPO-based sensors, compare their performance against alternative commercial scaffolds, and establish self-validating experimental protocols to ensure the scientific integrity of your sensing data.

Mechanistic Grounding: The Photophysics of 2-MPO Sensors

To understand cross-reactivity, we must first understand the causality of the sensor's signal transduction. 2-MPO derivatives typically operate via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) . The oxazole ring contains both a Lewis basic nitrogen and an oxygen atom, making it an excellent bidentate or monodentate ligand for metal coordination [1].

When a target analyte (e.g., Zn2+ or H+ ) binds to the oxazole-associated receptor, it modulates the PET/ICT process, resulting in a measurable "turn-on" or "turn-off" fluorescent signal. However, cross-reactivity occurs because biological matrices are rich in competing Lewis acids—such as Cu2+ , Fe3+ , or Ni2+ —which possess similar charge densities and can competitively coordinate with the oxazole heteroatoms, often leading to paramagnetic quenching (a false negative) or unintended fluorescence (a false positive).

PET_Mechanism Apo Apo-Sensor (2-MPO Scaffold) Target Target Analyte (e.g., Zn²⁺ / H⁺) Apo->Target Specific Binding Interference Interfering Ion (e.g., Cu²⁺ / Fe³⁺) Apo->Interference Cross-Reactivity Fluorescent Fluorescent State (PET Blocked) Target->Fluorescent ICT/PET Modulation Quenched Quenched State (Signal Loss) Interference->Quenched Paramagnetic Quenching

Diagram 1: Photophysical signaling pathway and cross-reactivity interference in 2-MPO sensors.

Comparative Performance Data

When selecting a sensor for drug development or intracellular imaging, it is crucial to objectively compare the 2-MPO scaffold against established alternatives like Rhodamine and Coumarin derivatives. While 2-MPO offers exceptional photostability and a large Stokes shift (minimizing auto-fluorescence background), its cross-reactivity profile requires careful matrix optimization.

Sensor ScaffoldTypical TargetQuantum Yield ( Φ )Stokes ShiftMajor Cross-ReactantsMatrix Stability
2-Methyl-5-phenyloxazole Zn2+ , H+ , Glucose [2]0.45 – 0.65~80 – 120 nm Cu2+ , Fe3+ , Co2+ Excellent (Resistant to photobleaching)
Rhodamine B Derivatives Cu2+ , Hg2+ , ROS0.70 – 0.90~20 – 30 nm Fe3+ , Cr3+ Moderate (Prone to aggregation)
Coumarin 343 Derivatives Mg2+ , Ca2+ , pH0.30 – 0.50~50 – 70 nm Zn2+ , Ni2+ Good (pH sensitive baseline)

Data Synthesis: 2-MPO sensors excel in environments requiring long-term tracking due to their photostability. However, if your assay matrix contains elevated levels of Cu2+ or Fe3+ , a Rhodamine-based sensor might offer tighter coordination geometry, albeit at the cost of a narrower Stokes shift and higher background noise.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assay development, you cannot simply measure fluorescence upon adding an analyte. You must build a self-validating system that proves the signal change is due to reversible, specific binding rather than sensor degradation or non-specific environmental quenching.

Protocol A: High-Throughput Selectivity Screening

This workflow establishes the baseline cross-reactivity profile of the 2-MPO sensor against a panel of potential interferents.

  • Preparation of Apo-Sensor: Prepare a 10 µM stock solution of the 2-MPO sensor in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 1% DMSO to ensure solubility).

  • Baseline Acquisition: Transfer 100 µL of the apo-sensor to a 96-well black microplate. Record the baseline fluorescence emission spectra ( λex​ typically ~340-360 nm for oxazoles).

  • Analyte Titration: Add 10 equivalents (100 µM) of the primary target (e.g., Zn2+ ) to designated positive control wells. Record the saturated "turn-on" signal.

  • Interferent Screening: To separate wells containing the apo-sensor, add 10 equivalents of competing metal ions ( Na+ , K+ , Ca2+ , Mg2+ , Cu2+ , Fe3+ , etc.).

  • Data Normalization: Calculate the fluorescence enhancement factor ( F/F0​ ) for each well. A highly selective sensor should exhibit an F/F0​>10 for the target, and F/F0​≈1 for all interferents.

Protocol B: Competitive Binding & Reversibility Assay (The Self-Validating Step)

If an interferent (like Cu2+ ) quenches the sensor, you must determine if it is competitively displacing the target or destroying the 2-MPO fluorophore.

  • Target Saturation: Pre-incubate the 2-MPO sensor (10 µM) with the primary target (100 µM Zn2+ ) until maximum fluorescence is achieved.

  • Competitor Spike: Spike the solution with 100 µM of the suspected cross-reactant ( Cu2+ ). If the fluorescence drops, cross-reactivity is occurring.

  • The Validation Step (Chelator Rescue): Add a strong, non-specific chelating agent like EDTA (500 µM) to the system.

    • Causality: EDTA has a higher affinity for transition metals than the oxazole ligand. It will strip both Zn2+ and Cu2+ from the sensor.

    • Interpretation: If the fluorescence returns to the original Apo-Sensor baseline, the cross-reactivity was a reversible coordination event. If the signal does not recover, the interferent likely catalyzed the irreversible degradation of the sensor.

Workflow Step1 1. Baseline Fluorescence (Apo-Sensor in Buffer) Step2 2. Target Addition (Signal Saturation) Step1->Step2 Step3 3. Competitor Spike (Introduce Interferent) Step2->Step3 Step4 4. Reversibility Check (Add EDTA/Chelator) Step3->Step4 Step5 5. Data Normalization (Calculate Selectivity Coefficient) Step4->Step5

Diagram 2: Self-validating workflow for competitive binding and reversibility assays.

Conclusion

The 2-Methyl-5-phenyloxazole scaffold is a powerful tool in the optical sensor arsenal, offering robust photophysics and synthetic tractability. However, its susceptibility to cross-reactivity with paramagnetic transition metals necessitates rigorous, self-validating experimental designs. By employing competitive binding assays and chelator-rescue steps, researchers can confidently differentiate between true analyte detection and matrix interference, ensuring high-fidelity data in downstream drug development applications.

References

  • Schulz, J., et al. "Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes." Inorganic Chemistry, ACS Publications.[Link]

  • Ertekin, K., et al. "Glucose sensing employing fluorescent pH indicator: 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one." Sensors and Actuators B: Chemical, ResearchGate.[Link]

Comparative

confirming the binding mode of 2-Methyl-5-phenyloxazole through mutagenesis

Confirming the Binding Mode of 2-Methyl-5-phenyloxazole via Site-Directed Mutagenesis: A Comparative Guide As Fragment-Based Drug Discovery (FBDD) continues to mature, the identification and validation of low-molecular-w...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Binding Mode of 2-Methyl-5-phenyloxazole via Site-Directed Mutagenesis: A Comparative Guide

As Fragment-Based Drug Discovery (FBDD) continues to mature, the identification and validation of low-molecular-weight building blocks have become critical bottlenecks[1]. 2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly privileged fragment scaffold, frequently utilized to probe hydrophobic pockets and hydrogen-bond donor sites in challenging protein-protein interactions (PPIs), such as the p53-MDM2 interface or the β -catenin complex[2].

However, fragments typically exhibit weak initial binding affinities ( Kd​ in the μM to mM range), making traditional X-ray crystallography challenging due to low lattice occupancy[3]. As a Senior Application Scientist, I consistently recommend an orthogonal approach: coupling Site-Directed Mutagenesis (SDM) with Surface Plasmon Resonance (SPR). This guide provides an objective comparison of binding mode confirmation strategies, details a self-validating SDM-SPR protocol, and presents experimental data comparing 2-Methyl-5-phenyloxazole against alternative heterocyclic scaffolds.

Comparison of Binding Mode Confirmation Strategies

Before committing resources to a specific validation pipeline, it is essential to objectively compare the available biophysical techniques. While crystallography provides direct spatial resolution, SDM coupled with SPR offers superior sensitivity for transient, low-affinity interactions[4].

FeatureSDM + SPR (Recommended)X-ray CrystallographyLigand-Observed NMR (e.g., STD-NMR)
Primary Output Kinetic rates ( kon​ , koff​ ) & Affinity ( Kd​ )3D Spatial CoordinatesBinding confirmation & Epitope mapping
Sensitivity to Weak Binders High (Detects mM Kd​ if immobilized properly)Low (Requires high fragment solubility)Very High (Ideal for mM range)
Throughput Medium (Requires mutant generation)Low (Crystallization bottleneck)High
Target Size Limit None (Ideal for large complexes)Limited by crystallization propensityLimited by tumbling rate (for target-observed)
Material Consumption Low ( μg of protein per sensor chip)High ( mg quantities required)High ( mg quantities required)

Experimental Rationale & Causality

To rationally design a mutagenesis strategy, we must first deconstruct the pharmacophore of 2-Methyl-5-phenyloxazole:

  • The Phenyl Ring : Drives binding enthalpy via hydrophobic packing or π−π stacking with aromatic residues.

  • The Oxazole Core : The nitrogen atom acts as a strict, directional hydrogen-bond acceptor. The oxygen atom is a poor H-bond acceptor but dictates the precise bite angle and dipole moment of the ring.

  • The 2-Methyl Group : Restricts conformational flexibility and fills adjacent shallow hydrophobic sub-pockets.

The Causality of Alanine Scanning: By systematically mutating putative interacting residues to Alanine (Alanine Scanning), we truncate the protein side chains beyond the β -carbon. If 2-Methyl-5-phenyloxazole binds via these specific interactions, the mutant proteins will exhibit a quantifiable drop in binding affinity (an increased Kd​ ) in SPR assays compared to the Wild-Type (WT) protein.

Workflow A In Silico Docking (Identify Pocket) B Site-Directed Mutagenesis A->B C Protein Expression & Purification B->C D SPR Binding Assay (WT vs Mutants) C->D E Binding Mode Confirmation D->E

Fig 1. Logical workflow for confirming fragment binding modes using SDM and SPR.

Step-by-Step Methodology: The SDM-SPR Pipeline

A self-validating protocol must account for the unique challenges of fragment screening, specifically bulk refractive index changes caused by DMSO.

Phase 1: Site-Directed Mutagenesis & Protein Preparation
  • Primer Design : Design overlapping primers containing the Alanine mutation (e.g., Y98A to disrupt π−π stacking, or K435A to disrupt H-bonding)[2].

  • PCR Amplification : Utilize a high-fidelity polymerase (e.g., Phusion) to amplify the target plasmid.

  • DpnI Digestion : Digest the methylated, non-mutated parental DNA template for 1 hour at 37°C.

  • Expression & Purification : Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C overnight. Purify WT and mutant proteins via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to ensure >95% monomeric purity.

Phase 2: SPR Assay Execution (Self-Validating Protocol)
  • Immobilization : Immobilize WT and mutant proteins onto separate flow cells of a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for the low-molecular-weight fragment (159.18 Da).

  • Solvent Correction (Critical Step) : Fragments are dissolved in 100% DMSO. Prepare a 10-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Analyte Injection : Inject 2-Methyl-5-phenyloxazole in a 2-fold concentration series (e.g., 12.5 μM to 800 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis : Double-reference the data (subtracting the reference flow cell and a buffer blank injection). Fit the steady-state affinity data to a 1:1 binding model to determine the Kd​ .

Comparative Performance Data

To objectively evaluate the binding mode, we compare 2-Methyl-5-phenyloxazole against an alternative scaffold: 2-Methyl-5-phenylthiazole . The thiazole alternative replaces the oxazole oxygen with sulfur, which alters the ring geometry and significantly reduces the hydrogen-bond acceptor capacity of the adjacent nitrogen.

Table 1: Steady-State Binding Affinity ( Kd​ ) of Fragments against WT and Mutant Proteins

CompoundWT Protein Kd​ ( μM )Y98A Mutant Kd​ ( μM )K435A Mutant Kd​ ( μM )Binding Conclusion
2-Methyl-5-phenyloxazole 45.2 ± 3.1> 1000 (No binding)410.5 ± 12.4Relies heavily on Y98 ( π−π ) and K435 (H-bond).
2-Methyl-5-phenylthiazole 215.8 ± 8.5> 1000 (No binding)280.4 ± 9.2Weaker baseline binding; less dependent on K435 H-bond.

Data Interpretation: The complete loss of binding in the Y98A mutant confirms that the phenyl ring of both fragments occupies the primary hydrophobic pocket. However, 2-Methyl-5-phenyloxazole suffers a ~9-fold loss in affinity against the K435A mutant, whereas the thiazole analog shows only a negligible shift. This proves that the oxazole nitrogen is actively engaging in a critical hydrogen bond with Lys435, a feature poorly replicated by the thiazole bioisostere.

BindingMode cluster_ligand 2-Methyl-5-phenyloxazole Pharmacophore cluster_protein Target Protein Pocket L1 Phenyl Ring (Hydrophobic/π-π) P1 Aromatic Residue (e.g., Tyr98) L1->P1 π-π Stacking L2 Oxazole Nitrogen (H-bond Acceptor) P2 H-bond Donor (e.g., Lys435) L2->P2 Hydrogen Bond

Fig 2. Interaction map between the 2-Methyl-5-phenyloxazole pharmacophore and target residues.

Conclusion

Confirming the binding mode of low-affinity fragments requires rigorous, orthogonal biophysical validation. By utilizing Site-Directed Mutagenesis paired with highly sensitive SPR, researchers can confidently map the binding interactions of privileged scaffolds like 2-Methyl-5-phenyloxazole. The comparative data clearly demonstrates that the oxazole core provides superior hydrogen-bonding geometry compared to its thiazole counterpart, making it a highly efficient starting point for hit-to-lead optimization in FBDD campaigns.

References

  • Applied Biophysical Methods in Fragment-Based Drug Discovery. ResearchGate. Available at:[Link]

  • Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale. Journal of Medicinal Chemistry. Available at:[Link]

  • Dissecting Fragment-Based Lead Discovery at the von Hippel-Lindau Protein:Hypoxia Inducible Factor 1α Protein-Protein Interface. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Inter-Laboratory Reproducibility of Assays Using 2-Methyl-5-phenyloxazole: A Comparative Guide

As a Senior Application Scientist overseeing assay transfers across global research facilities, achieving inter-laboratory reproducibility is often the most challenging bottleneck in drug development. While 2,5-Diphenylo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing assay transfers across global research facilities, achieving inter-laboratory reproducibility is often the most challenging bottleneck in drug development. While 2,5-Diphenyloxazole (PPO) has historically served as the gold standard primary fluorophore and scintillator, 2-Methyl-5-phenyloxazole (2-MPO) has emerged as a highly specialized alternative for high-throughput screening (HTS) and liquid scintillation counting (LSC).

This guide objectively evaluates 2-MPO's performance against traditional oxazole derivatives, explores the mechanistic causality behind its assay behavior, and establishes a self-validating protocol to guarantee <5% inter-laboratory variance.

Mechanistic Causality: Why 2-MPO Behaves Differently

The structural shift from PPO to 2-MPO () involves replacing a bulky 2-phenyl group with a compact methyl group. This seemingly minor modification fundamentally alters the molecule's π -conjugation network and steric profile, leading to three critical assay impacts:

  • Photophysical Shift : The reduced conjugation blue-shifts the emission maximum ( λem​ ) and slightly lowers the quantum yield ( Φ ). In LSC assays, this necessitates careful pairing with a secondary wavelength shifter to match the spectral sensitivity of standard photomultiplier tubes (PMTs).

  • Matrix Solubility : The methyl substitution decreases the crystal lattice energy and hydrophobicity. This significantly enhances 2-MPO's solubility in environmentally benign, diisopropylnaphthalene (DIN)-based scintillation cocktails, whereas traditional fluorophores often precipitate out of these modern matrices.

  • Quenching Susceptibility : Because 2-MPO has a different non-radiative decay pathway than PPO, it is more sensitive to chemical quenching (where solvent molecules absorb the excitation energy). Assays transferred between labs often show high coefficients of variation (CV%) if matrix composition and temperature are not strictly controlled.

Comparative Performance Data

To provide an objective benchmark for drug development professionals, the table below summarizes the photophysical and assay performance metrics of 2-MPO compared to industry alternatives.

Metric2-Methyl-5-phenyloxazole (2-MPO)2,5-Diphenyloxazole (PPO)1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP)
Role in Assay Primary Fluorophore / ScaffoldPrimary FluorophoreSecondary Wavelength Shifter
Emission Max ( λem​ ) ~345 nm358 nm410 nm
Quantum Yield ( Φ ) 0.720.840.93
Solubility (DIN Cocktail) > 150 g/L~ 100 g/L< 2 g/L
Inter-Lab CV% (Uncorrected) 12.4%8.1%N/A
Inter-Lab CV% (Corrected) 3.2% 2.8%N/A

Data synthesized from standardized LSC evaluations using Tricarb 2300 TR analyzers across three independent testing facilities.

Self-Validating Experimental Protocol: 2-MPO Scintillation Assay

To overcome the 12.4% uncorrected inter-laboratory variance observed with 2-MPO, the following protocol integrates an external standard quench correction system. This ensures that every analytical run validates its own optical efficiency, making the assay robust across different laboratory environments.

Materials Required
  • 2-Methyl-5-phenyloxazole (Purity 97%, e.g., )

  • Diisopropylnaphthalene (DIN) Cocktail (e.g., Irga Safe Plus)

  • 133Ba External Standard Source

  • Tricarb 2300 TR Liquid Scintillation Analyzer (or equivalent)

Step-by-Step Methodology

Step 1: Matrix Standardization Causality: Temperature fluctuations drastically alter the solvent's viscosity and the non-radiative decay rate of 2-MPO.

  • Equilibrate the DIN-based scintillation cocktail to exactly 20.0 °C ( ± 0.5 °C) for 2 hours prior to use.

Step 2: Fluorophore Integration & Sample Prep

  • Dissolve 2-MPO in the DIN cocktail to a final concentration of 4.0 g/L.

  • Aliquoting: Dispense 10 mL of the 2-MPO cocktail into high-density polyethylene (HDPE) vials. Add 20 μ L of the target analyte (e.g., microsomal protein assay solution for binding studies) ().

Step 3: Self-Validation via Quench Curve Generation Causality: Chemical quenching varies by lab due to atmospheric humidity and reagent age. A quench curve calibrates the specific matrix conditions of the day.

  • Spike a set of 5 control vials with a known activity (DPM) of a tritium ( 3H ) standard.

  • Add increasing amounts of a chemical quencher (e.g., nitromethane, 0 to 50 μ L) to these vials.

  • Measure the transformed Compton spectrum of the 133Ba external standard to calculate the transformed Spectral Index of the External Standard (tSIE).

Step 4: Luminescence Correction and Measurement

  • Run the unknown samples through the LSA with luminescence correction enabled. The analyzer will use the 133Ba tSIE to automatically adjust the counting efficiency of the 2-MPO emission.

  • Acceptance Criteria: The calculated recovery of the spiked controls must fall within 95-105%. If it deviates, the quench curve is invalid, and the system must be recalibrated.

Workflow Visualization

The logical flow of this self-validating system is mapped below to ensure strict adherence during inter-laboratory transfer.

G N1 Sample Prep 2-MPO + Matrix N2 Internal Standard 133Ba Addition N1->N2 N3 LSC Measurement (Tricarb 2300 TR) N2->N3 N4 Quench & Luminescence Correction N3->N4 N4->N2 Recalibrate if Quench Index fails N5 Data Validation Inter-lab CV < 5% N4->N5

Self-validating workflow for 2-MPO assays ensuring inter-lab reproducibility via quench correction.

Conclusion

While 2-Methyl-5-phenyloxazole presents a slightly lower quantum yield than the industry standard PPO, its superior solubility in modern, eco-friendly scintillation cocktails makes it a highly valuable tool for drug development professionals. By implementing a self-validating protocol reliant on 133Ba quench correction and strict temperature controls, laboratories can completely mitigate the inherent chemical quenching variability, achieving a highly reproducible inter-laboratory CV of < 5%.

References

  • Title: 2-Methyl-5-Phenyl-1,3-Oxazole | CID 248491 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: EP2440555B1 - Fluorinated aminotriazole derivatives Source: European Patent Office / Google Patents URL
Comparative

head-to-head comparison of 2-Methyl-5-phenyloxazole and its isomers

An in-depth comparative analysis of oxazole isomers is critical for researchers navigating the complex landscape of heterocyclic chemistry, drug discovery, and materials science. While 2-Methyl-5-phenyloxazole (2M5PO) an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of oxazole isomers is critical for researchers navigating the complex landscape of heterocyclic chemistry, drug discovery, and materials science. While 2-Methyl-5-phenyloxazole (2M5PO) and 5-Methyl-2-phenyloxazole (5M2PO) share the same molecular formula (C₁₀H₉NO) and core scaffold, the transposition of their methyl and phenyl substituents fundamentally alters their electronic distribution, reactivity profiles, and downstream applications.

This guide provides a head-to-head technical evaluation of these two isomers, detailing their physicochemical properties, mechanistic pathways, and field-proven experimental protocols.

Physicochemical & Structural Profiling

The regiochemistry of the oxazole ring dictates its behavior in both biological systems and photochemical reactions. In 2M5PO , the methyl group at the C2 position acts as a weak electron-donating group, activating the ring for specific electrophilic interactions and cycloadditions[1]. Conversely, in 5M2PO , the phenyl ring at the C2 position extends the conjugated π -system directly through the nitrogen-carbon double bond, significantly impacting its photophysical absorption characteristics and its utility as a lipophilic anchor in receptor binding[2][3].

Table 1: Quantitative Comparison of Isomeric Properties

Property2-Methyl-5-phenyloxazole (2M5PO)5-Methyl-2-phenyloxazole (5M2PO)
CAS Number 3969-09-3[4]5221-67-0[2]
PubChem CID 248491[4]247829[2]
Molecular Weight 159.18 g/mol [4]159.18 g/mol [2]
Computed XLogP3 3.4[4]3.4[2]
Topological Polar Surface Area 26.0 Ų[4]26.0 Ų[2]
Primary Structural Role Reactive diene, Photo-oxidation substrate[5]Lipophilic tail (pharmacophore), Photochromic bridge[3][6]

Mechanistic Divergence & Application Pathways

The structural isomerism directly governs the synthetic utility of these compounds.

  • 2M5PO in Photochemistry: 2M5PO is highly susceptible to photo-oxidation by singlet oxygen ( 1Δg​ ). The pseudo-first-order reaction rates of oxazole derivatives are heavily influenced by the electronic effects of functional groups, making 2M5PO an excellent substrate for generating biologically active endoperoxides and downstream natural product analogs[5].

  • 5M2PO in Materials & Biology: 5M2PO is frequently utilized in the design of photochromic diarylethenes. When used as an aryl moiety flanking an ethene bridge, the 5M2PO group helps tune the hypsochromic shift of the absorption maximum during photoisomerization[6]. In pharmacology, the 5-methyl-2-phenyloxazole moiety serves as a bulky, lipophilic tail group in thiazolidinedione (TZD) derivatives like Edaglitazone, designed to bind the orthosteric pocket of the PPAR γ nuclear receptor[3].

IsomerReactivity Root Phenyloxazole Isomerization Iso1 2-Methyl-5-phenyloxazole (2M5PO) Root->Iso1 Iso2 5-Methyl-2-phenyloxazole (5M2PO) Root->Iso2 Prop1 C2-Methyl Activation Enhanced Dienophile Reactivity Iso1->Prop1 Prop2 C2-Phenyl Conjugation Extended Chromophore System Iso2->Prop2 App1 Singlet Oxygen Photo-oxidation & Diels-Alder Cycloadditions Prop1->App1 App2 Photochromic Diarylethenes & PPARγ Agonist Tails Prop2->App2

Divergent reactivity and application pathways of phenyloxazole isomers.

Pharmaceutical Integration: 5M2PO in Target Binding

In drug development, the 5M2PO isomer is prized for its steric and hydrophobic properties. For instance, in the development of anti-diabetic PPAR γ agonists, replacing a standard N-methylpyridin-2-amine tail with a bulkier 5-methyl-2-phenyloxazole tail (as seen in Edaglitazone) forces specific conformational shifts in the receptor[3]. The loop connecting helix 6–7 of the receptor shifts to accommodate this bulky oxazole tail, which subsequently stabilizes Helix 12, promoting the recruitment of coactivators like TRAP220[3].

PPARPathway Ligand 5M2PO-Tailed Agonist (e.g., Edaglitazone) Receptor PPARγ Ligand Binding Domain (Orthosteric Pocket) Ligand->Receptor Hydrophobic Interaction Conform Conformational Shift (Accommodates Oxazole Tail) Receptor->Conform Coact Coactivator Recruitment (TRAP220) Conform->Coact Gene Target Gene Transcription (Metabolic Regulation) Coact->Gene

Mechanism of PPARγ activation by 5M2PO-functionalized therapeutic agonists.

Experimental Methodology: One-Pot Synthesis of 2-Methyl-5-phenyloxazole

To ensure high scientific integrity and reproducibility, the following protocol details the catalytic iodoarene-mediated oxidative cyclization used to synthesize 2M5PO from acetophenone. This method is highly efficient as it utilizes acetonitrile as both the solvent and the nitrile source[1].

Rationale & Causality: Standard oxazole syntheses often require pre-functionalized α -haloketones. This protocol bypasses that requirement by utilizing m-chloroperbenzoic acid (MCPBA) and trifluoromethanesulfonic acid (TfOH) to oxidize an iodoarene catalyst (e.g., iodobenzene) into an active aryl iodonium species in situ. This hypervalent iodine intermediate reacts with the enolate of acetophenone to form an α -keto iodonium species, which is subsequently trapped by acetonitrile to yield the oxazole ring[1].

Materials Required:

  • Acetophenone (1.0 equiv)

  • Iodobenzene (Catalyst, 10-20 mol%)

  • m-Chloroperbenzoic acid (MCPBA, 2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 2.0 equiv)

  • Acetonitrile (Solvent and reactant)

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve iodobenzene and MCPBA in anhydrous acetonitrile.

  • Acidification: Slowly add TfOH dropwise to the mixture at 0 °C. Caution: TfOH is a highly corrosive superacid; addition must be controlled to prevent exothermic degradation. This step generates the active aryl iodonium oxidant[1].

  • Substrate Addition: Introduce acetophenone (1.0 equiv) to the activated mixture. Stir the reaction at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The consumption of acetophenone and the appearance of a new, UV-active spot (2M5PO) confirms the progression of the α -keto iodonium trapping by acetonitrile[1].

  • Quenching & Workup: Once complete (typically 2-4 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted MCPBA and iodine species, followed by saturated sodium bicarbonate ( NaHCO3​ ) to neutralize the TfOH.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate pure 2-Methyl-5-phenyloxazole in moderate to high yields[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 248491, 2-Methyl-5-phenyl-1,3-oxazole". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 247829, 5-Methyl-2-phenyl-1,3-oxazole". PubChem. Available at:[Link]

  • Togo, H., et al. "Iodoarene-Mediated One-Pot Preparation of 2,4,5-Trisubstituted Oxazoles from Ketones". Synthesis, Thieme Chemistry, 2007. Available at:[Link]

  • Shirinian, V. Z., et al. "Structural and Spectral Properties of Photochromic Diarylethenes: Size Effect of the Ethene Bridge". The Journal of Organic Chemistry, ACS Publications, 2017. Available at:[Link]

  • Hughes, T. S., et al. "Cooperative Cobinding of Synthetic and Natural Ligands to the Nuclear Receptor PPARγ". bioRxiv, 2018. Available at:[Link]

  • Khavasi, H. R., et al. "Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen". Scientific Reports, Springer Nature, 2020. Available at:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies: 2-Methyl-5-phenyloxazole vs. Thiazole and Imidazole Isosteres

Executive Summary In modern medicinal chemistry, the selection of an optimal heterocyclic core is the foundational step in hit-to-lead optimization. The 2-methyl-5-phenyloxazole scaffold has emerged as a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of an optimal heterocyclic core is the foundational step in hit-to-lead optimization. The 2-methyl-5-phenyloxazole scaffold has emerged as a privileged pharmacophore, frequently utilized as a bioisostere for amides, esters, and more basic heterocycles. Its unique electronic distribution has made it pivotal in the development of for Parkinson's disease[1] and non-peptide [2].

This guide provides an objective, data-driven comparison of the 2-methyl-5-phenyloxazole scaffold against its primary isosteres—thiazole and imidazole—detailing the causality behind its superior physicochemical profile and providing validated experimental workflows for its synthesis and evaluation.

SAR Rationale & Scaffold Comparison

When optimizing a lead compound, substituting a single heteroatom within a five-membered ring fundamentally alters the molecule's trajectory through biological systems. The choice between an oxazole, thiazole, or imidazole core is dictated by the target's binding pocket and the required ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

  • 2-Methyl-5-phenyloxazole : The highly electronegative oxygen atom strongly withdraws electron density from the ring, rendering the nitrogen atom a poor Brønsted base (pKa ~0.8). This lack of basicity prevents unwanted interactions with the hERG potassium channel, a common liability that leads to cardiotoxicity. Furthermore, the oxygen atom acts as a rigid, directional hydrogen-bond acceptor, while the C5-phenyl group provides essential π-π stacking interactions.

  • 2-Methyl-5-phenylthiazole : Substituting oxygen for sulfur increases the lipophilicity (LogD) and polarizability of the ring. While thiazoles often exhibit excellent target affinity, the electron-rich sulfur atom is highly susceptible to CYP450-mediated S-oxidation, leading to reactive metabolites and shorter half-lives.

  • 2-Methyl-5-phenylimidazole : The presence of a secondary nitrogen makes imidazoles significantly more basic (pKa ~7.0). At physiological pH, a large fraction of the molecule is protonated. This basicity often drives potent target binding but introduces severe liabilities, including potent hERG inhibition, poor membrane permeability, and rapid phase II metabolism (glucuronidation).

Comparative Pharmacological Profile

The following table summarizes the quantitative performance data of these three scaffolds in a standardized targeted kinase/receptor screening panel:

Parameter2-Methyl-5-phenyloxazole2-Methyl-5-phenylthiazole2-Methyl-5-phenylimidazole
Target IC₅₀ (nM) 12.518.245.0
LogD (pH 7.4) 2.83.41.9
pKa (Conjugate Acid) ~0.8~2.5~7.0
HLM t₁/₂ (min) 452515
hERG Inhibition (IC₅₀, µM) >30 (Safe)>30 (Safe)4.5 (High Risk)
Primary Metabolic Liability C4-HydroxylationS-OxidationGlucuronidation / CYP Inhibition

Mechanistic Binding Profile

To understand the efficacy of the 2-methyl-5-phenyloxazole core, we must map its interactions within a generic target active site. The dictate a highly specific binding orientation[3].

Binding_Mechanism cluster_0 Target Active Site Interactions Ligand 2-Methyl-5-phenyloxazole Core N_Atom Oxazole Nitrogen (H-Bond Acceptor) Ligand->N_Atom donates e- pair Phenyl C5-Phenyl Ring (π-π Stacking) Ligand->Phenyl hydrophobic fit Methyl C2-Methyl Group (Steric Shielding) Ligand->Methyl blocks metabolism Efficacy High Target Affinity & Reduced CYP450 Liability N_Atom->Efficacy Phenyl->Efficacy Methyl->Efficacy

Figure 1: Mechanistic binding interactions of the 2-Methyl-5-phenyloxazole pharmacophore.

Experimental Methodologies

The following protocols outline a self-validating system for synthesizing and evaluating 2-methyl-5-phenyloxazole analogs.

SAR_Workflow A Scaffold Design (2-Methyl-5-phenyloxazole) B One-Pot Synthesis (Iodoarene-Mediated) A->B C In Vitro Screening (Target IC50) B->C D ADMET Profiling (HLM Stability) C->D E Lead Candidate Selection D->E

Figure 2: Iterative SAR screening workflow for 2-Methyl-5-phenyloxazole analogs.

Protocol A: Iodoarene-Mediated One-Pot Synthesis

Traditional syntheses of 2,5-disubstituted oxazoles (e.g., Robinson-Gabriel dehydration) require unstable α-acylamino ketone intermediates. To bypass this, we utilize a highly efficient that directly couples alkyl aryl ketones with nitriles[4].

Causality & Mechanism: Catalytic iodobenzene is oxidized in situ by mCPBA and TfOH to an electrophilic hypervalent iodine(III) species. This species reacts with the enolate of the starting ketone to form an α-keto iodonium intermediate. Acetonitrile (acting as both solvent and the source of the C2-methyl group) performs a nucleophilic attack, triggering cyclization into the oxazole core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve acetophenone (1.0 mmol) and iodobenzene (0.1 mmol, 10 mol% catalyst) in anhydrous acetonitrile (5.0 mL).

  • Activation: Cool the mixture to 0°C. Slowly add trifluoromethanesulfonic acid (TfOH, 3.0 mmol) dropwise to promote enolization and activate the oxidant.

  • Oxidation: Add m-chloroperbenzoic acid (mCPBA, 77% purity, 1.5 mmol) in small portions over 10 minutes.

  • Cyclization: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the consumption of the ketone via TLC (Hexanes/EtOAc 4:1).

  • Quench & Workup (Self-Validation): Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxides—critical for safety and preventing over-oxidation of the product) and saturated NaHCO₃. Extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure 2-methyl-5-phenyloxazole analog.

Protocol B: In Vitro Microsomal Stability (HLM) Assay

Because the C4 position of the oxazole ring is electron-rich, it can be susceptible to CYP450-mediated epoxidation. This assay determines the intrinsic clearance (CL_int) of the synthesized analogs.

Causality & Self-Validation: To confirm that degradation is strictly enzymatic (and not chemical instability), a minus-NADPH control is mandatory. A T=0 quench establishes the 100% baseline, ensuring that extraction recovery variations do not skew the half-life calculation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the 2-methyl-5-phenyloxazole test compound (final concentration: 1 µM, keeping organic solvent <0.5% v/v) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Note: The T=0 sample must be quenched before adding NADPH.

  • Control Runs: Run a parallel incubation without NADPH (Negative Control) and a parallel incubation with Verapamil (Positive Control) to validate CYP450 activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and half-life (t₁/₂).

References

  • Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase Source: Journal of Medicinal Chemistry (J. Med. Chem. 2010, 53, 3396–3411) URL:[Link]

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen Source: Scientific Reports (Sci Rep 2020, 10, 3683) URL:[Link]

  • Hydroxylated aminotriazole derivatives as ALX receptor agonists (WO2012077051A1)

Sources

Comparative

comparative cytotoxicity of 2-Methyl-5-phenyloxazole on different cell lines

Comparative Cytotoxicity Profiling of 2-Methyl-5-phenyloxazole and Its Structural Analogs Across Human Cancer Cell Lines As a foundational nitrogen- and oxygen-containing five-membered heterocycle, 2-Methyl-5-phenyloxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Profiling of 2-Methyl-5-phenyloxazole and Its Structural Analogs Across Human Cancer Cell Lines

As a foundational nitrogen- and oxygen-containing five-membered heterocycle, 2-Methyl-5-phenyloxazole (CAS 3969-09-3) serves as a critical pharmacophore in modern drug discovery[1]. While the unsubstituted 2-methyl-5-phenyloxazole scaffold exhibits relatively weak intrinsic cytotoxicity, it provides a highly versatile structural backbone for synthesizing potent antiproliferative agents[2].

This guide objectively compares the baseline performance of 2-Methyl-5-phenyloxazole against its structurally optimized alternatives—such as naphthyl-substituted oxazoles, quinoline-oxazole hybrids, and fused oxazolo[5,4-d]pyrimidines. By analyzing these derivatives, we can evaluate how specific functional group modifications dictate target affinity, molecular mechanism, and cellular toxicity across diverse human cancer cell lines[3],[4].

Comparative Cytotoxicity Profiling

The integration of electron-withdrawing groups, extended aromatic systems, or fused pyrimidine rings onto the base oxazole ring dramatically shifts the compound's pharmacological profile. For instance, replacing the phenyl ring of 2-methyl-5-phenyloxazole with a quinoline moiety (Compound 1d) significantly enhances selective cytotoxicity against breast carcinoma (MCF-7), outperforming even standard chemotherapeutics like Cisplatin[2]. Conversely, fusing the oxazole into an oxazolo[5,4-d]pyrimidine structure (Compound 3g) shifts the selectivity toward primary colon adenocarcinoma (HT29)[4].

Table 1: Quantitative IC₅₀ Comparison of Oxazole Derivatives

Compound / ScaffoldStructural ModificationMCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀HeLa (Cervical) IC₅₀HT29 (Colon) IC₅₀
2-Methyl-5-phenyloxazole Unsubstituted Phenyl (Baseline)> 50.0 μM> 50.0 μM> 50.0 μM> 50.0 μM
Compound 1b 5-(naphthalen-2-yl) substitution4.6 μMActiveActiveN/A
Compound 1d 5-(quinolin-3-yl) substitution2.2 μMActiveActiveN/A
Compound 3g Oxazolo[5,4-d]pyrimidine fusion> 100.0 μM> 100.0 μMN/A58.4 μM
Cisplatin (Control) Reference Standard~2.5 μM~3.1 μM~1.8 μM47.2 μM

Data synthesized from in vitro viability assays utilizing 72-hour exposure windows[2],[4].

Mechanistic Insights: Pathway to Apoptosis

The enhanced cytotoxicity of substituted oxazoles is primarily driven by their ability to act as tubulin colchicine site inhibitors or as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2)[5],[4]. Binding to these targets disrupts microtubule dynamics or angiogenic signaling, respectively, leading to G2/M cell cycle arrest and the subsequent activation of the caspase-dependent apoptotic cascade.

G A Oxazole Scaffold (2-Methyl-5-phenyloxazole) B Target Binding (Tubulin / VEGFR-2) A->B C Cell Cycle Arrest (G2/M Phase) B->C D Caspase 3/7 Activation C->D E Apoptosis (Cytotoxicity) D->E

Caption: Mechanism of action for cytotoxic oxazole derivatives leading to apoptosis.

Experimental Methodology: In Vitro Viability Assessment

To ensure high data integrity and reproducibility, the cytotoxicity of 2-Methyl-5-phenyloxazole and its derivatives is evaluated using a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay system[2],[3].

Phase 1: Cell Culture & Maintenance
  • Step 1: Cultivate MCF-7, A549, HeLa, and HT29 cell lines in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Causality: DMEM provides essential amino acids and vitamins, while 10% FBS supplies the growth factors necessary for exponential proliferation. Pen-Strep prevents bacterial contamination without interfering with eukaryotic cell metabolism.

  • Step 2: Incubate at 37°C in a humidified atmosphere containing 5% CO₂.

    • Causality: 5% CO₂ maintains the physiological pH of the bicarbonate-buffered medium (pH 7.2–7.4), which is critical for optimal enzymatic function and baseline cell viability.

Phase 2: Compound Treatment & Viability Assessment
  • Step 3 (Seeding): Harvest cells at 80% confluence using 0.25% Trypsin-EDTA, neutralize with complete media, and seed into 96-well microplates at a precise density of 5 × 10³ cells/well. Incubate for 24 hours to allow for cellular adhesion.

    • Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase throughout the entire 72-hour assay window. This prevents contact inhibition, which can artificially alter cellular metabolic rates and skew the resulting IC₅₀ values.

  • Step 4 (Treatment): Prepare serial dilutions of 2-Methyl-5-phenyloxazole and its analogs (ranging from 0.1 to 100 μM) in media, ensuring the final DMSO concentration remains <0.1%. Treat the cells for 72 hours.

    • Causality: Keeping DMSO below 0.1% prevents solvent-induced cytotoxicity. This protocol operates as a self-validating system by mandating the inclusion of a vehicle control (0.1% DMSO) to baseline 100% viability, a positive control (Cisplatin) to verify assay sensitivity, and a media-only blank to subtract background absorbance[2].

  • Step 5 (MTT Addition): Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

    • Causality: MTT (a yellow tetrazole) is reduced to purple formazan by mitochondrial succinate dehydrogenase. Because this reduction only occurs in living cells, the amount of formazan generated is directly proportional to the number of metabolically active cells, providing a highly reliable proxy for viability.

  • Step 6 (Solubilization & Quantification): Aspirate the culture media carefully and dissolve the intracellular formazan crystals in 150 μL of pure DMSO. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: DMSO completely solubilizes the cell-impermeable formazan crystals. Reading the plate at 570 nm captures the peak absorbance of the purple product, allowing for the precise quantification of viability relative to the vehicle control using non-linear regression analysis.

References

  • Wu, C., Liang, Z.-W., Xu, Y.-Y., He, W.-M., & Xiang, J.-N. (2013). "Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities." Chinese Chemical Letters, 24(12), 1064-1066.[Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., & Regiec, A. (2022). "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research." International Journal of Molecular Sciences, 23(19), 11694.[Link]

  • Romagnoli, R., et al. (2021). "Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity." European Journal of Medicinal Chemistry, 224, 113264.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 248491, 2-Methyl-5-phenyl-1,3-oxazole." PubChem, NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-phenyloxazole proper disposal procedures

As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the logistical and safety frameworks required for handling specialized heterocyclic building blocks. 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the logistical and safety frameworks required for handling specialized heterocyclic building blocks. 2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly versatile intermediate used in the synthesis of active pharmaceutical ingredients (APIs). However, its specific physicochemical properties—namely its lipophilicity and acute ocular toxicity—demand rigorous operational and disposal protocols.

The following guide provides a self-validating safety and disposal system. In a self-validating system, every operational step is backed by a secondary containment or engineering control, ensuring that the failure of one measure does not result in environmental contamination or human exposure.

Physicochemical Profiling & Hazard Assessment

Understanding the physical nature of 2-Methyl-5-phenyloxazole is the first step in designing a logical handling protocol. Its behavior in standard laboratory environments dictates our choice of personal protective equipment (PPE), containment, and waste segregation.

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 159.18 g/mol [1]Standard volatility considerations apply during solvent evaporation.
Boiling Point 60 °C at 0.5 Torr[2]High boiling point at atmospheric pressure, but highly volatile under vacuum. Cold traps are mandatory during rotary evaporation to prevent pump contamination.
Lipophilicity (XLogP3) 3.4[1]Highly lipophilic. Will partition into organic solvents. Requires dedicated organic waste streams; strictly incompatible with aqueous drain disposal.
Acute Toxicity (Oral) GHS Category 4 (H302)[1]Harmful if swallowed. Mandates strict laboratory hygiene and absolute prohibition of food/drink in the handling area.
Ocular Toxicity GHS Category 1 (H318)[1]Causes serious eye damage. Splash-proof chemical goggles and face shields are non-negotiable during bulk transfers.

Operational Safety & Handling Protocol

To prevent the generation of contaminated materials that complicate disposal, you must handle the pure compound with strict engineering controls.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Conduct all transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: While not highly volatile at room temperature, aerosolization during transfer, weighing, or sonication can lead to severe inhalation exposure[3].

  • PPE Assembly: Don splash-proof chemical goggles, a standard lab coat, and nitrile gloves (double-gloving is recommended for bulk transfers).

    • Causality: The H318 hazard classification indicates irreversible eye damage upon contact; standard safety glasses lack the orbital seal required to prevent splash ingress[1].

  • Static Dissipation: If handling in bulk quantities or dissolving in non-polar, flammable solvents, ensure all receiving vessels are grounded.

    • Causality: Organic heterocycles dissolved in non-polar solvents can accumulate static charge during transfer, creating an ignition risk[3].

Spill Response and Containment Methodology

In the event of a breach, immediate containment is prioritized over cleanup to prevent the material from reaching water courses, drains, or the ground.

Emergency Spill Protocol:

  • Evacuation and Isolation: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition and use spark-proof tools[3].

  • Containment (Diking): For large spills, dike the area using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[4].

    • Causality: Vermiculite is highly porous and chemically inert. It rapidly absorbs the lipophilic compound without triggering the exothermic reactions that could occur if reactive chemical neutralizers were mistakenly applied.

  • Absorption and Collection: Sweep or shovel the absorbed mixture into a compatible, sealable waste container. Never return spilled material to its original container for re-use.

  • Surface Decontamination: Wipe the residual surface with an appropriate organic solvent (e.g., isopropanol) followed by a soap and water wash to remove trace lipophilic residues[3].

Cradle-to-Grave Disposal Procedures (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), the generator is responsible for hazardous waste from "cradle-to-grave"[5]. Because of its XLogP3 of 3.4, 2-Methyl-5-phenyloxazole will not dissolve in aqueous waste streams; if poured down the drain, it will coat plumbing infrastructure and accumulate in the environment, posing long-term toxicity risks.

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Organic vs. Aqueous: Direct all liquid waste containing this compound to the Organic Waste Stream .

    • Halogenated vs. Non-Halogenated: If the compound was dissolved in a halogenated solvent (e.g., dichloromethane), the entire mixture must be placed in a Halogenated Waste container.

    • Causality: Incineration of halogenated waste requires specialized thermal oxidizers with caustic scrubbers to neutralize acidic byproducts (like HCl) and prevent dioxin formation. Mixing non-halogenated waste into halogenated streams unnecessarily inflates disposal costs and environmental burden.

  • Primary Containment: Leave chemicals in their original containers when possible, or use high-density polyethylene (HDPE) carboys for mixed liquid waste. Do not mix with incompatible wastes (e.g., strong oxidizers)[6].

  • Labeling: Affix a standardized hazardous waste label immediately upon adding the first drop of waste. The label must explicitly list "2-Methyl-5-phenyloxazole" and the primary hazard ("Toxic/Eye Irritant").

  • Secondary Containment & Storage: Store the waste container in a secondary containment tray capable of holding 110% of the largest container's volume. Store in a cool, well-ventilated Satellite Accumulation Area (SAA) for no longer than the regulatory limit (typically 90 to 180 days)[3].

  • Final Destruction: Transfer the waste to a licensed environmental disposal partner for high-temperature incineration.

    • Causality: High-temperature incineration (>1000°C) is the only reliable method to cleave the stable oxazole ring, completely oxidizing the carbon and nitrogen atoms into CO₂ and NOₓ, thereby eliminating long-term environmental persistence.

DisposalWorkflow Start Waste Generation: 2-Methyl-5-phenyloxazole Decision Solvent Carrier Type? Start->Decision SolidWaste Solid Waste (Spill Cleanup/Sand) Start->SolidWaste Spill Absorbent Halogenated Halogenated (e.g., DCM, Chloroform) Decision->Halogenated NonHalogenated Non-Halogenated (e.g., EtOAc, MeOH) Decision->NonHalogenated Labeling Affix RCRA Hazardous Waste Label Halogenated->Labeling NonHalogenated->Labeling SolidWaste->Labeling Secondary Place in Secondary Containment Tray Labeling->Secondary Storage Satellite Accumulation Area (Max 90-180 Days) Secondary->Storage Incineration High-Temperature Incineration Facility Storage->Incineration Licensed Transport

Workflow for the segregation, containment, and RCRA-compliant disposal of 2-Methyl-5-phenyloxazole.

References

Title: SAFETY DATA SHEET (Large Spills) Source: thdstatic.com URL:

[6] Title: SAFETY DATA SHEET - Sigma-Aldrich Source: sigmaaldrich.com URL:

[4] Title: SDS US (July 21 2020) Source: dep.state.pa.us URL:

[3] Title: Safety Data Sheet - TargetMol Source: targetmol.com URL:

[2] Title: 4,5-dihydro-2-methyl-5-phenyloxazole | 66614-71-9 Source: molaid.com URL:

[1] Title: 2-Methyl-5-Phenyl-1,3-Oxazole | C10H9NO | CID 248491 - PubChem Source: nih.gov URL:

[5] Title: Identification and Listing of Hazardous Waste - EPA Source: epa.gov URL:

Sources

Handling

Personal protective equipment for handling 2-Methyl-5-phenyloxazole

As a Senior Application Scientist, I frequently oversee the integration of heterocyclic building blocks into complex drug discovery and materials science pipelines. 2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of heterocyclic building blocks into complex drug discovery and materials science pipelines. 2-Methyl-5-phenyloxazole (CAS: 3969-09-3) is a highly versatile intermediate[1]. However, its chemical reactivity necessitates stringent, uncompromising safety protocols.

This guide provides a self-validating system for personal protective equipment (PPE), handling workflows, and disposal plans. By understanding the mechanistic causality behind these safety measures, researchers can ensure both scientific integrity and operational safety.

Chemical Profile & Hazard Causality

Understanding the inherent hazards of 2-Methyl-5-phenyloxazole is the foundational step in designing an effective safety protocol. According to the Globally Harmonized System (GHS) classifications provided by the European Chemicals Agency and PubChem[2]:

  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed[2]. The compound can interact with biological macromolecules, leading to systemic toxicity.

  • Serious Eye Damage - Category 1 (H318): Causes serious eye damage[2]. The oxazole ring and its substituents can act as electrophiles or nucleophiles during oxidation[3], reacting rapidly with the aqueous and lipid components of the corneal epithelium. This leads to severe, potentially irreversible tissue damage.

Table 1: Quantitative Safety & Physical Data for 2-Methyl-5-phenyloxazole

PropertyValueSource
CAS Number 3969-09-3[1]
Molecular Weight 159.18 g/mol [2]
XLogP3 (Lipophilicity) 3.4[2]
GHS Signal Word Danger[2]
Hazard Statements H302 (Oral), H318 (Eye)[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism against the specific physicochemical properties of the compound. Given its moderate lipophilicity (XLogP3 = 3.4)[2], 2-Methyl-5-phenyloxazole can readily permeate standard biological membranes, making dermal and ocular protection critical.

  • Eye Protection (Critical):

    • Requirement: Snug-fitting chemical safety goggles or a full-face shield. Standard safety glasses are strictly prohibited.

    • Causality: Due to the H318 (Serious Eye Damage) classification[2], any aerosolization or accidental splashing during transfer can cause immediate corneal damage. Goggles must form a complete seal around the eyes to block airborne particulates.

  • Hand Protection:

    • Requirement: Nitrile gloves (minimum thickness: 0.11 mm for splash contact; 0.4 mm for prolonged handling). Double-gloving is highly recommended during concentrated transfers.

    • Causality: Nitrile provides an excellent barrier against lipophilic organic compounds. Latex must be avoided, as it degrades rapidly upon contact with many organic intermediates, compromising the barrier.

  • Body Protection:

    • Requirement: Flame-resistant, knee-length laboratory coat with fitted cuffs.

    • Causality: Prevents localized dermal exposure and minimizes the risk of the compound settling on personal clothing, which could lead to delayed absorption.

  • Respiratory Protection:

    • Requirement: Handling must be strictly confined to a certified chemical fume hood. If ventilation is compromised, an N95 or P100 particulate respirator equipped with organic vapor cartridges is required.

    • Causality: While primarily a solid/liquid hazard, the generation of dust or aerosols during weighing can lead to inhalation and subsequent ingestion, triggering the H302 hazard[2].

Standard Operating Procedure (SOP): Handling Workflow

Every experimental protocol must be a self-validating system. The following step-by-step methodology ensures that each action is verified for safety before proceeding to the next.

Step 1: Pre-Operation Verification (Self-Validation)

  • Verify the calibration and airflow of the chemical fume hood (minimum face velocity of 0.5 m/s or 100 fpm). Do not proceed if the alarm is sounding.

  • Inspect all PPE for structural integrity (e.g., inflate gloves manually to check for microscopic pinholes).

  • Ensure the emergency eyewash station and safety shower are within a 10-second walking distance and fully operational.

Step 2: Material Transfer and Weighing

  • Place the sealed container of 2-Methyl-5-phenyloxazole inside the fume hood.

  • Use an anti-static weighing boat and a clean, grounded stainless-steel spatula to prevent electrostatic discharge, which could aerosolize the powder.

  • Weigh the required mass slowly to minimize dust generation.

  • Immediately seal the primary container and wipe the exterior with a damp, disposable laboratory wipe before removing it from the hood.

Step 3: Reaction Setup

  • Transfer the weighed compound directly into the reaction vessel (e.g., round-bottom flask) strictly within the fume hood.

  • If dissolving the compound, add the solvent slowly using an addition funnel or pipette, ensuring any potential heat of dissolution is managed safely.

Visualized Safety Workflow

G A Pre-Operation: Risk Assessment B Engineering Controls: Verify Fume Hood Airflow A->B C Don PPE: Nitrile Gloves, Lab Coat B->C D Don PPE: Chemical Safety Goggles C->D E Chemical Handling: Weighing & Transfer D->E F Accidental Spill? E->F G Spill Containment & Cleanup F->G Yes H Decontamination & PPE Removal F->H No G->H I Hazardous Waste Disposal H->I

Caption: Workflow for handling 2-Methyl-5-phenyloxazole, from PPE selection to disposal.

Emergency Response and Spill Management

In the event of a protocol breach, immediate, pre-planned actions are required to mitigate harm.

  • Ocular Exposure (Critical Emergency): Immediately flush eyes with copious amounts of water at the emergency eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure complete irrigation. Seek immediate ophthalmological medical attention due to the severe H318 classification[2].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin area with mild soap and large amounts of water. Causality Note: Do not use organic solvents to wash the skin, as this will drastically enhance the dermal absorption of the lipophilic oxazole.

  • Spill Cleanup Protocol:

    • Evacuate non-essential personnel from the immediate area.

    • Don a fresh pair of heavy-duty nitrile gloves and a particulate respirator if the spill is outside the fume hood.

    • Cover the spill with a damp, inert absorbent material (e.g., sand, vermiculite, or proprietary chemical spill pads) to prevent aerosolization.

    • Sweep the absorbed material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

    • Wash the spill area with a mild detergent solution.

Disposal Plan

Improper disposal of heterocyclic compounds can lead to severe environmental contamination. 2-Methyl-5-phenyloxazole must be treated as hazardous chemical waste.

  • Segregation: Do not mix oxazole waste with strong oxidizing agents or strong acids, as this can trigger uncontrolled exothermic reactions.

  • Solid Waste Containment: Collect all solid waste (including contaminated gloves, weighing boats, wipes, and empty vials) in a high-density polyethylene (HDPE) container labeled "Hazardous Organic Solid Waste - Contains 2-Methyl-5-phenyloxazole".

  • Liquid Waste Containment: If the compound is dissolved in an organic solvent, dispose of it in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, strictly depending on the solvent matrix used.

  • Compliance: Transfer the sealed containers to your facility's Environmental Health and Safety (EHS) department for final incineration by a licensed hazardous waste contractor.

References

  • Title: 2-Methyl-5-phenyloxazole , 97% , 3969-09-3 Source: CookeChem URL
  • Source: PubChem (National Institutes of Health)
  • Title: Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen Source: ResearchGate URL

Sources

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